molecular formula C20H23N7O7.Ca<br>C20H23CaN7O7 B1672649 Calcium Folinate CAS No. 1492-18-8

Calcium Folinate

Katalognummer: B1672649
CAS-Nummer: 1492-18-8
Molekulargewicht: 513.5 g/mol
InChI-Schlüssel: BZPWXVJDMRBCMD-ZEDZUCNESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The active metabolite of Folic acid, Pteroyl-D-glutamic acid is used principally as its calcium salt as an antidote to folic acid antagonists which block the conversion of folic acid to folinic acid. Folic acid, a water-soluble B-complex vitamin, is found in foods such as liver, kidneys, yeast, and leafy, green vegetables. Folic acid is used to diagnose folate deficiency and to treat topical sprue and megaloblastic and macrocytic anemias, hematologic complications resulting from a deficiency in folic acid. A member of the vitamin B family that stimulates the hematopoietic system. It is present in the liver and kidney and is found in mushrooms, spinach, yeast, green leaves, and grasses (poaceae). Folic acid is used in the treatment and prevention of folate deficiencies and megaloblastic anemia.

Eigenschaften

Key on ui mechanism of action

As leucovorin is a derivative of folic acid, it can be used to increase levels of folic acid under conditions favoring folic acid inhibition (following treatment of folic acid antagonists such as methotrexate). Leucovorin enhances the activity of fluorouracil by stabilizing the bond of the active metabolite (5-FdUMP) to the enzyme thymidylate synthetase.
Leucovorin is a derivative of tetrahydrofolic acid, the reduced form of folic acid, which is involved as a cofactor for 1-carbon transfer reactions in the biosynthesis of purines and pyrimidines of nucleic acids. Impairment of thymidylate synthesis in patients with folic acid deficiency is thought to account for the defective DNA synthesis that leads to megaloblast formation and megaloblastic and macrocytic anemias. Because of its ready conversion to other tetrahydrofolic acid derivatives, leucovorin is a potent antidote for both the hematopoietic and reticuloendothelial toxic effects of folic acid antagonists (eg, methotrexate, pyrimethamine, trimethoprim). It is postulated that in some cancers leucovorin enters and rescues normal cells from the toxic effects of folic acid antagonists, in preference to tumor cells, because of a difference in membrane transport mechanisms;  this principle is the basis of high dose methotrexate therapy with leucovorin rescue.

CAS-Nummer

1492-18-8

Molekularformel

C20H23N7O7.Ca
C20H23CaN7O7

Molekulargewicht

513.5 g/mol

IUPAC-Name

calcium;2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate

InChI

InChI=1S/C20H23N7O7.Ca/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);/t12?,13-;/m0./s1

InChI-Schlüssel

BZPWXVJDMRBCMD-ZEDZUCNESA-N

Isomerische SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2]

Kanonische SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2]

Aussehen

Solid powder

Color/Form

Crystals from water with 3 mol of water of crystallization.

melting_point

245 °C (decomp)

Reinheit

>98% (or refer to the Certificate of Analysis)

Verwandte CAS-Nummern

1492-18-8 (calcium (1:1) salt)
42476-21-1 (mono-hydrochloride salt)
6035-45-6 (calcium (1:1) salt, penta-hydrate)

Haltbarkeit

>2 years if stored properly

Löslichkeit

DMSO « 1 (mg/mL)
H2O 100 (mg/mL)
0.1 N NaOH < 20 (mg/mL)

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

IST5-002;  IST5 002;  IST5002;  Benzyl-AMP;  N6-Benzyladenosine-5'-phosphate; 

Dampfdruck

2.3X10-21 mm Hg at 25 °C at 25 °C /Estimated/

Herkunft des Produkts

United States

Foundational & Exploratory

The Cellular Choreography of Calcium Folinate: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium folinate, a salt of folinic acid, is a critical ancillary agent in chemotherapy, primarily recognized for its dual roles in "rescuing" healthy cells from the toxic effects of methotrexate and potentiating the cytotoxic activity of 5-fluorouracil (5-FU). As a reduced form of folic acid, its mechanism of action is deeply rooted in the fundamental cellular processes of one-carbon metabolism, which is essential for the biosynthesis of nucleotides and certain amino acids. This technical guide provides an in-depth exploration of the cellular and molecular mechanisms of this compound, offering detailed experimental protocols, quantitative data, and visual representations of the key pathways to support further research and drug development in this area.

Core Mechanism of Action: A Reduced Folate's Journey

Unlike folic acid, this compound (leucovorin) does not require reduction by the enzyme dihydrofolate reductase (DHFR) to become biologically active.[1][2] This intrinsic property is central to its "rescue" effect in high-dose methotrexate therapy, as methotrexate is a potent inhibitor of DHFR.[1][3] By providing a direct source of reduced folates, this compound bypasses the methotrexate-induced enzymatic block, allowing for the continued synthesis of tetrahydrofolate (THF) and its derivatives, which are crucial for DNA, RNA, and protein synthesis in healthy tissues.[1][4][5]

Upon administration, the biologically active l-isomer of this compound is rapidly metabolized into various active folate derivatives. The primary metabolic pathway involves its conversion to 5,10-methenyltetrahydrofolate, which is then further reduced to 5,10-methylenetetrahydrofolate and subsequently to 5-methyltetrahydrofolate.[1] These metabolites are the key players in one-carbon transfer reactions.

Signaling Pathway: The Folate Cycle

The folate cycle is a critical metabolic pathway responsible for the transfer of one-carbon units. This compound directly feeds into this cycle, providing the necessary cofactors for nucleotide biosynthesis. The following diagram illustrates the central role of this compound and its metabolites within this pathway.

Figure 1: The central role of this compound in the Folate Cycle.

Potentiation of 5-Fluorouracil (5-FU) Cytotoxicity

A primary application of this compound in oncology is its synergistic interaction with the chemotherapeutic agent 5-fluorouracil. 5-FU exerts its anticancer effects primarily through the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[1][6]

The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), binds to TS. However, this binding is reversible and relatively weak. This compound enhances the efficacy of 5-FU by increasing the intracellular pool of its metabolite, 5,10-methylenetetrahydrofolate (CH2THF).[6] This reduced folate acts as a cofactor, stabilizing the binding of FdUMP to TS, forming a stable ternary complex.[1][7] This stabilized complex leads to a more prolonged and profound inhibition of TS, ultimately resulting in "thymineless death" of cancer cells due to the depletion of dTMP and subsequent disruption of DNA synthesis and repair.[1][6]

Signaling Pathway: 5-FU and this compound Synergy

The following diagram illustrates the synergistic mechanism between this compound and 5-fluorouracil in the inhibition of thymidylate synthase.

FU_Synergy This compound This compound 5,10-methylene-THF 5,10-methylene-THF This compound->5,10-methylene-THF Metabolism Ternary Complex\n(FdUMP-TS-CH2THF) Ternary Complex (FdUMP-TS-CH2THF) 5,10-methylene-THF->Ternary Complex\n(FdUMP-TS-CH2THF) 5-Fluorouracil (5-FU) 5-Fluorouracil (5-FU) FdUMP FdUMP 5-Fluorouracil (5-FU)->FdUMP Metabolism FdUMP->Ternary Complex\n(FdUMP-TS-CH2THF) Thymidylate Synthase (TS) Thymidylate Synthase (TS) Thymidylate Synthase (TS)->Ternary Complex\n(FdUMP-TS-CH2THF) dTMP dTMP Thymidylate Synthase (TS)->dTMP Catalysis Inhibition Inhibition Ternary Complex\n(FdUMP-TS-CH2THF)->Inhibition dUMP dUMP dUMP->Thymidylate Synthase (TS) DNA Synthesis DNA Synthesis Inhibition->DNA Synthesis

Figure 2: Synergistic action of this compound and 5-Fluorouracil.

Quantitative Data on Cellular Processes

The efficacy of this compound in modulating cellular processes has been quantified in numerous studies. The following tables summarize key quantitative data from the literature.

Table 1: Pharmacokinetic Properties of Leucovorin

ParameterValueReference
Oral Bioavailability (25 mg dose)97%[1]
Oral Bioavailability (50 mg dose)75%[1]
Oral Bioavailability (100 mg dose)37%[1]
Time to Peak Serum Folates (IV)10 minutes (mean)[1]
Terminal Half-life (Total Reduced Folates)~6.2 hours[1]

Table 2: Enzyme Kinetic Parameters for Serine Hydroxymethyltransferase (SHMT)

Enzyme IsoformSubstrateKm (mM)kcat (s-1)Reference
Human SHMT1 (cytosolic)L-Serine0.3 - 1.05.0[4]
Human SHMT1 (cytosolic)Tetrahydrofolate0.02 - 0.8-[4]
Human SHMT2 (mitochondrial)L-Serine~0.4~1100 (nmol/min/mg)[4]
Human SHMT2 (mitochondrial)Tetrahydrofolate~0.24~814 (nmol/min/mg)[4]

Table 3: Effect of Leucovorin on 5-Fluorouracil IC50 Values in Colon Cancer Cell Lines

Cell Line5-FU IC50 (µM)5-FU + Leucovorin IC50 (µM)Fold SensitizationReference
HCT-11611.3Data not consistently reported across studiesVaries[8]
HT-2911.25Data not consistently reported across studiesVaries[8]
LS174T8.785Data not consistently reported across studiesVaries[9]
LS174T (5-FU Resistant)31.465.995 (with CEA aptamer)5.24[9]

Note: IC50 values can vary significantly based on experimental conditions such as drug exposure time and cell density.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Protocol 1: Quantification of Intracellular Folate Metabolites by HPLC

Objective: To measure the intracellular concentrations of various folate species, including 5,10-methylenetetrahydrofolate, following treatment with this compound.

Methodology:

  • Cell Culture and Treatment: Culture cells of interest (e.g., cancer cell lines) to a desired confluency. Treat cells with this compound at various concentrations and time points.

  • Cell Lysis and Extraction:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer containing antioxidants (e.g., ascorbic acid, dithiothreitol) to prevent folate degradation.

    • Perform protein precipitation, typically with perchloric acid or methanol.

    • Centrifuge to pellet the protein and collect the supernatant containing the folate metabolites.

  • HPLC Analysis:

    • Inject the supernatant onto a reverse-phase C18 HPLC column.

    • Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic solvent (e.g., acetonitrile or methanol).

    • Detect the eluting folate species using a UV detector (typically at 280 nm) or a more sensitive fluorescence detector. For enhanced specificity and sensitivity, tandem mass spectrometry (LC-MS/MS) is often employed.

  • Quantification:

    • Generate standard curves for each folate metabolite of interest using known concentrations of pure standards.

    • Calculate the intracellular concentration of each folate species based on the peak areas from the HPLC chromatogram and normalize to the cell number or total protein content.

Protocol 2: Thymidylate Synthase (TS) Activity Assay (Tritium Release Assay)

Objective: To measure the enzymatic activity of thymidylate synthase and its inhibition by 5-FU with and without this compound.

Methodology:

  • Preparation of Cell Lysates: Prepare cell lysates from treated and untreated cells as described in Protocol 1.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Cell lysate (source of TS)

    • [5-3H]dUMP (substrate)

    • 5,10-methylenetetrahydrofolate (cofactor)

    • Buffer (e.g., Tris-HCl) with cofactors (e.g., MgCl2, EDTA)

  • Enzymatic Reaction:

    • Initiate the reaction by adding the cell lysate to the reaction mixture.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes). The enzymatic reaction will release tritium (3H) from the C5 position of dUMP into the aqueous solvent as tritiated water (3H2O).

  • Termination and Separation:

    • Terminate the reaction by adding activated charcoal to adsorb the unreacted [5-3H]dUMP.

    • Centrifuge to pellet the charcoal.

  • Quantification:

    • Measure the radioactivity of the supernatant (containing 3H2O) using a liquid scintillation counter.

    • Calculate the TS activity as the amount of 3H2O produced per unit time per amount of protein.

Protocol 3: Western Blot Analysis of the FdUMP-TS-CH2THF Ternary Complex

Objective: To qualitatively and semi-quantitatively detect the formation of the stable ternary complex in cells treated with 5-FU and this compound.

Methodology:

  • Cell Treatment and Lysis: Treat cells with 5-FU with or without this compound. Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for thymidylate synthase.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

    • Wash the membrane to remove unbound secondary antibody.

  • Detection:

    • Add a chemiluminescent substrate for HRP and detect the emitted light using a CCD camera or X-ray film.

    • The ternary complex will appear as a band with a slightly higher molecular weight than the free TS due to the covalent binding of FdUMP. The intensity of this band can be quantified using densitometry.

Experimental Workflow

The investigation of the synergistic effects of this compound and 5-FU typically follows a structured workflow, from initial in vitro studies to more complex analyses. The following diagram outlines a common experimental workflow.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 Mechanism of Action Studies cluster_2 Data Analysis and Interpretation Cell_Culture Cancer Cell Line Culture Drug_Treatment Treatment with 5-FU +/- this compound Cell_Culture->Drug_Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, SRB) Drug_Treatment->Cytotoxicity_Assay Folate_Analysis Intracellular Folate Metabolite Analysis (HPLC) Drug_Treatment->Folate_Analysis TS_Activity Thymidylate Synthase Activity Assay Drug_Treatment->TS_Activity Ternary_Complex Ternary Complex Formation (Western Blot) Drug_Treatment->Ternary_Complex DNA_Damage DNA Damage/Apoptosis Assay (e.g., Comet, TUNEL) Drug_Treatment->DNA_Damage IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Synergy_Analysis Synergy Analysis (e.g., Combination Index) IC50_Determination->Synergy_Analysis Correlation_Analysis Correlation of Biochemical and Cytotoxic Effects Folate_Analysis->Correlation_Analysis TS_Activity->Correlation_Analysis Ternary_Complex->Correlation_Analysis DNA_Damage->Correlation_Analysis Conclusion Conclusion on Mechanism Synergy_Analysis->Conclusion Correlation_Analysis->Conclusion

Figure 3: A typical experimental workflow for studying the synergy between 5-FU and this compound.

Conclusion

This compound's mechanism of action is a well-defined example of how a deep understanding of cellular metabolism can be leveraged for therapeutic benefit. Its ability to selectively rescue normal tissues from antifolate toxicity and to potentiate the efficacy of fluoropyrimidines highlights its importance in modern cancer chemotherapy. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers to further investigate the nuances of one-carbon metabolism and to develop novel therapeutic strategies that exploit these fundamental cellular processes. The continued exploration of the intricate interplay between folates, nucleotide synthesis, and DNA integrity will undoubtedly uncover new avenues for improving cancer treatment and patient outcomes.

References

An In-depth Technical Guide to the Biochemical Pathways Involving Calcium Folinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium folinate, a stable salt of folinic acid, is a critical adjuvant in cancer chemotherapy, primarily utilized to modulate the therapeutic effects of methotrexate and 5-fluorouracil. This technical guide provides a comprehensive overview of the biochemical pathways central to this compound's mechanism of action. It details its metabolic conversion to active folate cofactors, its role in one-carbon metabolism, the "rescue" of normal cells from methotrexate-induced toxicity, and the potentiation of 5-fluorouracil's cytotoxic effects. This document includes detailed experimental protocols for key assays, quantitative data summaries, and visualizations of the core signaling pathways to support further research and drug development in this domain.

Introduction to this compound

This compound, also known as leucovorin, is the calcium salt of folinic acid, the 5-formyl derivative of tetrahydrofolic acid (THF). Unlike folic acid, folinic acid is a metabolically active form of folate and does not require reduction by the enzyme dihydrofolate reductase (DHFR) to participate in essential biosynthetic reactions. This property is central to its clinical applications. Administered intravenously or orally, this compound serves as a readily available source of reduced folates, which are crucial for de novo purine and thymidylate synthesis.

Core Biochemical Pathways

Metabolic Activation of this compound

Upon administration, this compound is rapidly absorbed and enters the cellular folate pool. It is metabolized into various active tetrahydrofolate derivatives, with 5-methyltetrahydrofolate (5-methyl-THF) being the major circulating form. The metabolic conversion involves a series of enzymatic reactions that position it as a key player in one-carbon metabolism.

Calcium_Folinate_Metabolism Calcium_Folinate This compound (5-Formyl-THF) Methenyl_THF 5,10-Methenyl-THF Calcium_Folinate->Methenyl_THF Methenyl-THF synthetase Methylene_THF 5,10-Methylene-THF Methenyl_THF->Methylene_THF Methylene-THF dehydrogenase THF Tetrahydrofolate (THF) Methenyl_THF->THF Methenyl-THF cyclohydrolase Methylene_THF->THF Thymidylate Synthase Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF Methylene-THF reductase (MTHFR)

Caption: Metabolic activation of this compound.

Methotrexate Rescue Mechanism

Methotrexate (MTX) is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme essential for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). Inhibition of DHFR depletes the intracellular pool of reduced folates, leading to the arrest of DNA, RNA, and protein synthesis, ultimately causing cell death. High-dose methotrexate therapy is used to treat various cancers, but it can also be highly toxic to normal, rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract.

This compound "rescues" normal cells from methotrexate toxicity by providing a source of reduced folates that bypasses the DHFR-dependent step. This allows for the continuation of essential biosynthetic processes in healthy tissues while cancer cells are still affected by the methotrexate. The timing of this compound administration is critical; it must be given after methotrexate has had sufficient time to exert its anticancer effects.

Methotrexate_Rescue DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis DHFR Dihydrofolate Reductase (DHFR) DHFR->THF MTX Methotrexate (MTX) MTX->DHFR Inhibition Calcium_Folinate This compound Calcium_Folinate->THF Bypasses DHFR

Caption: Methotrexate rescue by this compound.

Potentiation of 5-Fluorouracil Activity

5-Fluorouracil (5-FU) is an antimetabolite chemotherapy drug that, upon intracellular conversion to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), inhibits thymidylate synthase (TS). Thymidylate synthase is the rate-limiting enzyme in the de novo synthesis of thymidylate (dTMP), a necessary precursor for DNA synthesis. The inhibition of TS by FdUMP is significantly enhanced in the presence of 5,10-methylenetetrahydrofolate (5,10-CH2-THF), a reduced folate derivative.

This compound increases the intracellular concentration of 5,10-CH2-THF. This leads to the formation of a stable ternary complex between FdUMP, thymidylate synthase, and 5,10-CH2-THF, which effectively locks the enzyme in an inactive state. This prolonged inhibition of thymidylate synthase enhances the cytotoxic effects of 5-FU, leading to a "thymineless death" of cancer cells.

5FU_Potentiation dUMP dUMP dTMP dTMP dUMP->dTMP 5,10-Methylene-THF -> DHF TS Thymidylate Synthase (TS) TS->dTMP Ternary_Complex Stable Ternary Complex (TS-FdUMP-5,10-Methylene-THF) TS->Ternary_Complex Five_FU 5-Fluorouracil (5-FU) FdUMP FdUMP Five_FU->FdUMP Metabolic Activation FdUMP->TS Calcium_Folinate This compound Methylene_THF 5,10-Methylene-THF Calcium_Folinate->Methylene_THF Metabolic Conversion Methylene_THF->TS Ternary_Complex->TS Inhibition

Caption: Potentiation of 5-FU by this compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the biochemical interactions of this compound, methotrexate, and 5-fluorouracil.

Table 1: IC50 Values of 5-Fluorouracil in Colorectal Cancer Cell Lines

Cell Line5-FU IC50 (µM)5-FU + Leucovorin IC50 (µM)Fold PotentiationReference
HCT-11611.3Not explicitly stated, but synergism shown-[1]
HT-2921.6Synergism observed at 10 and 100 µM LV-[2]
LS-17430.8No significant change-[2]
COLO-2053.2Not specified-

Table 2: Inhibition Constants (Ki) for Methotrexate against Dihydrofolate Reductase (DHFR)

Enzyme SourceKi (nM)Reference
Human (Wild-Type)0.0034[3]
Human (Wild-Type)1.2[4]
Human (MTX-Resistant Mutants)59 - 180[5]

Table 3: Pharmacokinetic Parameters of Intravenous this compound in Humans

ParameterValueReference
Peak Plasma Time (Folinic Acid)~10 minutes[6]
Peak Plasma Time (5-Methyl-THF)~1.3 hours[6]
Elimination Half-life (active L-form)32 - 35 minutes[7]
Total Reduced Folates Terminal Half-life~6.4 hours[7]
Total Body Clearance (CHO-THFA)Elevated by 45.4% with IFN[8]
Volume of Distribution (CHO-THFA)Increased by 38.2% with IFN[8]

Experimental Protocols

Dihydrofolate Reductase (DHFR) Activity Assay (Spectrophotometric)

This protocol is adapted from commercially available kits and established methodologies.[9][10][11][12][13]

Principle: DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Dihydrofolic acid (DHF) solution (e.g., 10 mM stock)

  • NADPH solution (e.g., 10 mM stock)

  • Enzyme source (cell lysate, purified enzyme)

  • Methotrexate (MTX) for inhibition studies (optional)

  • UV/Vis Spectrophotometer capable of kinetic measurements at 340 nm

  • 96-well UV-transparent microplate or quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare fresh working solutions of DHF and NADPH in DHFR Assay Buffer. Keep on ice.

    • Prepare serial dilutions of the enzyme source in DHFR Assay Buffer.

  • Assay Setup:

    • Set the spectrophotometer to read absorbance at 340 nm in kinetic mode at a controlled temperature (e.g., 25°C or 37°C).

    • In a microplate well or cuvette, add the following in order:

      • DHFR Assay Buffer to bring the final volume to 200 µL (for microplate) or 1 mL (for cuvette).

      • Enzyme source.

      • NADPH working solution.

    • For inhibitor studies, pre-incubate the enzyme with MTX for a specified time before adding NADPH.

  • Initiate Reaction:

    • Start the reaction by adding the DHF working solution.

    • Immediately start recording the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.

  • Data Analysis:

    • Determine the rate of NADPH oxidation (ΔA340/min) from the linear portion of the kinetic curve.

    • Calculate DHFR activity using the Beer-Lambert law (Extinction coefficient of NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

Thymidylate Synthase (TS) Activity Assay (Tritium Release)

This protocol is based on established tritium release assays.[14][15]

Principle: Thymidylate synthase catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), using 5,10-methylenetetrahydrofolate as a methyl donor. If [5-³H]-dUMP is used as a substrate, the tritium atom is released into the aqueous solvent as ³H₂O. The amount of radioactivity in the aqueous phase is proportional to the TS activity.

Materials:

  • [5-³H]-dUMP (radiolabeled substrate)

  • Unlabeled dUMP

  • 5,10-methylenetetrahydrofolate (cofactor)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA and 10 mM 2-mercaptoethanol)

  • Enzyme source (cell extract)

  • Activated charcoal suspension (to adsorb unreacted substrate)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture containing Assay Buffer, 5,10-methylenetetrahydrofolate, and [5-³H]-dUMP.

  • Enzyme Reaction:

    • Pre-warm the reaction mixture to 37°C.

    • Initiate the reaction by adding the enzyme source.

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination and Substrate Removal:

    • Stop the reaction by adding ice-cold activated charcoal suspension.

    • Vortex and incubate on ice for 10 minutes to allow the charcoal to adsorb the unreacted [5-³H]-dUMP.

    • Centrifuge at high speed to pellet the charcoal.

  • Quantification of Released Tritium:

    • Carefully transfer a known volume of the supernatant (containing ³H₂O) to a scintillation vial.

    • Add scintillation cocktail and mix well.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the amount of released tritium (in counts per minute, CPM) and convert it to TS activity (e.g., pmol/min/mg protein) based on the specific activity of the [5-³H]-dUMP.

MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability and cytotoxicity.[16][17]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cells of interest (e.g., cancer cell lines)

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Drug Treatment:

    • Treat the cells with various concentrations of the test compounds (e.g., methotrexate with or without this compound). Include untreated control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, remove the drug-containing medium.

    • Add fresh medium containing MTT solution to each well.

    • Incubate for 2-4 hours at 37°C in a CO₂ incubator, allowing formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot dose-response curves and determine the IC50 values.

Conclusion and Future Perspectives

This compound remains a cornerstone of combination chemotherapy, and a thorough understanding of its biochemical pathways is essential for optimizing its clinical use and for the development of novel therapeutic strategies. The interplay between this compound, methotrexate, and 5-fluorouracil highlights the intricate nature of folate metabolism and its critical role in cell proliferation. Future research may focus on personalized medicine approaches, utilizing biomarkers to predict patient response to folate-based therapies, and exploring new drug combinations that further exploit the vulnerabilities of cancer cells' metabolic pathways. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding and application of this compound in oncology.

References

Leucovorin: A Technical Guide on its Discovery, Chemical Properties, and Core Applications

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of leucovorin, also known as folinic acid. It is intended for researchers, scientists, and drug development professionals, detailing the seminal aspects of its discovery, its intricate chemical properties, and the experimental protocols that underpin its analysis and application.

Discovery and Historical Context

Leucovorin's journey began in the broader context of research into folic acid and its role in cellular metabolism. In the 1930s, Lucy Wills identified a "new hemopoietic factor" in yeast that could cure tropical macrocytic anemia.[1] This substance was initially termed 'Wills' factor'.[1]

The pivotal moment in leucovorin's discovery came in 1948 when Sauberlich and Baumann identified it as an essential growth factor for the bacterium Leuconostoc citrovorum.[2] This led to it being named "citrovorum factor".[2] Initially, its structure was unknown, but it was recognized as a derivative of folate that required metabolic activation in the liver to support bacterial growth.[2]

Subsequent research revealed that the citrovorum factor could be synthesized from pteroylglutamic acid (folic acid) by liver cells in the presence of ascorbic acid. The addition of sodium formate to these cell cultures increased the yield of the active factor, which was eventually identified as 5-formyl-tetrahydrofolic acid, or folinic acid.[2] The synthesis of folic acid itself was achieved in 1945, laying the groundwork for the eventual isolation and synthesis of its derivatives like leucovorin.[3]

Chemical Properties

Leucovorin (5-formyltetrahydrofolic acid) is a reduced and active form of folic acid.[4] Its chemical structure consists of a pteridine ring, a para-aminobenzoic acid (PABA) moiety, and a glutamic acid residue.[5][6] It is commercially available as a racemic mixture of its diastereoisomers, (6R)- and (6S)-5-formyltetrahydrofolic acid, though only the levorotary (l-isomer or (6S)-isomer), known as levoleucovorin, is biologically active.[2][7][8]

Physicochemical Characteristics

The fundamental physicochemical properties of leucovorin are summarized below. These values are crucial for its formulation, storage, and analytical characterization.

PropertyValueReferences
Chemical Formula C₂₀H₂₃N₇O₇[2][9]
Molecular Weight 473.45 g/mol [8][9]
IUPAC Name (2S)-2-[[4-[[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid[2][10]
CAS Number 58-05-9[5][10]
Melting Point 245-250 °C (decomposes)[2][11]
Solubility Sparingly soluble in water (~0.3 mg/mL at 20 °C); very soluble as calcium salt.[2][11][12]
pKa pKa1= 3.1, pKa2= 4.8, pKa3= 10.4[10]
Appearance White to off-white or yellowish crystalline powder.[5][11]
Stereoisomerism and Stability

Leucovorin is a racemic mixture, but the l-isomer (levoleucovorin) is the pharmacologically active form. The d-isomer is slowly excreted by the kidneys and is not considered biologically active.

Leucovorin and its salts should be protected from light.[10][13] Leucovorin calcium for injection is typically stored at refrigerated temperatures (2-8°C).[12] Diluted solutions have varying stability depending on the diluent and temperature, ranging from 6 to 24 hours at room temperature.[12][14] Forced degradation studies show that leucovorin is susceptible to degradation under acidic, basic, oxidative, and UV light conditions.[15]

Mechanism of Action and Biochemical Pathways

Leucovorin's primary pharmacological importance lies in its ability to function as a reduced folate coenzyme, bypassing the enzymatic step blocked by folic acid antagonists like methotrexate.

Methotrexate Rescue

Methotrexate inhibits dihydrofolate reductase (DHFR), the enzyme responsible for reducing dihydrofolate to the active tetrahydrofolate (THF).[16] This blockade depletes the cellular pool of THF, which is essential for the de novo synthesis of purines and thymidylate, thereby halting DNA and RNA synthesis.[17] Leucovorin, being an already reduced folate, can be directly converted into various THF cofactors without the need for DHFR.[16][18] This allows it to replenish the THF pool in normal cells, "rescuing" them from the toxic effects of high-dose methotrexate while preserving the anti-tumor effect on malignant cells, which may have different transport mechanisms for folates.[16]

Methotrexate_Rescue cluster_0 Folate Metabolism cluster_1 Pharmacological Intervention Folic Acid Folic Acid DHFR DHFR Folic Acid->DHFR Dihydrofolate (DHF) Dihydrofolate (DHF) Dihydrofolate (DHF)->DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Purine & Thymidylate\nSynthesis Purine & Thymidylate Synthesis Tetrahydrofolate (THF)->Purine & Thymidylate\nSynthesis DHFR->Dihydrofolate (DHF) DHFR->Tetrahydrofolate (THF) Methotrexate Methotrexate Methotrexate->DHFR Inhibition Leucovorin Leucovorin Leucovorin->Tetrahydrofolate (THF) Bypasses DHFR (Metabolic Conversion) DNA/RNA Synthesis DNA/RNA Synthesis Purine & Thymidylate\nSynthesis->DNA/RNA Synthesis

Caption: Leucovorin bypasses the methotrexate-induced block of DHFR.

Potentiation of 5-Fluorouracil (5-FU)

Leucovorin also plays a crucial role in enhancing the cytotoxic effects of the chemotherapy agent 5-fluorouracil (5-FU).[19] 5-FU is metabolized to fluorodeoxyuridine monophosphate (FdUMP).[17] Leucovorin is converted to a metabolite, 5,10-methylenetetrahydrofolate, which forms a stable ternary complex with FdUMP and the enzyme thymidylate synthase (TS).[4][17][18] This stabilization enhances the inhibition of TS, leading to a more profound depletion of thymidylate, which is critical for DNA synthesis and repair in cancer cells.[4][17]

FU_Potentiation Leucovorin Leucovorin Metabolite 5,10-Methylene-THF Leucovorin->Metabolite Metabolic Conversion 5-FU 5-Fluorouracil FdUMP FdUMP 5-FU->FdUMP Metabolic Conversion Complex Stable Ternary Complex (FdUMP - 5,10-Methylene-THF - TS) Metabolite->Complex FdUMP->Complex TS Thymidylate Synthase (TS) TS->Complex Inhibition of DNA Synthesis Inhibition of DNA Synthesis Complex->Inhibition of DNA Synthesis

Caption: Leucovorin enhances 5-FU activity by stabilizing the inhibitory complex.

Key Experimental Protocols

Standardized and validated experimental methods are essential for the synthesis and analysis of leucovorin in both research and clinical settings.

Chemical Synthesis of Leucovorin

One established method for synthesizing leucovorin involves the simultaneous hydrogenation and formylation of folic acid.

Objective: To synthesize leucovorin from folic acid.

Materials:

  • Folic acid

  • 90-100% Formic acid

  • Platinum oxide (PtO₂) catalyst

  • Sodium hydroxide (NaOH) solution

  • Calcium chloride (CaCl₂)

  • Ethanol

Protocol:

  • Reaction Setup: Dissolve folic acid in 90-100% formic acid.

  • Catalytic Reaction: Add platinum oxide catalyst to the solution.

  • Hydrogenation/Formylation: Subject the mixture to hydrogenation. This process simultaneously reduces the pteridine ring and formylates the N5 position.

  • Catalyst Removal: After the reaction is complete, remove the platinum catalyst by filtration.

  • Isolation of Leucovorin: Evaporate the formic acid to obtain crude leucovorin.

  • Salt Formation (Calcium Leucovorin): a. Dissolve the crude leucovorin in a sodium hydroxide solution to form the sodium salt. b. Treat the resulting solution with calcium chloride to precipitate calcium leucovorin. c. Add ethanol to enhance the precipitation of the calcium salt.

  • Purification: Collect the precipitate by filtration, wash with ethanol, and dry under vacuum to yield calcium leucovorin.

HPLC Analysis of Leucovorin in Plasma

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying leucovorin and its metabolites in biological matrices like plasma.

Objective: To determine the concentration of leucovorin in human plasma using a validated RP-HPLC method.

Instrumentation and Materials:

  • HPLC system with UV or photodiode array (PDA) detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[20]

  • Solid-Phase Extraction (SPE) cartridges for sample cleanup[21]

  • Acetonitrile (HPLC grade)

  • Phosphate buffer or tetrabutylammonium phosphate buffer[15][22]

  • Leucovorin analytical standard

  • Human plasma

Protocol:

  • Sample Preparation (Solid-Phase Extraction): a. Condition an SPE cartridge according to the manufacturer's instructions. b. Load the plasma sample onto the cartridge. c. Wash the cartridge with an appropriate solvent to remove interfering substances. d. Elute leucovorin from the cartridge using a suitable elution solvent (e.g., methanol-based). e. Evaporate the eluate to dryness and reconstitute in the mobile phase.[21]

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., 0.01M Phosphate Buffer, pH 6.6) and an organic modifier (e.g., Acetonitrile) in a specific ratio (e.g., 40:60).[20][22]

    • Flow Rate: 1.0 mL/min.[20]

    • Column Temperature: Ambient or controlled (e.g., 55 °C).[15]

    • Detection: UV detection at a wavelength of approximately 283-292 nm.[20][22]

    • Injection Volume: 20 µL.[22]

  • Quantification: a. Generate a standard curve by injecting known concentrations of the leucovorin analytical standard (e.g., in the range of 50-1500 ng/mL).[21] b. Inject the prepared plasma sample. c. Determine the concentration of leucovorin in the sample by comparing its peak area to the standard curve.

HPLC_Workflow Start Plasma Sample Collection SPE Solid-Phase Extraction (SPE) 1. Condition 2. Load 3. Wash 4. Elute Start->SPE Reconstitution Evaporate and Reconstitute in Mobile Phase SPE->Reconstitution Injection Inject Sample into HPLC Reconstitution->Injection HPLC HPLC System (C18 Column, Mobile Phase) Injection->HPLC Detection UV Detection (~285 nm) HPLC->Detection Data Data Acquisition & Chromatogram Generation Detection->Data Quant Quantification (vs. Standard Curve) Data->Quant

Caption: Experimental workflow for the HPLC analysis of leucovorin in plasma.Caption: Experimental workflow for the HPLC analysis of leucovorin in plasma.

References

The Advent of a Rescue Agent: Early Research on Calcium Folinate in High-Dose Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The development of high-dose methotrexate (HDMTX) therapy in the mid-20th century marked a significant advancement in cancer treatment, offering new hope for patients with previously untreatable malignancies. However, the profound toxicity of this powerful antifolate agent on healthy tissues, particularly the bone marrow and gastrointestinal mucosa, posed a substantial barrier to its widespread clinical application. The advent of calcium folinate, also known as leucovorin or citrovorum factor, as a "rescue" agent revolutionized the use of HDMTX, enabling the administration of highly effective anti-tumor doses while mitigating life-threatening side effects. This technical guide delves into the seminal early research that established the pivotal role of this compound in oncology, detailing the foundational experiments, quantitative outcomes, and the biochemical rationale that underpins its use.

The Biochemical Rationale: Bypassing Metabolic Blockade

Methotrexate's cytotoxic effects stem from its high-affinity inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism.[1] DHFR is responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1] By blocking DHFR, methotrexate depletes the intracellular pool of reduced folates, leading to cell cycle arrest in the S phase and apoptosis, particularly in rapidly dividing cancer cells.[1]

This compound (N⁵-formyltetrahydrofolate) is a fully reduced and active derivative of folic acid.[2] Crucially, its conversion to THF does not require the action of DHFR, allowing it to bypass the metabolic blockade imposed by methotrexate.[2][3] Once inside the cell, this compound is converted to other active folate coenzymes, such as 5,10-methylenetetrahydrofolate and 10-formyltetrahydrofolate, thereby replenishing the depleted folate pool and restoring DNA and RNA synthesis in healthy cells.[4] This "rescue" mechanism allows normal tissues to recover from the cytotoxic effects of methotrexate.[3]

The concept of a differential rescue effect between normal and some cancer cells also emerged from early research. It was hypothesized that some tumor cells might have a deficient uptake system for reduced folates like leucovorin, making them less susceptible to rescue while normal cells are effectively protected.[5] Additionally, normal cells are thought to more actively transport leucovorin via specialized folate transport systems.[3]

Early Preclinical and Clinical Investigations: Establishing the Paradigm

The initial understanding of leucovorin's potential as a rescue agent came from in vitro and in vivo animal studies. Folinic acid was first identified in 1948 as a necessary growth factor for the bacterium Leuconostoc citrovorum, leading to the name "citrovorum factor".[6] Subsequent research demonstrated its ability to counteract the toxic effects of folate antagonists like aminopterin and later, methotrexate.

Key Quantitative Data from Early Clinical Studies

The following tables summarize key quantitative data from early clinical trials that were instrumental in defining the parameters for high-dose methotrexate therapy with leucovorin rescue.

Table 1: High-Dose Methotrexate and Leucovorin Rescue in Pediatric Malignant Tumors
Methotrexate Dosage 50 to 500 mg/kg infused intravenously over 6 hours.[7]
Leucovorin Administration Initiated 3 hours after methotrexate infusion, continued at 3-hour intervals for 24 hours.[7]
Total Leucovorin Dose Equivalent to 5% or 10% by weight of the methotrexate dosage.[7]
Serum Methotrexate Levels Ranged from 71 to 727 µg/ml at the end of the infusion for doses of 100 and 500 mg/kg, respectively.[7]
Methotrexate Half-Life Mean of 157 ± 31 minutes.[7]
Urinary Excretion 35-53% of the administered methotrexate dose was excreted during the 6-hour infusion, with 95% excreted in the first 30 hours.[7]
Toxicity Minimal hematopoietic depression. Transient elevations in serum glutamic-oxaloacetic transaminase and abnormal renal function were observed in some cases.[7]
Therapeutic Response Transient disappearance or reduction of tumor size in 3 of 9 patients with tumors like rhabdomyosarcoma and osteosarcoma.[7]
Table 2: High-Dose Methotrexate with Minimal Leucovorin Rescue in Advanced Neoplasms
Patient Population 40 patients with advanced neoplasms.[8]
Methotrexate Infusion 800 to 1350 mg/m² over 18 hours.[8]
Leucovorin Dosing Individualized based on plasma methotrexate clearance, administered at 30, 36, and 42 hours post-methotrexate initiation.[8]
Plasma Clearance Patterns - Rapid Clearance (110 of 118 infusions): Mean half-life of 2.2 hours, median leucovorin dose of 8.0 mg/m², 2.7% incidence of significant myelosuppression.[8]
- Delayed Clearance (5 infusions): Mean half-life of 6.4 hours, median leucovorin dose of 220 mg/m², myelosuppression in 1 of 5 infusions despite high-dose rescue.[8]
Outcome Demonstrated the feasibility of limiting leucovorin doses based on methotrexate clearance without excessive toxicity.[8]
Table 3: Efficacy of High-Dose Methotrexate with Leucovorin Rescue Across Various Cancers
Methotrexate Dosage 3 to 7.5 g/m² on a weekly basis.[9]
Toxicity Myelosuppression occurred in 28% of patients and in 8% of the courses, often due to delayed methotrexate excretion.[9]
Tumor Regression Rates - Head and neck cancer: 50%
- Non-Hodgkin's lymphoma: 59%
- Small cell lung cancer: 40%
- Breast cancer: 24% to 50%
- Osteogenic carcinoma: 50%
Overall Response Rate 39% (70 of 178) in patients with disseminated cancer.[9]

Foundational Experimental Protocols

The development of effective leucovorin rescue protocols relied on meticulous in vitro and in vivo experimentation. The following sections detail the methodologies of key experiments that were foundational to this research.

In Vitro Assessment of Leucovorin Rescue

This protocol is adapted from early studies evaluating the efficacy of leucovorin rescue in cell culture.

Objective: To determine the concentration of leucovorin required to rescue cultured cancer cells from methotrexate-induced cytotoxicity.

Materials:

  • Relevant cancer cell line (e.g., L1210 leukemia, human osteosarcoma cell lines).[5]

  • Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Methotrexate stock solution.

  • This compound (Leucovorin) stock solution.

  • 96-well cell culture plates.

  • Cell viability assay kit (e.g., MTT, trypan blue exclusion).

  • Incubator (37°C, 5% CO₂).

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density to ensure logarithmic growth during the experiment. Incubate for 24 hours to allow for cell attachment.

  • Methotrexate Treatment: Prepare serial dilutions of methotrexate in complete medium. Remove the existing medium from the wells and add the methotrexate dilutions. Include a vehicle control. Incubate for a specified period (e.g., 24 hours).

  • Leucovorin Rescue: Prepare serial dilutions of leucovorin in complete medium. Add the leucovorin dilutions to the appropriate wells at different time points following methotrexate addition (e.g., simultaneously, or after 4, 8, 12, 24 hours).[5] Include a control group with methotrexate but no leucovorin.

  • Incubation: Incubate the cells for an additional period (e.g., 48-72 hours) to allow for cell proliferation or death.

  • Cell Viability Assessment: Assess cell viability using a standard assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) of methotrexate in the presence and absence of different concentrations of leucovorin. Plot cell viability against leucovorin concentration for each methotrexate concentration to determine the rescue effect.

In Vivo Leucovorin Rescue in a Murine Tumor Model

This generalized protocol is based on early preclinical in vivo studies in mouse models.

Objective: To evaluate the efficacy of leucovorin in mitigating methotrexate toxicity and maintaining antitumor activity in a mouse xenograft or allograft model.

Materials:

  • Immunocompromised or syngeneic mice (e.g., BALB/c, nude mice).

  • Tumor cells (e.g., L1210 leukemia, Sarcoma 180).

  • Methotrexate solution for injection.

  • Leucovorin solution for injection.

  • Calipers for tumor measurement.

  • Animal balance.

Procedure:

  • Tumor Implantation: Inoculate mice with a known number of tumor cells, either subcutaneously or intraperitoneally.

  • Tumor Growth: Allow tumors to establish and grow to a palpable or predetermined size.

  • Randomization: Randomize mice into treatment groups (e.g., vehicle control, methotrexate alone, methotrexate + leucovorin at various doses and schedules).

  • Treatment Administration: Administer methotrexate at a predetermined dose and schedule (e.g., intraperitoneal or intravenous injection).

  • Leucovorin Rescue: Administer leucovorin at specified time points after each methotrexate dose (e.g., 24 hours later).

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor body weight and observe for signs of toxicity (e.g., ruffled fur, lethargy, diarrhea) daily.

    • Perform complete blood counts to assess myelosuppression.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.

  • Data Analysis: Compare tumor growth inhibition, survival rates, and toxicity profiles across the different treatment groups.

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate the key biochemical pathway and a generalized experimental workflow for leucovorin rescue studies.

folate_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Folic Acid Folic Acid DHF Dihydrofolate (DHF) Folic Acid->DHF Leucovorin Leucovorin THF Tetrahydrofolate (THF) Leucovorin->THF Bypasses DHFR DHF->THF DHFR 5,10-Methylene-THF 5,10-Methylene-THF THF->5,10-Methylene-THF Purine Synthesis Purine Synthesis THF->Purine Synthesis 5,10-Methylene-THF->THF Thymidylate Synthesis Thymidylate Synthesis 5,10-Methylene-THF->Thymidylate Synthesis DHFR Dihydrofolate Reductase (DHFR) MTX Methotrexate (MTX) MTX->DHFR

Caption: Biochemical pathway of methotrexate action and leucovorin rescue.

experimental_workflow cluster_invitro In Vitro Study cluster_invivo In Vivo Study cell_seeding Cell Seeding mtx_treatment Methotrexate Treatment cell_seeding->mtx_treatment leucovorin_rescue_vitro Leucovorin Rescue mtx_treatment->leucovorin_rescue_vitro viability_assay Cell Viability Assay leucovorin_rescue_vitro->viability_assay data_analysis_vitro Data Analysis (IC50) viability_assay->data_analysis_vitro tumor_implantation Tumor Implantation tumor_growth Tumor Growth & Randomization tumor_implantation->tumor_growth mtx_admin Methotrexate Administration tumor_growth->mtx_admin leucovorin_rescue_vivo Leucovorin Rescue mtx_admin->leucovorin_rescue_vivo monitoring Monitoring (Tumor Size, Toxicity) leucovorin_rescue_vivo->monitoring data_analysis_vivo Data Analysis (Efficacy, Survival) monitoring->data_analysis_vivo

Caption: Generalized workflow for preclinical leucovorin rescue experiments.

Conclusion

The early research on this compound as a rescue agent was a landmark in the history of chemotherapy. Through a combination of insightful biochemical reasoning and rigorous preclinical and clinical experimentation, scientists and clinicians established a new therapeutic paradigm that maximized the anti-tumor efficacy of methotrexate while controlling its debilitating toxicity. The foundational studies outlined in this guide not only paved the way for the successful use of high-dose methotrexate in various cancers but also laid the groundwork for the broader concept of selective toxicity and rescue in cancer therapy. For today's researchers, a deep understanding of this pioneering work remains essential for the continued development of innovative and safer cancer treatments.

References

Calcium Folinate: A Linchpin in DNA Synthesis and Repair

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium folinate, a salt of folinic acid, is the 5-formyl derivative of tetrahydrofolic acid (THF). As a readily converted precursor to the active forms of folate, it plays a pivotal role in one-carbon metabolism, a complex network of biochemical reactions essential for the biosynthesis of purines and thymidylate, the fundamental building blocks of DNA. This guide provides a comprehensive technical overview of this compound's core functions in DNA synthesis and repair, its mechanisms of action in concert with chemotherapeutic agents, and detailed experimental protocols for its study.

The Central Role of Folate Metabolism in DNA Synthesis

Folate's primary function in DNA synthesis is to act as a carrier of one-carbon units. Tetrahydrofolate (THF), the active form of folate, and its derivatives are crucial cofactors for enzymes involved in the synthesis of both purine and pyrimidine nucleotides.[1][2]

Purine Synthesis: The de novo synthesis of purine rings requires two one-carbon donations from folate derivatives. Specifically, 10-formyl-THF is essential for two steps in the pathway leading to the formation of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[3][4]

Pyrimidine Synthesis: The synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP) is a rate-limiting step in DNA synthesis and is critically dependent on a folate coenzyme. The enzyme thymidylate synthase (TS) catalyzes this reaction, using 5,10-methylenetetrahydrofolate as the one-carbon donor.[5][6]

This compound, as a pre-reduced form of folic acid, can be readily converted to these active THF derivatives, thereby directly fueling the production of the necessary precursors for DNA replication.[7]

Mechanism of Action in Chemotherapy

This compound's significance is profoundly highlighted in its use in oncology, where it serves dual, seemingly contradictory, roles: as a rescue agent for toxicity induced by antifolates and as a potentiator of fluoropyrimidine-based chemotherapy.

Methotrexate Rescue

Methotrexate (MTX) is a potent chemotherapeutic agent that inhibits dihydrofolate reductase (DHFR), the enzyme responsible for reducing dihydrofolate (DHF) to THF.[5][7] This blockade leads to a depletion of intracellular THF pools, halting the synthesis of purines and thymidylate, and consequently arresting DNA synthesis in rapidly dividing cancer cells. However, this effect is not selective for cancer cells and also causes significant toxicity to healthy, proliferating tissues such as bone marrow and gastrointestinal mucosa.[8][9]

This compound serves as a "rescue" agent by bypassing the MTX-induced block on DHFR.[7][9] Being a downstream product, it replenishes the THF pool, allowing normal cells to resume DNA synthesis and mitigating the toxic side effects of high-dose methotrexate therapy.[7][8] This selective rescue is thought to be, in part, due to differences in transport mechanisms between normal and some tumor cells.[10]

Potentiation of 5-Fluorouracil (5-FU)

In contrast to its role in methotrexate rescue, this compound enhances the cytotoxic effects of 5-fluorouracil (5-FU).[6][11] 5-FU is a pyrimidine analog that, once metabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), inhibits thymidylate synthase (TS).[6] The efficacy of this inhibition is significantly increased in the presence of 5,10-methylenetetrahydrofolate, which forms a stable ternary complex with FdUMP and TS.[6][11] By increasing the intracellular pool of 5,10-methylenetetrahydrofolate, this compound stabilizes this complex, leading to a more prolonged and potent inhibition of TS, thereby enhancing the disruption of DNA synthesis in cancer cells.[6][8]

This compound and DNA Repair

Folate deficiency has been linked to an increased risk of DNA damage, including uracil misincorporation and strand breaks.[12][13] Uracil can be incorporated into DNA instead of thymine when dUTP pools rise relative to dTTP pools, a direct consequence of impaired thymidylate synthesis. The subsequent excision of uracil by DNA glycosylases can lead to transient single-strand breaks, and if overwhelmed, can result in double-strand breaks and chromosomal instability.

While direct quantitative data on the enhancement of specific DNA repair pathway efficiencies by this compound is limited, its role in maintaining a balanced nucleotide pool is crucial for the fidelity of DNA replication and the efficacy of repair processes. By ensuring an adequate supply of thymidylate and purines, this compound helps to prevent the initial DNA lesions caused by nucleotide imbalances. Furthermore, in the context of methotrexate treatment, leucovorin has been shown to overcome the induction of DNA lesions.[3]

Quantitative Data

The following tables summarize available quantitative data regarding the interaction of leucovorin with thymidylate synthase and its effect on intracellular folate concentrations.

Leucovorin IsomerIC50 (mM) for TS InhibitionKi (µM) for TS Inhibition
(6S)-leucovorin (natural)0.1185
(6R)-leucovorin (unnatural)2.11590
(6R,S)-leucovorin (racemic)0.52385
Data from a study on Lactobacillus casei thymidylate synthase.[1]
AnalyteConcentration at T0 (nmol/L) (Mean ± SD)Concentration at T1 (nmol/L) (Mean ± SD)p-value
Erythrocyte Folate416.7 ± 145.5641.2 ± 196.3<0.001
Erythrocyte 5-methyl THFNot specifiedIncreased by 217.7 ± 209.5<0.001
Erythrocyte non-methyl THFNot specifiedNo significant change0.676
Serum FolateNot specifiedIncreased (median increase: 29.2)<0.001
T0: Before start of high-dose methotrexate and leucovorin courses. T1: After stop of high-dose methotrexate and leucovorin courses.[2][5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key pathways and experimental workflows related to this compound's function.

Folate_Metabolism_DNA_Synthesis cluster_Folate_Cycle Folate Cycle cluster_DNA_Synthesis DNA Synthesis Folic Acid Folic Acid DHF Dihydrofolate (DHF) Folic Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR 5,10-Methylene-THF 5,10-Methylene-THF THF->5,10-Methylene-THF 10-Formyl-THF 10-Formyl-THF 5,10-Methylene-THF->10-Formyl-THF Pyrimidines Thymidylate (T) 5,10-Methylene-THF->Pyrimidines Thymidylate Synthase Purines Purines (A, G) 10-Formyl-THF->Purines Purine Synthesis DNA DNA Purines->DNA Pyrimidines->DNA This compound This compound This compound->THF Bypasses DHFR Methotrexate Methotrexate Methotrexate->DHF Inhibits DHFR

Folate metabolism pathway in DNA synthesis.

Methotrexate_Rescue High-Dose Methotrexate High-Dose Methotrexate DHFR Inhibition Dihydrofolate Reductase (DHFR) Inhibition High-Dose Methotrexate->DHFR Inhibition THF Depletion Tetrahydrofolate (THF) Depletion DHFR Inhibition->THF Depletion DNA Synthesis Arrest DNA Synthesis Arrest (Purine & Thymidylate↓) THF Depletion->DNA Synthesis Arrest Cell Toxicity Toxicity to Normal Cells (Bone Marrow, GI Mucosa) DNA Synthesis Arrest->Cell Toxicity This compound (Leucovorin) This compound (Leucovorin) THF Repletion THF Pool Repletion This compound (Leucovorin)->THF Repletion Bypasses DHFR DNA Synthesis Resumption Resumption of DNA Synthesis THF Repletion->DNA Synthesis Resumption Cell Rescue Rescue of Normal Cells DNA Synthesis Resumption->Cell Rescue Cell Rescue->Cell Toxicity Mitigates

Mechanism of Methotrexate rescue by this compound.

FU_Potentiation 5-Fluorouracil (5-FU) 5-Fluorouracil (5-FU) FdUMP 5-Fluoro-2'-deoxyuridine monophosphate (FdUMP) 5-Fluorouracil (5-FU)->FdUMP Ternary Complex Stable Ternary Complex (FdUMP-TS-5,10-Methylene-THF) FdUMP->Ternary Complex TS Thymidylate Synthase (TS) TS->Ternary Complex TS Inhibition Enhanced TS Inhibition Ternary Complex->TS Inhibition DNA Synthesis Inhibition Inhibition of DNA Synthesis TS Inhibition->DNA Synthesis Inhibition This compound (Leucovorin) This compound (Leucovorin) Methylene_THF ↑ 5,10-Methylene-THF This compound (Leucovorin)->Methylene_THF Methylene_THF->Ternary Complex Stabilizes

Potentiation of 5-FU by this compound.

Experimental Protocols

Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage Assessment

Objective: To quantify DNA strand breaks in individual cells.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension from the tissue or cell culture of interest.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow to solidify.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving the DNA as a nucleoid.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA. Apply an electric field. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

γ-H2AX Foci Formation Assay for DNA Double-Strand Break Detection

Objective: To detect and quantify DNA double-strand breaks (DSBs).

Methodology:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with DNA-damaging agents with or without this compound.

  • Immunostaining:

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Block non-specific antibody binding with bovine serum albumin (BSA).

    • Incubate with a primary antibody specific for phosphorylated histone H2AX (γ-H2AX).

    • Incubate with a fluorescently labeled secondary antibody.

  • Microscopy: Mount the coverslips on slides and image using a fluorescence microscope.

  • Foci Quantification: Count the number of distinct fluorescent foci within the nucleus of each cell. Each focus represents a DNA double-strand break.

Tritium-Release Assay for Thymidylate Synthase Activity

Objective: To measure the activity of thymidylate synthase in intact cells.

Methodology:

  • Cell Incubation: Incubate cells with [5-³H]deoxyuridine. This is taken up by the cells and converted to [5-³H]dUMP.

  • Enzymatic Reaction: Thymidylate synthase catalyzes the conversion of [5-³H]dUMP to dTMP, releasing the tritium at the C-5 position into the cellular water.

  • Separation and Quantification: Separate the tritiated water from the radiolabeled nucleotides and other cellular components.

  • Scintillation Counting: Quantify the amount of tritium in the aqueous fraction using a liquid scintillation counter. The amount of tritium released is directly proportional to the thymidylate synthase activity.

Conclusion

This compound is a critical component in the intricate processes of DNA synthesis and repair. Its ability to serve as a readily available source of active folate coenzymes makes it indispensable for maintaining genomic integrity. In the realm of oncology, its dual role as a rescue agent in high-dose methotrexate therapy and as a potentiator of 5-fluorouracil highlights its profound impact on cancer treatment. The experimental protocols detailed herein provide a framework for researchers to further elucidate the multifaceted functions of this essential compound. A deeper understanding of this compound's mechanisms of action will continue to inform the development of more effective and less toxic therapeutic strategies in cancer and other diseases characterized by aberrant cell proliferation.

References

The Metabolic Journey of Calcium Folinate: An In-Vivo Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic fate of calcium folinate, a vital medication used in cancer therapy and for the prevention of folate deficiency. This document delves into the absorption, distribution, metabolism, and excretion (ADME) of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its metabolic pathways and analytical workflows.

Introduction to this compound

This compound, a salt of folinic acid, is a reduced form of folic acid that plays a crucial role in one-carbon metabolism. It is an essential coenzyme for the synthesis of nucleic acids (DNA and RNA) and the conversion of certain amino acids.[1] Unlike folic acid, folinic acid does not require reduction by the enzyme dihydrofolate reductase (DHFR) to become biologically active, a key property exploited in its clinical applications.[2]

Its primary uses include:

  • "Rescue" therapy: To mitigate the toxic effects of high-dose methotrexate, a DHFR inhibitor, on healthy cells.[1]

  • Potentiation of chemotherapy: To enhance the cytotoxic effects of 5-fluorouracil (5-FU) in the treatment of colorectal cancer.[3]

  • Treatment of megaloblastic anemia: Caused by folic acid deficiency.[3]

Understanding the in vivo behavior of this compound is paramount for optimizing its therapeutic efficacy and safety.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The metabolic journey of this compound involves a series of transformations and transport processes throughout the body.

Absorption

Following oral administration, this compound is well-absorbed from the gastrointestinal tract.[3] However, the absorption process is saturable.[4] Studies have shown that the bioavailability of oral leucovorin (the racemic mixture of the diastereoisomers of folinic acid) decreases as the dose increases. For instance, the apparent bioavailability was reported to be 97% for a 25 mg dose, 75% for a 50 mg dose, and 37% for a 100 mg dose.[4]

Maximum plasma concentrations of both folinic acid and its active metabolite, 5-methyltetrahydrofolate (5-MTHF), are typically reached within 1 to 2 hours after oral administration.[5]

Distribution

Once absorbed, folates are widely distributed to all body tissues, with higher concentrations found in the liver and cerebrospinal fluid (CSF).[3]

Metabolism

The primary and most critical metabolic step for this compound is its conversion to the biologically active metabolite, 5-methyltetrahydrofolate (5-MTHF).[3][6] This conversion occurs primarily in the intestinal mucosa and the liver.[7][8] 5-MTHF is the predominant form of folate found in the circulation and is the active molecule that participates in one-carbon transfer reactions.[2][8]

The enzymatic conversion of 5,10-methylenetetrahydrofolate to 5-MTHF is catalyzed by the enzyme methylenetetrahydrofolate reductase (MTHFR).[9] Genetic variations in the MTHFR gene can affect the efficiency of this conversion, potentially impacting an individual's response to folate supplementation.[8]

Excretion

The metabolites of this compound are primarily excreted in the urine.[3] Following intravenous administration, a significant portion of the dose is recovered in the urine.[4]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for this compound and its active metabolite, 5-methyltetrahydrofolate (5-MTHF), following oral and intravenous administration. These values are compiled from various studies and may vary depending on the patient population, dosage, and analytical methods used.

Table 1: Pharmacokinetic Parameters of this compound and 5-MTHF After Oral Administration

AnalyteDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
Folinic Acid0.8 mg5.38 ± 2.14-14.6 ± 6.6[10]
5-MTHF0.8 mg15.7 ± 8.0-121.4 ± 62.5[10]
5-MTHF436 µg (as sodium salt)36.8 ± 10.8-126.0 ± 33.6[11]
Total Folates20 mg---[4]
Total Folates40 mg---[4]
Total Folates60 mg---[4]
Total Folates80 mg---[4]
Total Folates100 mg---[4]

Data presented as mean ± standard deviation where available.

Table 2: Pharmacokinetic Parameters of this compound and 5-MTHF After Intravenous Administration

AnalyteDoseCmax (nmol/L)t1/2 (h)Total Body Clearance (L/h)Volume of Distribution (L)Reference
5-Formyl-THF-----[12]
5-Methyl-THF-----[12]
(-)-Folinic Acid25 mg--20.116[1]
Total Folates200 mg----[4]

Note: Direct comparison of values across studies should be done with caution due to differences in study design and analytical methodologies.

Experimental Protocols

This section outlines a typical experimental protocol for a pharmacokinetic study of this compound in human subjects.

Study Design

A single-center, open-label, single-dose, crossover study is a common design. Healthy volunteers or patients receive a single oral or intravenous dose of this compound. Blood samples are collected at predefined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

Sample Collection and Preparation
  • Blood Collection: Collect whole blood samples into tubes containing an anticoagulant (e.g., EDTA).[13]

  • Protection from Light and Temperature: Protect samples from light and store them on ice or in a refrigerator immediately after collection to prevent folate degradation.[13]

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Hemolysate Preparation (for Red Blood Cell Folate): To measure intracellular folate concentrations, prepare a hemolysate by diluting a portion of the whole blood with an ascorbic acid solution to stabilize the folates.[13][14]

  • Storage: Store plasma and hemolysate samples at -70°C or lower until analysis.[13]

Analytical Methodology: LC-MS/MS for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of folates in biological matrices.

  • Sample Extraction:

    • Thaw plasma samples on ice.

    • Perform a protein precipitation step by adding a solvent like methanol or acetonitrile.

    • Alternatively, use solid-phase extraction (SPE) for cleaner samples.[15][16]

    • Add an internal standard (e.g., a stable isotope-labeled version of the analyte) at the beginning of the extraction process to correct for matrix effects and extraction losses.[17]

  • Chromatographic Separation (HPLC):

    • Column: A reversed-phase C18 column is commonly used.[15]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.[10]

    • Flow Rate: A flow rate of around 0.2-0.5 mL/min is often employed.

  • Mass Spectrometric Detection (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally preferred for folate analysis.[10]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.[10]

    • MRM Transitions (Example):

      • Folinic Acid: m/z 442.2 → 295.2[10]

      • 5-MTHF: m/z 460.2 → 313.3[10]

  • Data Analysis:

    • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentrations of folinic acid and 5-MTHF in the unknown samples by interpolating their peak area ratios from the calibration curve.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.

Visualizing Metabolic and Experimental Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic fate of this compound and a typical experimental workflow for its analysis.

Metabolic Pathway of this compound

Metabolic_Pathway CaFolinate This compound (Folinic Acid) Absorption Intestinal Absorption CaFolinate->Absorption Oral Administration FolinicAcid_circ Folinic Acid (in circulation) Absorption->FolinicAcid_circ Metabolism Metabolism (Intestinal Mucosa, Liver) FolinicAcid_circ->Metabolism Excretion Renal Excretion FolinicAcid_circ->Excretion MTHF 5-Methyltetrahydrofolate (5-MTHF) (Active Metabolite) Metabolism->MTHF via MTHFR Distribution Distribution to Tissues MTHF->Distribution MTHF->Excretion Tissues Tissues (One-Carbon Metabolism) Distribution->Tissues Urine Urine Excretion->Urine

Caption: Metabolic pathway of orally administered this compound.

Experimental Workflow for Pharmacokinetic Analysis

Experimental_Workflow Start Drug Administration (Oral or IV) BloodSampling Serial Blood Sampling Start->BloodSampling SampleProcessing Plasma Separation & Sample Stabilization BloodSampling->SampleProcessing Extraction Sample Extraction (Protein Precipitation or SPE) SampleProcessing->Extraction Addition of Internal Standard LCMS LC-MS/MS Analysis Extraction->LCMS DataProcessing Data Processing (Quantification) LCMS->DataProcessing PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) DataProcessing->PK_Analysis End Results PK_Analysis->End

Caption: A typical experimental workflow for a pharmacokinetic study of this compound.

Conclusion

The in vivo metabolic fate of this compound is a well-characterized process involving saturable absorption, extensive conversion to the active metabolite 5-MTHF, wide distribution, and renal excretion. Understanding these pharmacokinetic and metabolic principles is essential for the rational use of this compound in clinical practice. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers and drug development professionals to further investigate the nuances of its in vivo behavior and to develop new therapeutic strategies.

References

The Preclinical Pharmacological Profile of Calcium Folinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium folinate, a salt of folinic acid, is a crucial adjuvant in cancer chemotherapy. This technical guide provides an in-depth overview of the preclinical pharmacological profile of this compound, with a focus on its synergistic interaction with 5-fluorouracil (5-FU) and its role as a rescue agent for high-dose methotrexate therapy. This document summarizes key quantitative data from preclinical studies, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and drug development.

Introduction

This compound, the calcium salt of folinic acid, is a reduced form of folic acid that plays a pivotal role in one-carbon metabolism. Unlike folic acid, its conversion to the active co-factor tetrahydrofolate (THF) does not require the action of dihydrofolate reductase (DHFR). This property underpins its two primary applications in oncology: potentiating the cytotoxic effects of the antimetabolite 5-fluorouracil (5-FU) and mitigating the toxicity of the DHFR inhibitor methotrexate. This guide delves into the preclinical data that form the basis of these clinical applications.

Mechanism of Action

Potentiation of 5-Fluorouracil (5-FU) Cytotoxicity

This compound enhances the anticancer activity of 5-FU by increasing the intracellular pool of 5,10-methylenetetrahydrofolate (CH2THF).[1] CH2THF is an essential cofactor for the formation of a stable ternary complex with the active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), and the enzyme thymidylate synthase (TS).[2] This stable complex inhibits the catalytic activity of TS, leading to depletion of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis and repair. The resulting "thymineless death" is the primary mechanism of 5-FU's cytotoxic action. Preclinical studies have consistently demonstrated that the simultaneous administration of this compound with 5-FU leads to a more sustained inhibition of TS and enhanced tumor cell killing.[2]

5FU_Potentiation 5FU 5FU FdUMP FdUMP 5FU->FdUMP Metabolism Ternary_Complex Stable Ternary Complex (TS-FdUMP-CH2THF) FdUMP->Ternary_Complex Calcium_Folinate This compound CH2THF 5,10-CH2THF Calcium_Folinate->CH2THF Metabolism CH2THF->Ternary_Complex TS Thymidylate Synthase TS->Ternary_Complex dUMP dUMP Ternary_Complex->TS Inhibition DNA_Synthesis DNA Synthesis Ternary_Complex->DNA_Synthesis Inhibition dTMP dTMP dUMP->dTMP TS-mediated conversion dTMP->DNA_Synthesis Methotrexate_Rescue Folic_Acid Folic Acid DHF Dihydrofolate (DHF) Folic_Acid->DHF THF Tetrahydrofolate (THF) DHF->THF DHFR One_Carbon_Metabolism One-Carbon Metabolism (DNA, RNA, Amino Acid Synthesis) THF->One_Carbon_Metabolism DHFR Dihydrofolate Reductase (DHFR) Methotrexate Methotrexate Methotrexate->DHFR Inhibition Calcium_Folinate This compound Calcium_Folinate->THF Bypasses DHFR MTT_Assay_Workflow Cell_Seeding 1. Seed cancer cells in 96-well plates Drug_Treatment 2. Treat cells with 5-FU +/- this compound at various concentrations Cell_Seeding->Drug_Treatment Incubation 3. Incubate for a defined period (e.g., 72h) Drug_Treatment->Incubation MTT_Addition 4. Add MTT reagent Incubation->MTT_Addition Formazan_Formation 5. Incubate to allow formazan formation MTT_Addition->Formazan_Formation Solubilization 6. Solubilize formazan crystals (e.g., with DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 8. Calculate cell viability and IC50 values Absorbance_Reading->Data_Analysis Xenograft_Workflow Cell_Implantation 1. Subcutaneously implant human cancer cells into immunocompromised mice Tumor_Growth 2. Allow tumors to reach a palpable size (e.g., 100-200 mm³) Cell_Implantation->Tumor_Growth Randomization 3. Randomize mice into treatment groups Tumor_Growth->Randomization Treatment_Administration 4. Administer treatments: - Vehicle Control - 5-FU alone - this compound alone - 5-FU + this compound Randomization->Treatment_Administration Monitoring 5. Monitor tumor volume and body weight regularly Treatment_Administration->Monitoring Endpoint 6. Euthanize mice at study endpoint and excise tumors for analysis Monitoring->Endpoint

References

An In-depth Technical Guide to Utilizing Calcium Folinate as a Reduced Folate Source for Cellular Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Reduced Folates in Cellular Metabolism

Folate, a water-soluble B vitamin (B₉), is indispensable for a multitude of fundamental cellular processes.[1] In its various reduced forms, collectively known as tetrahydrofolates (THF), it acts as a crucial cofactor in one-carbon metabolism. This intricate network of biochemical reactions is responsible for the transfer of one-carbon units, which are vital for the de novo synthesis of purines and thymidylate (essential for DNA and RNA synthesis), the remethylation of homocysteine to methionine, and the metabolism of several amino acids, including serine and glycine.[2][3][4]

Folic acid, the synthetic, oxidized form of folate commonly used in cell culture media and supplements, is not biologically active.[5] It must first be reduced to dihydrofolate (DHF) and then to the active tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR).[1] In contrast, calcium folinate (also known as leucovorin) is the calcium salt of folinic acid (5-formyltetrahydrofolate), a reduced and metabolically active derivative of folic acid.[6][7] Its key advantage lies in its ability to enter the folate cycle directly, bypassing the DHFR-dependent reduction step.[8][9] This makes this compound an invaluable tool for cellular studies, particularly in contexts where DHFR activity is inhibited or when a more direct source of reduced folate is desired. This guide provides a comprehensive overview of the use of this compound in a research setting, detailing its mechanism of action, experimental protocols, and comparative data.

Mechanism of Action, Cellular Uptake, and Metabolism

Cellular Entry and Conversion

This compound is transported into cells via the same membrane carriers as other folates, such as the reduced folate carrier (RFC).[8][10] Once inside the cell, 5-formyl-THF is converted into other active folate coenzymes. A primary conversion is to 5,10-methenyl-THF, which can then be further metabolized to serve as a donor of one-carbon units in various pathways. This bypass of DHFR makes it a potent antidote to DHFR inhibitors like methotrexate, as it can replenish the depleted pool of reduced folates necessary for nucleotide synthesis, thereby "rescuing" non-cancerous cells from cytotoxicity.[9][11][12]

Role in One-Carbon Metabolism

The tetrahydrofolate derivatives supplied by this compound are central to the folate and methionine cycles.[13] These pathways are compartmentalized within the cell, occurring in the cytoplasm, mitochondria, and nucleus.[4] Key functions supported by this compound-derived cofactors include:

  • Purine Synthesis: 10-formyl-THF is required for two steps in the de novo synthesis of purine rings.

  • Thymidylate Synthesis: 5,10-methylene-THF is the one-carbon donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase.[13] This is a rate-limiting step in DNA synthesis.

  • Methionine Regeneration: 5-methyl-THF donates a methyl group for the remethylation of homocysteine to methionine, which is then converted to S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, and proteins.[2][3]

The diagram below illustrates the cellular uptake and metabolic conversion of this compound within the one-carbon metabolism network.

G cluster_extracellular Extracellular Space cluster_cellular Cellular Compartment Calcium_Folinate_ext This compound (5-Formyl-THF) Calcium_Folinate_int This compound (5-Formyl-THF) Calcium_Folinate_ext->Calcium_Folinate_int Reduced Folate Carrier (RFC) Methenyl_THF 5,10-Methenyl-THF Calcium_Folinate_int->Methenyl_THF Methylene_THF 5,10-Methylene-THF Methenyl_THF->Methylene_THF Purine_Synth Purine Synthesis Methenyl_THF->Purine_Synth THF Tetrahydrofolate (THF) Methylene_THF->THF Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF Thymidylate_Synth Thymidylate Synthesis (dTMP) Methylene_THF->Thymidylate_Synth THF->Methylene_THF DHF Dihydrofolate (DHF) THF->DHF Methyl_THF->THF Methionine_Synth Methionine Synthesis Methyl_THF->Methionine_Synth DHF->THF DHFR Thymidylate_Synth->DHF

Caption: Cellular uptake and metabolism of this compound.

Comparative Analysis: this compound vs. Other Folate Sources

The choice of folate source for cellular studies depends on the specific experimental goals. The primary alternatives to this compound are folic acid and L-5-methyltetrahydrofolate (L-5-MTHF).

  • Folic Acid: As the most oxidized and stable form, folic acid is widely used in standard cell culture media.[5] However, its reliance on DHFR for activation is a significant drawback. Cells with low DHFR expression or in the presence of DHFR inhibitors will be unable to effectively utilize folic acid. Furthermore, unmetabolized folic acid can accumulate in cells, with potential confounding effects.[1]

  • L-5-Methyltetrahydrofolate (L-5-MTHF): This is the most biologically active and abundant form of folate in human circulation.[14] It can directly participate in the methionine cycle. While highly effective, it is less stable than this compound and may be more suitable for specific experiments focusing on the methionine cycle rather than as a general reduced folate source that can feed into all branches of one-carbon metabolism.

This compound offers a balance of stability and bioavailability. It serves as a pre-reduced source of THF that can be readily converted to the various coenzyme forms needed for both nucleotide synthesis and methylation pathways.[8]

Quantitative Data Presentation

The following tables summarize key quantitative data from cellular studies involving different folate sources.

Table 1: Comparison of Folate Forms on Cellular Proliferation and DNA Damage

Parameter Folic Acid (120 nM) 5-Methyl-THF (120 nM) Observation Reference
Micronucleated Cells Lower Frequency Higher Frequency Folic acid was more effective at preventing chromosome damage in human lymphocytes at this concentration. [5]
Apoptosis Lower Higher (Tendency) 5-MeTHF cultures tended to show higher rates of apoptosis. [5]

| Necrosis & Nuclear Division | Similar | Similar | No significant difference was observed between the two folate forms. |[5] |

Table 2: Stability of this compound in Solution

Condition Concentration Vehicle Storage Temperature Stability Duration Reference
Undiluted 10 mg/mL Glass Vial Room Temp (15-25°C) & Refrigerator (2-8°C) >30 days (<10% degradation) [15][16]
Diluted 0.12 mg/mL 0.9% NaCl in PE bags Room Temp (15-25°C) & Refrigerator (2-8°C) >30 days (<10% degradation) [15][16]

| Diluted | 1.60 mg/mL | 5% Dextrose in Polyolefin bags | Frozen (-20°C), then 5±3°C | 95 days frozen + 30 days refrigerated |[17] |

Table 3: Cytotoxicity of Folate-Related Compounds

Compound Cell Line(s) Assay Observation Reference
Folate-modified β-cyclodextrin MCF-7, HeLa, A549, BEAS-2B MTT Assay Not cytotoxic, suggesting safety as a drug delivery vehicle. [10]
Methotrexate (MTX) MCF-7, HeLa, A549 MTT Assay Effective chemotherapeutic only at high concentrations (>5 µM). [10]

| this compound | Human Lymphoid Cells | Proliferation Assay | Effectively counteracts growth suppression induced by methotrexate. |[11] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Preparation of this compound Stock Solution

Objective: To prepare a sterile, stable stock solution of this compound for addition to cell culture media.

Materials:

  • This compound powder (CAS 1492-18-8)[18]

  • Sterile, deionized water or 0.9% NaCl solution[15]

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes for storage

Protocol:

  • Calculation: this compound has a molecular weight of approximately 511.5 g/mol (anhydrous basis). To prepare a 10 mM stock solution, weigh out 5.115 mg of this compound powder.

  • Dissolution: Aseptically dissolve the powder in 1 mL of sterile deionized water. This compound is sparingly soluble in water but solubility is sufficient for typical stock concentrations.[18][19] Gentle warming can aid dissolution.[11]

  • Sterilization: Filter the solution through a 0.22 µm sterile syringe filter into a sterile conical tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.[11] Solutions are stable for at least 30 days when stored properly.[15] For long-term storage, consider preparing the stock in an aqueous solution containing an antioxidant like ascorbic acid (e.g., 1 g/L) to prevent degradation.[20]

Cell Culture Supplementation and Folate-Deficient Conditions

Objective: To culture cells in a controlled folate environment using this compound.

Materials:

  • Folate-free cell culture medium (e.g., Folate-Free RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS) to eliminate serum folates

  • This compound stock solution (from Protocol 5.1)

  • Cell line of interest

Protocol:

  • Prepare Folate-Deficient Medium: Supplement the folate-free basal medium with dFBS (typically 10%) and other required components (e.g., L-glutamine, antibiotics). This will be your negative control medium.

  • Prepare Experimental Media: Add the this compound stock solution to the folate-deficient medium to achieve the desired final concentrations. Concentration ranges can vary depending on the cell line and experimental goals, but physiological levels are in the nanomolar range.[5]

  • Cell Seeding and Treatment:

    • Seed cells at a desired density in standard folate-containing medium and allow them to adhere (typically 24 hours).

    • To initiate the experiment, wash the cells once with sterile PBS.

    • Replace the standard medium with the prepared folate-deficient or this compound-supplemented media.

    • Culture the cells for the desired duration, changing the media as required by the experimental timeline (e.g., every 2-3 days).

Methotrexate Rescue Assay Workflow

Objective: To assess the ability of this compound to rescue cells from methotrexate-induced cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Methotrexate Treatment: Treat cells with a range of methotrexate concentrations for a defined period (e.g., 24 hours). Include an untreated control group.

  • Rescue: After the methotrexate incubation, remove the media. Wash the cells gently with sterile PBS.

  • Add Rescue Media: Add fresh media containing a fixed concentration of this compound to the methotrexate-treated wells. Also, include control wells with media alone and media with this compound alone.

  • Incubation: Incubate the cells for a further period (e.g., 48-72 hours) to allow for recovery and proliferation.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT assay.[20] The results will demonstrate the extent to which this compound can rescue cells from different doses of methotrexate.

The logical workflow for this experiment is visualized below.

G start Start seed_cells 1. Seed cells in 96-well plate (Allow to adhere overnight) start->seed_cells mtx_treat 2. Treat with various Methotrexate (MTX) concentrations (e.g., 24 hours) seed_cells->mtx_treat wash_cells 3. Remove media Wash cells with PBS mtx_treat->wash_cells add_rescue 4. Add fresh media ± This compound (Rescue Phase) wash_cells->add_rescue incubate 5. Incubate for recovery (e.g., 48-72 hours) add_rescue->incubate mtt_assay 6. Perform MTT assay to assess cell viability incubate->mtt_assay analyze 7. Analyze data: Compare viability of MTX-treated cells with and without rescue mtt_assay->analyze end_node End analyze->end_node

Caption: Experimental workflow for a Methotrexate rescue assay.
Quantification of Intracellular Folates by LC-MS/MS

Objective: To quantify the levels of different folate species within cells after supplementation with this compound.

Protocol (General Outline):

  • Cell Culture: Culture cells under desired folate conditions (as per Protocol 5.2).

  • Cell Harvesting: Harvest a known number of cells. It is critical to work quickly and keep samples cold to prevent folate degradation.

  • Extraction: Lyse the cells and extract folates using an extraction buffer, often containing an antioxidant (e.g., ascorbic acid) to maintain the stability of the reduced folates.[21]

  • Derivatization (Optional but Recommended): To improve stability and prevent interconversion of folate species during analysis, a derivatization step such as reductive methylation can be employed.[21]

  • Analysis: Analyze the extracted folate species using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique provides the sensitivity and specificity required to distinguish between the different folate vitamers (e.g., 5-methyl-THF, 5-formyl-THF, THF).[14][21]

  • Quantification: Use stable isotope-labeled internal standards for accurate quantification of each folate species.

Conclusion

This compound is a robust and versatile tool for cellular and molecular biology research. Its ability to act as a direct source of reduced folate, bypassing the DHFR enzyme, makes it superior to folic acid for a wide range of applications, including studies involving antifolate drugs, cells with compromised folate metabolism, or any experiment requiring precise control over the reduced folate supply. By understanding its metabolic fate and employing the standardized protocols outlined in this guide, researchers can effectively leverage this compound to investigate the intricate roles of one-carbon metabolism in health and disease.

References

The Therapeutic Potential of Calcium Folinate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium folinate, a stable salt of folinic acid, has long been a cornerstone in clinical oncology and is now the subject of exploratory studies for novel therapeutic applications. This technical guide provides a comprehensive overview of the established and emerging roles of this compound, with a focus on its mechanisms of action, quantitative outcomes from key clinical trials, and detailed experimental protocols. This document is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of this multifaceted compound.

Introduction

This compound, the calcium salt of folinic acid (5-formyltetrahydrofolate), is a metabolically active form of folic acid. Unlike folic acid, its conversion to tetrahydrofolate (THF) does not require the action of dihydrofolate reductase (DHFR). This property underpins its primary clinical applications: as a rescue agent for high-dose methotrexate therapy and as a potentiator of fluoropyrimidine-based chemotherapy.[1][2] More recently, research has expanded to investigate its potential in treating conditions associated with cerebral folate deficiency, such as certain subtypes of autism spectrum disorder (ASD).[3][4] This guide delves into the scientific basis for these applications, presenting key data and methodologies to inform further research and development.

Mechanisms of Action

The therapeutic utility of this compound stems from its ability to directly participate in the folate metabolic pathway, bypassing enzymatic steps that may be inhibited by drugs or compromised by genetic or autoimmune conditions.

Methotrexate Rescue

High-dose methotrexate (HDMTX) is a potent chemotherapeutic agent that inhibits DHFR, leading to a depletion of intracellular reduced folates and subsequent disruption of DNA synthesis and cell death in rapidly dividing cells.[2] this compound "rescues" normal cells from these toxic effects by providing a source of reduced folates downstream of the DHFR-mediated step.[1] This allows for the continuation of purine and thymidylate synthesis, essential for cell survival. The differential uptake of folates between normal and some tumor cells may contribute to the selective rescue effect.[5]

Experimental Workflow for Methotrexate Rescue Studies

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cell Culture HDMTX Treatment HDMTX Treatment Cell Culture->HDMTX Treatment This compound Rescue This compound Rescue HDMTX Treatment->this compound Rescue Viability Assay Viability Assay This compound Rescue->Viability Assay Animal Model Animal Model HDMTX Administration HDMTX Administration Animal Model->HDMTX Administration Leucovorin Rescue Protocol Leucovorin Rescue Protocol HDMTX Administration->Leucovorin Rescue Protocol Toxicity Monitoring Toxicity Monitoring Leucovorin Rescue Protocol->Toxicity Monitoring Efficacy Assessment Efficacy Assessment Leucovorin Rescue Protocol->Efficacy Assessment

Figure 1: General experimental workflow for evaluating methotrexate rescue with this compound.

Potentiation of 5-Fluorouracil (5-FU) Activity

This compound enhances the cytotoxic efficacy of 5-fluorouracil (5-FU), a cornerstone of treatment for colorectal and other solid tumors.[6] The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), inhibits thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine. This compound is converted intracellularly to 5,10-methylenetetrahydrofolate, which forms a stable ternary complex with FdUMP and TS.[7][8] This stabilization leads to prolonged inhibition of TS, resulting in enhanced DNA damage and apoptosis in cancer cells.[7][8]

Signaling Pathway of 5-FU Potentiation by this compound

G This compound This compound 5,10-CH2-THF 5,10-CH2-THF This compound->5,10-CH2-THF Metabolism 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Metabolism Ternary Complex Ternary Complex 5,10-CH2-THF->Ternary Complex FdUMP->Ternary Complex Thymidylate Synthase (TS) Thymidylate Synthase (TS) Thymidylate Synthase (TS)->Ternary Complex Binding DNA Synthesis Inhibition DNA Synthesis Inhibition Ternary Complex->DNA Synthesis Inhibition Prolonged Inhibition Apoptosis Apoptosis DNA Synthesis Inhibition->Apoptosis

Figure 2: Mechanism of 5-FU potentiation by this compound.

Treatment of Cerebral Folate Deficiency

Emerging research suggests a role for this compound in treating neurological conditions associated with cerebral folate deficiency (CFD), including a subset of individuals with autism spectrum disorder.[3][4] In some cases of ASD, the presence of folate receptor alpha (FRα) autoantibodies can impair the transport of folate across the blood-brain barrier.[4] this compound can bypass this blocked receptor by utilizing the reduced folate carrier (RFC) to enter the central nervous system, thereby replenishing cerebral folate levels.[4]

Proposed Mechanism in Cerebral Folate Deficiency

G cluster_BBB Blood-Brain Barrier Blood Blood CSF CSF FRa FRα FRa->CSF RFC RFC RFC->CSF FRa_autoantibody FRα Autoantibody FRa_autoantibody->FRa Blocks Folate Folate Folate->FRa Normal Transport This compound This compound This compound->RFC Bypass Transport

Figure 3: this compound bypass of blocked folate receptors in CFD.

Quantitative Data from Clinical Studies

The efficacy and safety of this compound in various therapeutic contexts have been evaluated in numerous clinical trials. The following tables summarize key quantitative data from representative studies.

Colorectal Cancer: FOLFOX and FOLFIRI Regimens

This compound is an integral component of the FOLFOX (5-FU, leucovorin, oxaliplatin) and FOLFIRI (5-FU, leucovorin, irinotecan) chemotherapy regimens for colorectal cancer.

Table 1: Efficacy of FOLFOX and FOLFIRI Regimens in Metastatic Colorectal Cancer

RegimenStudyNOverall Response Rate (%)Median Progression-Free Survival (months)Median Overall Survival (months)
FOLFOX MOSAIC Trial[9]112378.2 (3-year DFS)-78.5 (6-year OS)
Uncu et al.[10]667--85.7 (3-year OS)
Goldberg et al.795458.719.5
FOLFIRI Colucci et al.[11]28734.57.014.0
Fuchs et al.430316.715.0
Tournigand et al.220568.521.5

DFS: Disease-Free Survival, OS: Overall Survival

Table 2: Common Grade 3/4 Toxicities in FOLFOX and FOLFIRI Regimens (%)

ToxicityFOLFOX (MOSAIC Trial)[9]FOLFIRI (Colucci et al.)[11]
Neutropenia 41.125.1
Febrile Neutropenia 1.85.2
Diarrhea 10.713.6
Nausea/Vomiting 5.94.9
Stomatitis/Mucositis 2.112.5
Neurotoxicity 12.4-
Methotrexate Rescue

Dosing for this compound rescue is guided by plasma methotrexate concentrations and institutional protocols.

Table 3: Representative this compound Dosing for Methotrexate Rescue

Methotrexate DoseThis compound DoseTimingReference
High-Dose (≥500 mg/m²)15 mg (or 10 mg/m²) every 6 hoursStart 24-36 hours after start of MTX infusion[12]
Delayed MTX EliminationDose escalation based on MTX levelsContinue until MTX level is <0.05 µmol/L[12]
Autism Spectrum Disorder with Cerebral Folate Deficiency

A randomized, double-blind, placebo-controlled trial investigated the efficacy of high-dose leucovorin in children with ASD and language impairment.

Table 4: Efficacy of Leucovorin in ASD with Language Impairment

Outcome MeasureLeucovorin Group (n=23)Placebo Group (n=25)p-value
Improvement in Verbal Communication Significant Improvement-<0.05
Responder Rate (Positive for FRα autoantibodies) ~65%~24%<0.05

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytoprotective effect of this compound against methotrexate-induced toxicity in cancer cell lines.

Materials:

  • Cancer cell line (e.g., HT-29, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Methotrexate solution

  • This compound solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with varying concentrations of methotrexate for a predetermined time (e.g., 24, 48, or 72 hours).

  • For rescue experiments, add varying concentrations of this compound at a specified time point after methotrexate treatment (e.g., 24 hours).

  • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Remove the MTT solution and add 100 µL of solubilization solution to each well.

  • Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Animal Model of High-Dose Methotrexate Rescue

This protocol describes a general procedure for evaluating the efficacy of this compound rescue in a rodent model.

Materials:

  • Male Wistar rats (200-250 g)

  • Methotrexate for injection

  • This compound (leucovorin) for injection

  • Sterile saline

  • Anesthetic agent

  • Blood collection supplies

Procedure:

  • Acclimatize animals for at least one week prior to the experiment.

  • Administer a high dose of methotrexate (e.g., 50 mg/kg) via intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Initiate this compound rescue at a specified time point (e.g., 24 hours) post-methotrexate administration. A typical dose is 15 mg/kg i.p. every 6 hours for a total of 8 doses.

  • Monitor animals for signs of toxicity (e.g., weight loss, lethargy, diarrhea) daily.

  • Collect blood samples at predetermined time points to measure methotrexate levels and assess hematological and biochemical parameters.

  • At the end of the study, euthanize the animals and collect tissues for histopathological examination.

Folate Receptor Alpha Autoantibody (FRα-Ab) Assay

This ELISA-based protocol is used to detect the presence of FRα autoantibodies in serum, which is relevant for studies on cerebral folate deficiency.[5]

Materials:

  • High-binding 96-well ELISA plates

  • Purified human folate receptor alpha

  • Patient and control serum samples

  • Biotinylated anti-human IgG antibody

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Microplate reader

Procedure:

  • Coat the ELISA plate with purified FRα and incubate overnight at 4°C.

  • Wash the plate and block non-specific binding sites with blocking buffer.

  • Add diluted serum samples to the wells and incubate.

  • Wash the plate and add biotinylated anti-human IgG antibody.

  • Wash the plate and add streptavidin-HRP conjugate.

  • Wash the plate and add TMB substrate.

  • Stop the reaction with stop solution and measure the absorbance at 450 nm.

  • Quantify the level of FRα autoantibodies by comparing the sample absorbance to a standard curve.

Conclusion and Future Directions

This compound remains an indispensable therapeutic agent in oncology, with well-established roles in methotrexate rescue and the potentiation of 5-fluorouracil. The quantitative data from numerous clinical trials underscore its significant impact on patient outcomes. The emerging research into its application for cerebral folate deficiency-related disorders, such as a subset of autism spectrum disorder, opens up exciting new avenues for its therapeutic use.

Future research should focus on several key areas. In oncology, further optimization of dosing and scheduling in combination with newer targeted therapies and immunotherapies is warranted. For neurological applications, larger, well-controlled clinical trials are needed to confirm the efficacy of this compound in specific patient populations identified by biomarkers such as FRα autoantibodies. Furthermore, a deeper understanding of the molecular mechanisms underlying the differential response to this compound in various cell types and disease states will be crucial for personalizing treatment and expanding its therapeutic potential. The experimental protocols detailed in this guide provide a foundation for researchers to further explore and validate the multifaceted roles of this essential medication.

References

Methodological & Application

Application Notes and Protocols: Utilizing Calcium Folinate in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium folinate, also known as leucovorin, is the calcium salt of folinic acid, a metabolically active form of folic acid (Vitamin B9). In cell culture, it serves as a crucial component of the one-carbon metabolism pathway, which is essential for the biosynthesis of nucleotides (purines and thymidylate) and certain amino acids.[1][2] This pathway is fundamental for DNA synthesis, repair, and methylation, processes critical for cell proliferation and viability.[3][4]

These application notes provide a comprehensive guide to the use of this compound in mammalian cell culture, with a focus on its role in methotrexate rescue, as a general media supplement, and in the context of chemically defined media for cell lines such as Chinese Hamster Ovary (CHO) and hybridoma cells.

Principle of Action

This compound's primary role in cell culture is to provide a reduced form of folate, bypassing the enzymatic step catalyzed by dihydrofolate reductase (DHFR).[5] This is particularly important in applications involving DHFR inhibitors like methotrexate (MTX), which block the conversion of folic acid to its active form, tetrahydrofolate (THF). By supplying a downstream metabolite, this compound replenishes the intracellular pool of reduced folates, allowing for the continuation of essential biosynthetic processes.[6]

Even in the absence of MTX, supplementation with this compound can be beneficial, especially in chemically defined or serum-free media where folate availability might be limiting. It ensures a steady supply of one-carbon units for rapidly proliferating cells, potentially enhancing cell growth and productivity.

Signaling Pathway and Experimental Workflow Diagrams

Folate Metabolism and One-Carbon Pathway

Folate Metabolism and One-Carbon Pathway Folic_Acid Folic Acid DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Serine -> Glycine Methylene_THF->THF Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF Thymidylate_Synthesis Thymidylate Synthesis (dUMP -> dTMP) Methylene_THF->Thymidylate_Synthesis Methyl_THF->THF Methionine Synthesis Methionine_Synthesis Methionine Synthesis (Homocysteine -> Methionine) Methyl_THF->Methionine_Synthesis Formyl_THF 10-Formyl-THF Formyl_THF->THF Purine_Synthesis Purine Synthesis Formyl_THF->Purine_Synthesis Calcium_Folinate This compound (Leucovorin) Calcium_Folinate->Formyl_THF Bypasses DHFR DHFR Dihydrofolate Reductase (DHFR) MTX Methotrexate (MTX) MTX->DHFR Inhibits Serine_Glycine Serine <-> Glycine Serine_Glycine->Methylene_THF

Caption: Folate metabolism and its role in one-carbon transfer reactions.

Experimental Workflow for Methotrexate Rescue

Methotrexate Rescue Workflow Start Seed Cells Incubate_24h Incubate 24h Start->Incubate_24h Add_MTX Add Methotrexate (MTX) Incubate_24h->Add_MTX Incubate_MTX Incubate with MTX (e.g., 24-48h) Add_MTX->Incubate_MTX Add_CF Add this compound (Leucovorin Rescue) Incubate_MTX->Add_CF Incubate_CF Incubate with this compound (e.g., 48-72h) Add_CF->Incubate_CF Assess_Viability Assess Cell Viability (e.g., MTT Assay) Incubate_CF->Assess_Viability End Analyze Results Assess_Viability->End

Caption: Workflow for a typical methotrexate rescue experiment in cell culture.

Data Presentation

Table 1: Properties of Cell Culture Grade this compound
PropertyValueReference
Synonyms Leucovorin calcium, Folinic acid calcium salt[7]
CAS Number 1492-18-8[7]
Molecular Formula C₂₀H₂₁CaN₇O₇[7]
Molecular Weight 511.50 g/mol (anhydrous basis)[8]
Appearance White to light yellow amorphous or crystalline powder[9]
Solubility in Water Sparingly soluble[9]
Storage Temperature 2°C to 8°C (in solution, protected from light)[9]
Table 2: Recommended Concentration Ranges for this compound in Cell Culture Applications
ApplicationCell TypeRecommended Concentration RangeNotesReference
Methotrexate Rescue Various mammalian cells10 - 100 µM (5.1 - 51.1 mg/L)Titrate concentration based on MTX dose and cell sensitivity.[10]
Treatment of Megaloblastic Anemia (in vivo data, adaptable for culture) N/AUp to 1 mg/day (approx. 2 µM)Higher doses may not be more effective.[9]
General Supplementation in Chemically Defined Media CHO, Hybridoma0.1 - 10 mg/L (0.2 - 20 µM)Optimal concentration is cell line and media dependent; requires empirical determination.[11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder (cell culture grade)

  • Sterile, deionized water or cell culture grade water

  • Sterile 0.22 µm syringe filter

  • Sterile, light-protected storage tubes (e.g., amber microcentrifuge tubes)

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

  • Reconstitute the powder in sterile, deionized water to a stock concentration of 1-10 mg/mL. Gentle warming (up to 37°C) may be required to aid dissolution.

  • For enhanced stability, especially for long-term storage, consider dissolving in an aqueous solution containing an antioxidant like ascorbic acid (e.g., 1 g/L).

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for up to 6 months. Protect from light.

Protocol 2: Methotrexate Rescue in Adherent Cell Culture

Materials:

  • Adherent mammalian cells (e.g., HeLa, A549)

  • Complete cell culture medium

  • Methotrexate (MTX) stock solution

  • This compound stock solution (from Protocol 1)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of methotrexate in complete culture medium.

  • Remove the existing medium from the cells and replace it with the MTX-containing medium. Include a no-MTX control.

  • Incubate the cells with MTX for 24-48 hours.

  • After the MTX incubation, remove the MTX-containing medium.

  • Add fresh medium containing this compound at a concentration range of 10-100 µM. It is advisable to test a range of this compound concentrations for each MTX concentration.

  • Incubate the cells with this compound for an additional 48-72 hours.

  • Assess cell viability using a suitable method, such as the MTT assay (see Protocol 3).

Protocol 3: Determining the Optimal Concentration of this compound for General Cell Growth using an MTT Assay

Materials:

  • Mammalian cells of interest (e.g., CHO, hybridoma)

  • Basal medium (e.g., DMEM/F12, RPMI-1640) with and without standard folate

  • This compound stock solution (from Protocol 1)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at an appropriate density in their standard culture medium.

  • After 24 hours, replace the medium with a series of media containing varying concentrations of this compound (e.g., 0, 0.1, 1, 5, 10, 25, 50, 100 µM). If the goal is to assess this compound as the sole folate source, use a folate-free basal medium.

  • Culture the cells for a period that allows for multiple cell doublings (e.g., 3-5 days).

  • At the end of the culture period, add 10 µL of MTT solution (5 mg/mL) to each well.[12]

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[12]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

  • Measure the absorbance at 570 nm using a microplate reader.[14]

  • The optimal concentration of this compound is the one that results in the highest absorbance, indicating the highest level of metabolic activity and, by extension, cell viability and proliferation.

Note on Toxicity: While this compound is generally considered non-toxic at typical cell culture concentrations, excessive amounts may counteract the effects of folic acid antagonists.[6] It is always recommended to perform a dose-response experiment, as described in Protocol 3, to identify the optimal, non-toxic concentration for your specific cell line and application.

Conclusion

This compound is a valuable supplement in cell culture, indispensable for methotrexate rescue and potentially beneficial for enhancing the growth and productivity of various cell lines in chemically defined media. The protocols and data presented herein provide a framework for the effective use of this compound. Researchers are encouraged to empirically determine the optimal concentrations for their specific cell culture systems to achieve the most robust and reproducible results.

References

Application Notes and Protocols: In Vitro Application of Calcium Folinate for Methotrexate Rescue

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methotrexate (MTX) is a folate antagonist widely used in chemotherapy. Its mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of thymidine and purines, leading to the arrest of DNA synthesis and cell death.[1][2] While effective against rapidly proliferating cancer cells, MTX can also cause significant toxicity to healthy tissues.[3] Calcium folinate (also known as leucovorin), a derivative of folic acid, is employed as a "rescue" agent to mitigate these toxic effects.[2][3] Unlike folic acid, this compound does not require reduction by DHFR to be converted to its active form, tetrahydrofolate (THF), thereby bypassing the MTX-induced metabolic block and allowing for the continuation of DNA and RNA synthesis in normal cells.[2][4]

These application notes provide detailed protocols for in vitro studies of this compound rescue from methotrexate-induced cytotoxicity, present quantitative data from relevant studies in a clear, tabular format, and include diagrams to illustrate key pathways and workflows.

Data Presentation

Table 1: In Vitro Cytotoxicity of Methotrexate (MTX) and Rescue by this compound (Leucovorin, LV)
Cell LineMTX ConcentrationLeucovorin ConcentrationOutcomeReference
Human Osteosarcoma Cells10⁻⁶ M to 10⁻⁷ MNot specifiedCytotoxic effects substantially reversed if LV is applied within the first 12 hours of MTX exposure.[5]
Lymphoblasts10⁻⁶ M to 10⁻⁷ MNot specifiedCytotoxic effects substantially reversed if LV is applied within the first 12 hours of MTX exposure.[5]
Nontransformed NIH 3T3 CellsNot specified1.0 µMIncreased resistance to MTX.[6]
Transformed NIH 3T3 CellsNot specified1.0 µMIncreased resistance to MTX, but selectivity of MTX for transformed cells was almost entirely lost in DMEM with high folic acid.[6]
HEP3B Hepatocarcinoma Cells18.340 µM (IC₅₀)Not applicableIC₅₀ value for MTX solution.[7]
HTR-8/SVneo Trophoblast CellsMinimum effective doseVarious concentrationsSignificant rescuing effect observed with 5-Formyltetrahydrofolic acid (FTHF) and 5-methyltetrahydrofolate (MTHF), but not with folic acid (FA).[8]
Saos-2 Osteosarcoma Cells0.1 µMNot specifiedStrong cytotoxic effect.[9]

Experimental Protocols

Protocol 1: Assessment of Methotrexate Cytotoxicity and this compound Rescue using MTT Assay

This protocol is a standard method to assess cell viability and the rescue effect of this compound on cells treated with methotrexate.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549, Saos-2)[1][9]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Methotrexate (MTX) stock solution

  • This compound (Leucovorin, LV) stock solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Methotrexate Treatment: Prepare serial dilutions of MTX in complete medium. The concentration range should be determined based on the known sensitivity of the cell line, for example, from 0.5 µM to 50 µM.[1] Remove the old medium from the wells and add 100 µL of the MTX-containing medium. Include a vehicle control (medium without MTX).

  • Incubation: Incubate the plates for a predetermined time, for example, 24, 48, or 72 hours.

  • This compound Rescue:

    • Co-treatment: Add MTX and various concentrations of this compound simultaneously to the cells.

    • Delayed Rescue: Add MTX first and incubate for a specific period (e.g., 12, 24, or 42 hours).[5][9] Then, remove the MTX-containing medium and add medium with various concentrations of this compound.

  • MTT Assay:

    • After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • After incubation, carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 550-570 nm using a microplate reader.[1][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine the IC₅₀ value of MTX in the absence and presence of this compound.

Visualizations

Signaling Pathway of Methotrexate and this compound Rescue

Methotrexate_Pathway cluster_Cell Cell Interior cluster_Exterior Cell Exterior DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction DNA_Synthesis DNA Synthesis (Thymidylate & Purines) THF->DNA_Synthesis One-carbon transfer DHFR Dihydrofolate Reductase (DHFR) MTX Methotrexate (MTX) MTX->DHFR Inhibition Leucovorin This compound (Leucovorin) Leucovorin->THF Bypass MTX_ext->MTX Uptake Leucovorin_ext->Leucovorin Uptake

Caption: Mechanism of Methotrexate action and this compound rescue.

Experimental Workflow for In Vitro MTX Rescue Assay

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h rescue_decision Rescue Strategy? incubate_24h->rescue_decision add_mtx Add Methotrexate (MTX) incubate_treatment Incubate for Treatment Period (e.g., 24-72h) add_mtx->incubate_treatment delayed_rescue Add Leucovorin after MTX Incubation incubate_treatment->delayed_rescue rescue_decision->add_mtx Delayed co_treatment Add MTX + Leucovorin rescue_decision->co_treatment Co-treatment mtt_assay Perform MTT Cell Viability Assay co_treatment->mtt_assay delayed_rescue->mtt_assay data_analysis Analyze Data (IC50, Viability %) mtt_assay->data_analysis end End data_analysis->end

Caption: Workflow for assessing MTX cytotoxicity and leucovorin rescue.

Logical Relationship of MTX, DHFR, and DNA Synthesis

Logical_Relationship MTX Methotrexate (Folate Antagonist) DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits Reduced_Folates Reduced Folates (Tetrahydrofolate) DHFR->Reduced_Folates Produces DNA_Precursors DNA Precursors (Thymidylate, Purines) Reduced_Folates->DNA_Precursors Required for synthesis of DNA_Synthesis DNA Synthesis DNA_Precursors->DNA_Synthesis Enables Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation Allows Leucovorin This compound (Leucovorin) Leucovorin->Reduced_Folates Provides (Bypasses DHFR)

Caption: Interplay of MTX, DHFR, and DNA synthesis.

References

Application Notes and Protocols for High-Dose Methotrexate and Leucovorin Rescue Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting preclinical experiments involving high-dose methotrexate (HD-MTX) and leucovorin rescue. The included protocols and data summaries are intended to facilitate research into the efficacy, toxicity, and mechanisms of action of this important chemotherapeutic regimen.

Introduction

High-dose methotrexate (HD-MTX), defined as a dose of 500 mg/m² or higher, is a critical component in the treatment of various cancers, including osteosarcoma, acute lymphoblastic leukemia, and primary central nervous system lymphoma.[1] Methotrexate is a folate antagonist that inhibits dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of purines and pyrimidines, thereby disrupting DNA, RNA, and protein synthesis in rapidly dividing cancer cells.[1][2]

The administration of HD-MTX necessitates a subsequent "rescue" with leucovorin (folinic acid), a reduced folate that bypasses the DHFR enzyme block.[3] This selective rescue allows normal cells to resume DNA synthesis while the cytotoxic effects of methotrexate are maintained in cancer cells, which may have a reduced capacity for leucovorin uptake.[4][5] The timing and dosage of leucovorin are critical to minimize methotrexate-induced toxicity without compromising its antitumor activity.[6][7]

These notes will detail experimental protocols for evaluating HD-MTX cytotoxicity, methods for quantifying methotrexate and leucovorin, and approaches to analyze key signaling pathways affected by this treatment.

Data Presentation

Table 1: In Vitro Cytotoxicity of Methotrexate (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of methotrexate in various cancer cell lines, providing a reference for designing in vitro experiments.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
HTC-116Colorectal Cancer122300[1][8]
24370[1][8]
48150[1][8]
A-549Lung Carcinoma48100[8]
DaoyMedulloblastoma144 (6 days)0.095[4][9]
Saos-2Osteosarcoma144 (6 days)0.035[4][9]
MCF7Breast Cancer4884.03 (µg/mL)[10]
HEP3BHepatocellular Carcinoma2418.34[11]
Table 2: Preclinical Murine Model Data for HD-MTX and Leucovorin Rescue

This table presents key findings from a preclinical study in murine tumor models, demonstrating the optimization of HD-MTX and leucovorin rescue schedules.

ParameterL1210 Leukemia ModelSarcoma 180 ModelReference
Optimal Methotrexate Dose 400 mg/kg s.c.400 mg/kg s.c.[6]
Optimal Leucovorin Rescue Schedule 12 mg/kg s.c. every 2 hours for 5 doses, starting 16-20 hours after MTX12 mg/kg s.c. every 2 hours for 5 doses, starting 16-20 hours after MTX[6]
Antitumor Effect vs. Max Tolerated MTX Alone 2-fold greater4-fold greater[6]
Effect of Increased Leucovorin Dose Reduced toxicity and antitumor effectReduced toxicity and antitumor effect[6]

Experimental Protocols

Protocol 1: In Vitro Methotrexate Cytotoxicity Assessment using MTT Assay

This protocol details the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of methotrexate on cancer cell lines.[12][13][14]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Methotrexate (MTX)

  • Leucovorin (optional, for rescue experiments)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of methotrexate in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of methotrexate. Include a vehicle-only control. For leucovorin rescue experiments, add leucovorin at various concentrations and time points relative to the methotrexate treatment.

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, carefully remove the drug-containing medium. Add 50 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After the MTT incubation, add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot cell viability against methotrexate concentration to determine the IC50 value.

Protocol 2: Quantification of Methotrexate and Leucovorin in Plasma by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of methotrexate and leucovorin in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16][17]

Materials:

  • Plasma samples

  • Methotrexate and leucovorin analytical standards

  • Stable isotope-labeled internal standards (e.g., Methotrexate-d3)

  • Acetonitrile

  • Methanol

  • Formic acid

  • Ammonium formate

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation (Protein Precipitation): To 100 µL of plasma, add 500 µL of a precipitation solution (e.g., methanol:acetonitrile 1:1, v/v) containing the internal standard. Vortex for 3 minutes and centrifuge at high speed (e.g., 13,000 x g) for 5 minutes.[17]

  • Dilution: Transfer a portion of the supernatant and dilute with an aqueous solution (e.g., water or mobile phase A) before injection.

  • Chromatographic Separation: Inject the prepared sample onto a C18 column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 5 mM ammonium formate with 0.2% formic acid) and an organic component (e.g., acetonitrile).[17]

  • Mass Spectrometric Detection: Utilize a tandem mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for methotrexate, leucovorin, and their internal standards.

  • Quantification: Generate a standard curve using the analytical standards and calculate the concentrations of methotrexate and leucovorin in the plasma samples based on the peak area ratios of the analytes to their internal standards.

Protocol 3: Analysis of JAK/STAT Pathway Activation by Western Blot

This protocol describes the use of Western blotting to assess the effect of methotrexate on the phosphorylation status of key proteins in the JAK/STAT signaling pathway.[18][19][20]

Materials:

  • Cells treated with methotrexate

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-JAK1, anti-JAK1, anti-phospho-STAT5, anti-STAT5)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with methotrexate for the desired time, wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-JAK1, JAK1, p-STAT5, STAT5) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of methotrexate on pathway activation.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo / Ex Vivo Experiments cluster_mechanistic Mechanistic Studies cell_culture Cell Culture mtx_treatment Methotrexate Treatment (Dose-Response) cell_culture->mtx_treatment rescue Leucovorin Rescue (Optional) mtx_treatment->rescue viability_assay Cell Viability Assay (e.g., MTT) mtx_treatment->viability_assay rescue->viability_assay ic50 Determine IC50 viability_assay->ic50 animal_model Animal Model hdmtx_admin HD-MTX Administration animal_model->hdmtx_admin leucovorin_rescue Leucovorin Rescue hdmtx_admin->leucovorin_rescue sample_collection Sample Collection (Plasma, Tissues) leucovorin_rescue->sample_collection lcms LC-MS/MS Analysis (MTX & Leucovorin Levels) sample_collection->lcms cell_treatment Cell Treatment with MTX protein_extraction Protein Extraction cell_treatment->protein_extraction western_blot Western Blot protein_extraction->western_blot pathway_analysis Signaling Pathway Analysis (e.g., JAK/STAT) western_blot->pathway_analysis

Caption: Experimental workflow for HD-MTX and leucovorin rescue studies.

folate_pathway MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits Leucovorin Leucovorin (Folinic Acid) THF Tetrahydrofolate (THF) Leucovorin->THF Bypasses DHFR block DHF Dihydrofolate (DHF) DHF->THF Conversion Purines_Pyrimidines Purine & Pyrimidine Synthesis (DNA, RNA) THF->Purines_Pyrimidines

Caption: Mechanism of Methotrexate action and Leucovorin rescue.

References

Application Notes and Protocols for Calcium Folinate in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium folinate, the calcium salt of folinic acid, is a vital compound in biomedical research and clinical applications. It is a reduced form of folic acid that plays a crucial role in one-carbon metabolism, essential for the synthesis of nucleotides and certain amino acids. In the laboratory, it is widely used as a rescue agent to mitigate the toxic effects of antifolate drugs like methotrexate on normal cells and to potentiate the cytotoxic effects of fluoropyrimidines such as 5-fluorouracil (5-FU) in cancer studies.[1][2][3][4][5] Proper preparation and handling of this compound solutions are critical to ensure their stability and efficacy in experimental settings. These application notes provide detailed protocols for the preparation, storage, and stability assessment of this compound for laboratory use.

Data Presentation: Stability of this compound Solutions

The stability of this compound solutions is influenced by several factors including concentration, diluent, storage temperature, and the type of container. The following tables summarize the chemical stability of this compound under various conditions, defined as retaining >90% of the initial concentration.

Table 1: Stability of Reconstituted and Diluted this compound Solutions

ConcentrationDiluentContainerStorage TemperatureStability DurationReference
10 mg/mL (concentrate)-Glass Vial2-8°C (Refrigerator)At least 30 days[6][7][8][9]
10 mg/mL (concentrate)-Glass Vial15-25°C (Room Temp)At least 30 days[6][7][8][9]
0.12 mg/mL0.9% NaClPolyethylene (PE) Bag2-8°C (Refrigerator)At least 30 days[6][7][8][9]
0.12 mg/mL0.9% NaClPolyethylene (PE) Bag15-25°C (Room Temp)At least 30 days[6][7][8][9]
0.2 mg/mL0.9% NaCl-2-8°C (Refrigerator)28 days[10]
4.0 mg/mL0.9% NaCl-2-8°C (Refrigerator)28 days[10]
0.2 mg/mL5% Glucose-2-8°C (Refrigerator)4 days[10]
4.0 mg/mL5% Glucose-2-8°C (Refrigerator)28 days[10]
1.0 mg/mL0.9% NaCl or 5% GlucosePVC Bag or Glass Bottle4°C and 23°C4 days[7]
1.5 mg/mL0.9% NaCl or 5% GlucosePVC Bag or Glass Bottle4°C and 23°C4 days[7]
0.1 mg/mL0.9% NaClPVC Bag or Glass Bottle4°C and 23°CUnstable[7]
0.5 mg/mL0.9% NaClPVC Bag or Glass Bottle4°C and 23°CUnstable[7]
1.60 mg/mL5% GlucosePolyolefin BagFrozen at -20°C for 95 days, then 5±3°C1 month[11]
3.2 mg/mL (as sodium folinate)5% GlucosePolyolefin Bag4°C30 days[7]
0.05 to 0.4 mg/mL0.9% NaCl or 5% Glucose-2-8°C24 hours[12]

Note: All solutions should be protected from light.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mg/mL)

Materials:

  • This compound powder (analytical grade)

  • Sterile Water for Injection (WFI) or equivalent high-purity water

  • Sterile glass vials

  • Sterile syringes and needles

  • Analytical balance

  • Laminar flow hood or aseptic environment

Procedure:

  • Under aseptic conditions, accurately weigh the required amount of this compound powder.

  • Dissolve the powder in sterile WFI to a final concentration of 10 mg/mL. For example, dissolve 100 mg of this compound in 10 mL of WFI.

  • Gently swirl the vial until the powder is completely dissolved. The solution should be clear and yellow.[13]

  • Visually inspect the solution for any particulate matter.

  • Store the stock solution in a sterile, light-protected glass vial at 2-8°C.

Protocol 2: Preparation of Diluted this compound Infusion Solutions

Materials:

  • This compound stock solution (10 mg/mL)

  • Sterile 0.9% Sodium Chloride (NaCl) or 5% Glucose (Dextrose) solution

  • Sterile infusion bags (e.g., PE, PVC, or polyolefin) or sterile tubes

  • Sterile syringes and needles

  • Laminar flow hood or aseptic environment

Procedure:

  • Work within a laminar flow hood to maintain sterility.

  • Calculate the volume of the 10 mg/mL stock solution needed to achieve the desired final concentration in the infusion solution.

  • Using a sterile syringe, withdraw the calculated volume of the this compound stock solution.

  • Inject the stock solution into the infusion bag containing the desired diluent (0.9% NaCl or 5% Glucose).

  • Gently mix the contents of the infusion bag.

  • Label the bag with the final concentration, diluent, date of preparation, and storage conditions.

  • Store the diluted solution under the appropriate conditions as specified in Table 1, protected from light.

Protocol 3: Stability Testing of this compound Solutions by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical stability of prepared this compound solutions over time by measuring the concentration of the active compound.

Materials and Equipment:

  • HPLC system with a UV-Vis detector

  • C18 analytical column

  • This compound reference standard

  • Mobile phase reagents (e.g., acetonitrile, ammonium acetate, acetic acid, tetrabutylammonium hydroxide)[7][13]

  • High-purity water

  • Prepared this compound solutions for testing

  • Syringe filters (0.22 µm or 0.45 µm)

HPLC Conditions (Example):

  • Column: Octadecylsilanized silica gel (e.g., 4 mm x 25 cm, 5-10 µm particle size)[13]

  • Mobile Phase: A mixture of water, acetonitrile, and a buffering agent (e.g., tetrabutylammonium hydroxide-methanol solution, with pH adjusted to 7.5 with sodium dihydrogenphosphate)[13]

  • Flow Rate: Adjusted to achieve a suitable retention time for folinate (e.g., around 10 minutes)[13]

  • Detection Wavelength: 254 nm or 267 nm[7][13]

  • Injection Volume: 1-20 µL[7][13]

  • Column Temperature: Ambient or controlled (e.g., 35°C)[7]

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of the this compound reference standard. Create a series of working standard solutions by diluting the stock solution with the mobile phase to generate a calibration curve (e.g., 0.1-15 mg/mL).[7]

  • Sample Preparation: At specified time points (e.g., 0, 1, 3, 7, 14, 30 days), withdraw an aliquot of the stored this compound solution. If necessary, dilute the sample with the mobile phase to fall within the concentration range of the calibration curve. Filter the sample through a syringe filter before injection.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the reference standard against its concentration.

    • Determine the concentration of this compound in the test samples by comparing their peak areas to the calibration curve.

    • Calculate the percentage of the initial concentration remaining at each time point. Stability is generally defined as retaining at least 90% of the initial concentration.

  • Physical Stability Assessment: At each time point, visually inspect the solutions for any changes in color, clarity, or the presence of precipitation.[6][7][8][9]

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of this compound

Calcium_Folinate_Pathway cluster_Methotrexate Methotrexate Action cluster_Calcium_Folinate This compound Rescue cluster_5FU 5-Fluorouracil Potentiation MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Nucleotide_Syn Nucleotide Synthesis THF->Nucleotide_Syn Cell_Death Cell Death Nucleotide_Syn->Cell_Death Inhibition leads to Ca_Folinate This compound (Leucovorin) THF_Active Active Folate Coenzymes (e.g., 5,10-Methylene-THF) Ca_Folinate->THF_Active Metabolized to THF_Active_5FU 5,10-Methylene-THF Ca_Folinate->THF_Active_5FU Provides Nucleotide_Syn_Rescue Nucleotide Synthesis THF_Active->Nucleotide_Syn_Rescue Cell_Rescue Cell Rescue Nucleotide_Syn_Rescue->Cell_Rescue Restores Five_FU 5-Fluorouracil (5-FU) FdUMP FdUMP Five_FU->FdUMP Metabolized to TS Thymidylate Synthase (TS) TS_Complex Ternary Complex (FdUMP-TS-5,10-Methylene-THF) TS->TS_Complex FdUMP->TS Inhibits FdUMP->TS_Complex DNA_Syn_Inhibition Inhibition of DNA Synthesis TS_Complex->DNA_Syn_Inhibition Stabilizes inhibition THF_Active_5FU->TS_Complex

Caption: Mechanism of action of this compound in methotrexate rescue and 5-FU potentiation.

Experimental Workflow: Stability Study of this compound

Stability_Workflow start Start: Prepare Calcium Folinate Solution storage Store under defined conditions (Temp, Light, Container) start->storage sampling Sample at specified time points (t=0, 1, 3, 7, 14, 30 days) storage->sampling physical_insp Physical Inspection (Color, Clarity, Precipitation) sampling->physical_insp hplc_analysis Chemical Analysis (HPLC) sampling->hplc_analysis data_proc Data Processing (Calculate % Initial Concentration) physical_insp->data_proc hplc_analysis->data_proc end End: Determine Stability Period data_proc->end

Caption: Workflow for assessing the physical and chemical stability of this compound solutions.

Safety Precautions and Incompatibilities

  • Handling: Handle this compound powder in a well-ventilated space, avoiding dust formation. Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[14][15] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[14]

  • Incompatibilities: this compound solutions have been shown to be incompatible with several other drugs, which can lead to precipitation. Do not mix this compound in the same infusion with:

    • Fluorouracil (5-FU): Generally, mixing is avoided as a precipitate may form, although some specific concentrations have shown short-term compatibility.[1][10]

    • Droperidol: Immediate precipitation has been observed.[1]

    • Foscarnet: Formation of a cloudy yellow solution has been reported.[1][10]

  • Administration: For laboratory use involving cell culture or animal models, ensure the final solution is sterile and iso-osmotic if required for the specific application. This compound should not be administered intrathecally.[1][12]

References

Dosing Considerations for Calcium Folinate in Animal Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium folinate, the calcium salt of folinic acid (also known as leucovorin), is a crucial compound in biomedical research, primarily utilized as a rescue agent to mitigate the toxic effects of antifolate chemotherapeutic agents like methotrexate. It serves as an active metabolite of folic acid, bypassing the enzymatic inhibition caused by dihydrofolate reductase (DHFR) inhibitors.[1][2][3] This document provides detailed application notes and protocols for the dosing of this compound in various animal research models, with a focus on methotrexate rescue and other research applications.

Mechanism of Action: Bypassing the Folate Blockade

Methotrexate exerts its cytotoxic effects by competitively inhibiting DHFR, an enzyme essential for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are vital for the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis.[4] this compound, being a 5-formyl derivative of THF, can be readily converted to other active folate cofactors without the need for DHFR.[3] This allows for the continuation of DNA/RNA synthesis in normal cells, "rescuing" them from methotrexate-induced toxicity.[2][3]

Folate Metabolism and Methotrexate Inhibition Folic_Acid Folic Acid DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Purines_Thymidylate Purine & Thymidylate Synthesis THF->Purines_Thymidylate DNA_RNA DNA & RNA Synthesis Purines_Thymidylate->DNA_RNA MTX Methotrexate (MTX) MTX->DHF Inhibits Leucovorin This compound (Leucovorin) Leucovorin->THF Bypasses DHFR

Caption: Folate metabolism pathway illustrating methotrexate inhibition and leucovorin rescue.

Data Presentation: Dosing Regimens in Animal Models

The following tables summarize recommended dosing regimens for this compound in common animal research models. Dosing can vary significantly based on the specific antifolate agent used, its dose, the animal species, and the research objective.

Table 1: this compound Dosing for Methotrexate Rescue in Rodent Models

Animal ModelMethotrexate DoseThis compound DoseAdministration RouteDosing ScheduleReference(s)
Mouse 400 mg/kg (s.c.)12 mg/kgs.c.Every 2 hours for 5 doses, starting 16-20 hours after methotrexate[5]
400 mg/kg (s.c.)24 mg/kgs.c.At 16, 20, and 24 hours after methotrexate (for two courses with an 8-day interval)[5]
High-doseEquimolar to MTX--[6]
Rat 5 g/kg (infusion)1 g/kgInfusionImmediately prior to methotrexate[7]
25-45 mg/kg (oral, daily)1-50 mg/kg (twice daily)OralConcurrently with and 6 hours after trimetrexate[8]

Table 2: this compound Dosing in Other Animal Models and Applications

Animal ModelApplicationThis compound DoseAdministration RouteDosing ScheduleReference(s)
Dog Methotrexate Overdose25-200 mg/m²IVEvery 6 hours until plasma methotrexate < 0.01 µmol/L[9]
Mouse Raltitrexed-induced toxicity200 mg/kg-Twice daily on days 5-7 after raltitrexed[10]

Experimental Protocols

Protocol 1: High-Dose Methotrexate Rescue in a Murine Tumor Model

This protocol is adapted from studies demonstrating effective leucovorin rescue in mice with L1210 leukemia or Sarcoma 180.[5]

Materials:

  • Methotrexate sodium salt

  • This compound (Leucovorin)

  • Sterile saline or phosphate-buffered saline (PBS) for injection

  • Tumor-bearing mice (e.g., BALB/c mice with L1210 leukemia)

  • Syringes and needles for subcutaneous injection

Procedure:

  • Tumor Implantation: Inoculate mice with the desired tumor cell line according to established protocols. Allow tumors to establish for a specified period.

  • Methotrexate Administration: Prepare a sterile solution of methotrexate in saline. Administer a single high dose of methotrexate (e.g., 400 mg/kg) via subcutaneous (s.c.) injection.

  • Leucovorin Rescue:

    • Prepare a sterile solution of this compound in saline.

    • Begin rescue therapy 16 to 20 hours after methotrexate administration.

    • Administer this compound (e.g., 12 mg/kg) via s.c. injection.

    • Repeat the this compound injection every 2 hours for a total of 5 doses.

  • Monitoring:

    • Monitor animals daily for signs of toxicity, including weight loss, diarrhea, and changes in behavior.

    • Monitor tumor growth by caliper measurements or other appropriate methods.

    • Blood samples can be collected to assess methotrexate levels and hematological parameters.[11][12]

  • Data Analysis: Compare tumor growth and animal survival between groups receiving methotrexate alone, methotrexate with leucovorin rescue, and control groups.

Methotrexate Rescue Workflow Start Start Tumor_Implant Tumor Implantation Start->Tumor_Implant MTX_Admin Administer High-Dose Methotrexate (e.g., 400 mg/kg s.c.) Tumor_Implant->MTX_Admin Wait Wait 16-20 hours MTX_Admin->Wait Leucovorin_Admin Administer this compound (e.g., 12 mg/kg s.c.) Wait->Leucovorin_Admin Repeat Repeat 4 more times (every 2 hours) Leucovorin_Admin->Repeat Repeat->Leucovorin_Admin Yes Monitor Daily Monitoring (Toxicity & Tumor Growth) Repeat->Monitor No End End of Study Monitor->End

Caption: Experimental workflow for methotrexate rescue in a murine tumor model.

Protocol 2: Management of Accidental Methotrexate Ingestion in Dogs

This protocol is based on a case report of successful management of methotrexate toxicity in dogs.[9]

Materials:

  • This compound (Leucovorin) for injection

  • Intravenous fluids (e.g., Lactated Ringer's solution)

  • Activated charcoal

  • Equipment for intravenous catheterization and fluid administration

Procedure:

  • Initial Decontamination (if applicable): If ingestion was recent, induce emesis and administer activated charcoal as per veterinary guidance.

  • Fluid Therapy: Initiate intravenous fluid therapy to promote diuresis and support renal function.

  • This compound Administration:

    • Administer this compound intravenously. A starting dose of 25-200 mg/m² can be used.[9]

    • The dose should be adjusted based on plasma methotrexate concentrations, if available.

    • Continue administration every 6 hours.

  • Monitoring:

    • Closely monitor the animal for clinical signs of toxicity (e.g., gastrointestinal upset, lethargy).

    • Monitor renal function and complete blood counts.

    • If possible, measure plasma methotrexate levels to guide the duration of leucovorin therapy. Treatment should continue until methotrexate levels are below 0.01 µmol/L.[9]

  • Supportive Care: Provide additional supportive care as needed, such as antiemetics and gastroprotectants.

Important Dosing Considerations

  • Timing is Critical: The effectiveness of this compound rescue is highly dependent on the timing of its administration relative to the antifolate agent. For methotrexate rescue, leucovorin should typically be administered within 24-48 hours after high-dose methotrexate.[13][14]

  • Route of Administration: The route of administration can affect bioavailability. Intravenous administration provides the most rapid and complete absorption.[1] Oral absorption can be saturated at higher doses (above 25-50 mg).[10][15]

  • Dose Adjustment: The dose of this compound should be proportional to the dose of the antifolate agent. In cases of delayed methotrexate clearance or overdose, higher or more frequent doses of leucovorin may be necessary.[11][15]

  • Species-Specific Differences: Pharmacokinetics and drug metabolism can vary between animal species. Doses should be carefully selected based on available data for the specific model being used.

  • Formulation: this compound is available in different formulations, including solutions for injection and oral tablets. Ensure the appropriate formulation is used for the intended route of administration.

Conclusion

This compound is an indispensable tool in animal research, particularly in studies involving antifolate drugs. Careful consideration of dosing, timing, and administration route is essential to ensure effective rescue from toxicity while achieving the desired experimental outcomes. The protocols and data presented in this document provide a foundation for researchers to design and execute studies involving this compound in a safe and effective manner.

References

Application Notes and Protocols for the Quantification of Calcium Folinate and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcium folinate, also known as leucovorin, is a salt of folinic acid, the 5-formyl derivative of tetrahydrofolic acid. It is a vital compound in clinical settings, primarily used to counteract the toxic effects of folic acid antagonists like methotrexate (a procedure known as folinic acid rescue) and to enhance the efficacy of fluorouracil (5-FU) in cancer chemotherapy.[1][2] The therapeutic and pharmacokinetic properties of this compound are dictated by its conversion to various active metabolites, most notably 5-methyltetrahydrofolate (5-MTHF), the primary circulating form of folate in the body.

Accurate quantification of this compound and its metabolites in biological matrices such as plasma, serum, and tissues is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the intricacies of folate metabolism. This document provides detailed application notes and protocols for the principal analytical methods employed for this purpose: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Microbiological Assays.

The Metabolic Pathway of this compound

This compound (5-formyl-THF) and other dietary folates are converted within the body into a pool of metabolically active tetrahydrofolate (THF) derivatives. These molecules act as essential cofactors, donating one-carbon units for various critical biochemical reactions. The central processes include the synthesis of purines and thymidylate, which are fundamental for DNA synthesis and repair, and the remethylation of homocysteine to methionine, a key step in the methionine cycle.[3] The enzyme dihydrofolate reductase (DHFR) is critical in this pathway, reducing dihydrofolate to tetrahydrofolate.[4]

This compound Metabolic Pathway cluster_1 Cellular Processes FA Folic Acid DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR CH2THF 5,10-Methylene-THF THF->CH2THF SHMT DNA DNA Synthesis (Purines, dTMP) THF->DNA CH2THF->THF MTHF 5-Methyl-THF CH2THF->MTHF MTHFR CHTHF 5,10-Methenyl-THF CH2THF->CHTHF CH2THF->DNA MET Methionine Cycle MTHF->MET CF This compound (5-Formyl-THF) CF->CHTHF CHTHF->THF

Caption: Metabolic pathway of this compound and its relationship to the folate cycle.

Chromatographic Methods: HPLC and LC-MS/MS

Chromatographic techniques are the cornerstone for the specific quantification of this compound and its individual metabolites. They offer high resolution, allowing for the separation of structurally similar folate derivatives.

Application Note 1: Quantification by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase. For folates, reversed-phase HPLC is commonly used. Detection is typically achieved using ultraviolet (UV) absorbance at approximately 280 nm or, for enhanced sensitivity and specificity, fluorescence detection.[5] This method is robust and widely available, making it suitable for analyzing pharmaceutical formulations and for pharmacokinetic studies where high concentrations are expected.

Protocol: HPLC-UV Method for this compound in Plasma

This protocol is a representative example based on established methodologies.[5][6]

  • 1. Materials and Reagents

    • This compound Reference Standard

    • Acetonitrile (HPLC grade)

    • Dipotassium hydrogen phosphate, Potassium dihydrogen phosphate

    • Phosphoric acid

    • Water (HPLC grade)

    • Solid-phase extraction (SPE) cartridges (e.g., C18)

    • 0.45 µm membrane filters

  • 2. Preparation of Solutions

    • Mobile Phase: Prepare a solution of acetonitrile and 50 mmol/L phosphate buffer (pH adjusted to 4.00 with phosphoric acid) in a 10:90 (v/v) ratio. Filter through a 0.45 µm membrane and degas ultrasonically before use.[5]

    • Standard Stock Solution: Accurately weigh and dissolve this compound Reference Standard in the mobile phase to create a stock solution (e.g., 100 µg/mL).

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • 3. Sample Preparation

    • Thaw plasma samples at room temperature.

    • Perform solid-phase extraction (SPE) using C18 cartridges to clean up the sample and concentrate the analytes.[5]

    • Elute the folates from the SPE cartridge and evaporate the eluent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase.

  • 4. Chromatographic Conditions

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Diamonsil C18 (200 mm x 4.6 mm, 5 µm) or equivalent.[5]

    • Column Temperature: 35°C.[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Injection Volume: 20 µL.

    • Detection: UV at 280 nm.[7][8]

  • 5. Data Analysis

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Application Note 2: High-Sensitivity Quantification by LC-MS/MS

Principle: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of folates in complex biological matrices. It combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. The mass spectrometer is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), which allows for precise quantification even in the presence of co-eluting matrix components.[9][10] This method is ideal for detailed pharmacokinetic profiling and for measuring endogenous levels of folate metabolites.

Protocol: LC-MS/MS for Folates in Human Plasma

This protocol is a representative example based on established high-sensitivity methods.[10][11][12]

  • 1. Materials and Reagents

    • Reference standards for this compound, 5-MTHF, THF, etc.

    • Stable isotope-labeled internal standard (e.g., Folic Acid-d4).[11]

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Acetic acid or Formic acid (LC-MS grade)

    • Ammonium acetate

    • Water (LC-MS grade)

    • Antioxidants/stabilizers (e.g., ascorbic acid, DTT).[9][13]

  • 2. Preparation of Solutions

    • Mobile Phase A: 0.1% Acetic Acid in Water.[9]

    • Mobile Phase B: 0.1% Acetic Acid in Methanol/Acetonitrile.[9]

    • Internal Standard (IS) Working Solution: Prepare a solution of Folic Acid-d4 in methanol.

    • Standard Stock Solutions: Prepare individual stock solutions of each folate analyte in an appropriate solvent.

    • Calibration Standards: Prepare calibration standards by spiking blank human plasma with known concentrations of the folate analytes and a fixed concentration of the IS.

  • 3. Sample Preparation (Protein Precipitation)

    • To 100 µL of plasma sample, calibration standard, or quality control sample, add 20 µL of the IS working solution.

    • Add 300 µL of cold acetonitrile containing antioxidants to precipitate plasma proteins.[10][11]

    • Vortex for 1 minute, then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.[9]

    • Transfer the supernatant to a clean tube or 96-well plate for analysis. The supernatant may be evaporated and reconstituted in the initial mobile phase if further concentration is needed.

  • 4. LC-MS/MS Conditions

    • LC System: UPLC or HPLC system.

    • Column: Accucore C18 (100 x 2.1 mm, 2.6 µm) or equivalent.[9]

    • Column Temperature: 30°C.[9]

    • Flow Rate: 0.35 mL/min.[9]

    • Injection Volume: 10 µL.[9]

    • Gradient Elution: A typical gradient would start at 10% B, ramp up to 95% B to elute analytes, hold, and then return to initial conditions for column re-equilibration. Total run time is often short (e.g., 3.5-6 minutes).[9][11]

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI), positive or negative mode.[9][10]

    • Detection: Multiple Reaction Monitoring (MRM) of specific transitions for each analyte and the internal standard.

  • 5. Data Analysis

    • Integrate the peak areas for each analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the IS peak area.

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

    • Determine the concentration of analytes in the samples from the calibration curve.

LC-MS/MS Experimental Workflow Sample Plasma Sample (or Standard/QC) Spike Add Internal Standard & Stabilizers Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject LC-MS/MS Injection Supernatant->Inject Acquire Data Acquisition (MRM Mode) Inject->Acquire Quantify Quantification (Peak Integration & Calibration) Acquire->Quantify

Caption: A typical experimental workflow for quantifying folates in plasma by LC-MS/MS.

Microbiological Assay

Application Note 3: Bioactivity Quantification by Microbiological Assay

Principle: The microbiological assay is a classic method that measures the total functional activity of folates in a sample. It relies on the principle that certain microorganisms require folate for growth. The growth of a specific bacterial strain, such as Enterococcus hirae or Lactobacillus casei, is proportional to the amount of bioavailable folate in the sample.[14][15] The extent of growth is typically measured by turbidity (absorbance). While this method is inexpensive and sensitive, it is also time-consuming and cannot distinguish between different folate vitamers.[11] It provides a measure of total folate activity rather than the concentration of a specific compound.

Protocol: Microbiological Assay Using Enterococcus hirae

This protocol is a representative example based on established methodologies.[14][16]

  • 1. Materials and Reagents

    • Enterococcus hirae ATCC 8043

    • Folic Acid Assay Medium (commercially available)

    • Folic Acid Reference Standard

    • Ascorbic acid (for sample protection)

    • Sterile saline, glassware, and 96-well microtiter plates

  • 2. Preparation of Inoculum and Standards

    • Inoculum: Culture E. hirae in an appropriate broth, then wash and resuspend the cells in sterile saline to a standardized turbidity.

    • Standard Stock Solution: Prepare a stock solution of folic acid (e.g., 200 µg/mL).[14]

    • Working Standard Solution: From the stock, prepare a working standard solution (e.g., 0.2 ng/mL).[14]

    • Standard Curve: Prepare a series of tubes or wells with increasing volumes of the working standard solution (e.g., 0 to 10 ng per tube) to create a standard curve.[14]

  • 3. Sample Preparation

    • Dilute serum or plasma samples with a buffer containing ascorbic acid to protect folates from oxidation and to bring the folate concentration into the range of the standard curve.

    • Heat treatment may be used to release folates from binding proteins.

  • 4. Assay Procedure

    • To each well of a 96-well plate, add the Folic Acid Assay Medium.

    • Add the prepared standard, sample, or blank to the respective wells.

    • Inoculate each well with a small, standardized volume of the prepared E. hirae inoculum.

    • Incubate the plate at 35-37°C for 16-18 hours.[14]

  • 5. Data Analysis

    • Measure the turbidity (absorbance) of each well using a microplate reader at a suitable wavelength (e.g., 620 nm).[16]

    • Construct a standard curve by plotting the absorbance against the folic acid concentration of the standards.

    • Determine the folate concentration in the samples by interpolating their absorbance values from the standard curve, taking into account the dilution factor.

Method Comparison and Data Summary

The choice of analytical method depends on the specific research question, required sensitivity, and available resources. Chromatographic methods provide specificity for individual metabolites, while the microbiological assay offers a measure of total biological activity.

Comparison of Analytical Methods Center Quantification of This compound & Metabolites LCMS LC-MS/MS Center->LCMS HPLC HPLC-UV / FLD Center->HPLC Micro Microbiological Assay Center->Micro L1 L1 LCMS->L1 Highest Specificity L2 L2 LCMS->L2 Highest Sensitivity L3 L3 LCMS->L3 Measures Individual Metabolites L4 L4 LCMS->L4 High Cost & Complexity H1 H1 HPLC->H1 Good Specificity H2 H2 HPLC->H2 Moderate Sensitivity H3 H3 HPLC->H3 Robust & Widely Available H4 H4 HPLC->H4 Good for High Concentrations M1 M1 Micro->M1 Measures Total Bioactivity M2 M2 Micro->M2 Non-Specific for Metabolites M3 M3 Micro->M3 Low Cost M4 M4 Micro->M4 Time-Consuming

Caption: Comparison of key features for major analytical methods for folate quantification.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the described analytical methods, compiled from various validation studies.

Table 1: Comparison of Chromatographic Method Performance Parameters

ParameterHPLC-UV / FluorescenceLC-MS/MSReference(s)
Linearity Range 0.0625 - 4.0 µmol/L13 - 3657 ng/mL (FA)0.01 - 1000 ng/mL (Folates)[5][9][11]
Limit of Quantification (LOQ) ~1.7 nmol/L~80 pmol/L (FA)360 - 1250 pmol/L (Metabolites)[5][10][12]
Accuracy (% Recovery) 91.3 - 108.7%91 - 108%>97%[5][10][17]
Precision (% RSD) < 8.1%< 11.4%3.7 - 6.5%[5][10][17]

Table 2: Performance Parameters for Microbiological Assay

ParameterMicrobiological Assay (S. faecalis)Reference(s)
Limit of Detection 0.1 ng/mL[16]
Accuracy (% Recovery) 98 - 104%[16]
Precision (% RSD) < 11%[16]

References

Application Notes and Protocols for Studying Folate-Dependent Enzymes Using Calcium Folinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium folinate, also known as leucovorin, is the calcium salt of 5-formyltetrahydrofolic acid, a metabolically active derivative of folic acid.[1][2] Unlike folic acid, its conversion to the active coenzyme tetrahydrofolate (THF) does not require the action of dihydrofolate reductase (DHFR).[3][4] This property makes this compound an indispensable tool in research and clinical settings for studying folate-dependent enzymes and pathways. It is prominently used to counteract the toxic effects of DHFR inhibitors like methotrexate ("leucovorin rescue") and to potentiate the cytotoxic effects of fluoropyrimidines such as 5-fluorouracil (5-FU) in cancer studies.[1][5] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the study of folate metabolism.

Mechanism of Action in Folate Metabolism

This compound serves as a readily available source of reduced folate, bypassing the DHFR-catalyzed reduction step required by folic acid.[6] Once inside the cell, 5-formyl-THF is converted into other active folate coenzymes, primarily 5,10-methylenetetrahydrofolate and 5-methyltetrahydrofolate.[3][7] These coenzymes are critical for one-carbon transfer reactions essential for the de novo synthesis of purines and thymidylate (precursors of DNA and RNA) and for the methylation of various biological molecules.[1][8][9]

Its two primary applications in research stem from its interaction with key folate-dependent enzymes:

  • Bypassing Dihydrofolate Reductase (DHFR) Inhibition: Antifolates like methotrexate competitively inhibit DHFR, leading to a depletion of intracellular THF pools and halting DNA synthesis.[3][10] this compound replenishes these pools downstream of the enzymatic block, allowing nucleotide synthesis to resume, thereby "rescuing" non-cancerous cells from methotrexate's toxicity.[5][6]

  • Potentiating Thymidylate Synthase (TS) Inhibition: The chemotherapeutic agent 5-fluorouracil (5-FU) works by inhibiting thymidylate synthase (TS), a crucial enzyme for DNA synthesis and repair.[3] this compound, by providing a source of 5,10-methylenetetrahydrofolate, stabilizes the inhibitory complex formed between the active metabolite of 5-FU and TS, thereby enhancing the drug's cytotoxic efficacy.[1][2][5]

Signaling and Metabolic Pathways

The following diagrams illustrate the central role of this compound within the folate metabolic pathway and its interactions with chemotherapeutic agents.

Folate_Metabolism_Pathway cluster_enzymes Folic_Acid Folic Acid DHF Dihydrofolate (DHF) Folic_Acid->DHF THF Tetrahydrofolate (THF) DHF->THF mTHF 5,10-Methylene-THF THF->mTHF Purines Purine Synthesis THF->Purines mTHF->DHF methylTHF 5-Methyl-THF mTHF->methylTHF TS_Cycle Thymidylate Synthesis mTHF->TS_Cycle formylTHF 5-Formyl-THF (this compound) formylTHF->THF methylTHF->THF B12 Methionine Methionine Cycle (Methylation) methylTHF->Methionine DHFR1 DHFR DHFR1_pos DHFR2 DHFR DHFR2_pos TS Thymidylate Synthase (TS) TS_pos MTHFR MTHFR MTHFR_pos invis1 invis2 MTX Methotrexate MTX->DHFR1 MTX->DHFR2

Caption: Folate metabolism and the role of this compound.

Rescue_and_Potentiation cluster_0 A) Methotrexate Rescue cluster_1 B) 5-Fluorouracil Potentiation MTX Methotrexate DHFR DHFR Enzyme MTX->DHFR Inhibits THF_Pool Tetrahydrofolate (THF) Pool (Depleted) DHFR->THF_Pool Required for Nucleotide Nucleotide Synthesis (Blocked) THF_Pool->Nucleotide Rescue This compound (5-Formyl-THF) THF_Restored THF Pool Restored Rescue->THF_Restored Bypasses DHFR Nucleotide_Restored Nucleotide Synthesis (Resumes) THF_Restored->Nucleotide_Restored FU 5-Fluorouracil (5-FU) FdUMP FdUMP (Active Metabolite) FU->FdUMP TS Thymidylate Synthase (TS) FdUMP->TS Inhibits Ternary Stable Inhibitory Ternary Complex FdUMP->Ternary dTMP dTMP (DNA Synthesis) TS->dTMP TS->Ternary dUMP dUMP dUMP->TS Potentiation This compound (provides 5,10-Methylene-THF) Potentiation->Ternary Ternary->TS Strongly Inhibits

Caption: Mechanisms of Methotrexate rescue and 5-FU potentiation.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Folinic Acid (Oral Administration) Data derived from studies in lymphoma patients following methotrexate treatment.[11]

ParameterDose: 50 mgDose: 25 mgDose: 15 mgDose: 7.5 mg
Time to Max. Concentration (Tmax)1-2 hours1-2 hours1-2 hoursNot specified
Saturation of Absorption/MetabolismObserved at doses >15 mgObserved at doses >15 mgObserved at doses >15 mgNot saturated

Table 2: Example Dosing for In Vitro Methotrexate Rescue These concentrations are starting points and should be optimized for the specific cell line and methotrexate concentration used.

ApplicationMethotrexate Conc.This compound Conc.Incubation Time
Low-Dose Rescue1 - 10 µM10 - 100 µM24 - 48 hours
High-Dose Rescue10 - 100 µM100 µM - 1 mM48 - 72 hours

Experimental Protocols

The following protocols provide detailed methodologies for common experiments involving this compound.

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile, stable stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder (CAS 1492-18-8)[12][13]

  • Sterile, deionized water or PBS

  • Sterile 0.22 µm syringe filter

  • Sterile, light-protected storage tubes (e.g., amber microcentrifuge tubes)

Procedure:

  • Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.

  • Reconstitute the powder in sterile, deionized water or PBS to a desired stock concentration (e.g., 10-100 mM). This compound is sparingly soluble in water.[13] Gentle warming or vortexing may aid dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term use. Protect from light.

Protocol 2: Cell-Based Methotrexate Rescue Assay

Objective: To assess the ability of this compound to rescue cells from methotrexate-induced cytotoxicity.

Experimental_Workflow Start Start Seed 1. Seed Cells in 96-well plate Start->Seed Adhere 2. Allow cells to adhere (e.g., 24 hours) Seed->Adhere Treat_MTX 3. Treat with Methotrexate (various concentrations) Adhere->Treat_MTX Incubate_MTX 4. Incubate (e.g., 4-6 hours) Treat_MTX->Incubate_MTX Treat_CF 5. Add this compound (various concentrations) Incubate_MTX->Treat_CF Incubate_CF 6. Incubate (e.g., 48-72 hours) Treat_CF->Incubate_CF Assess 7. Assess Cell Viability (e.g., MTT Assay) Incubate_CF->Assess Analyze 8. Analyze Data (Calculate % viability, IC50) Assess->Analyze End End Analyze->End

References

Application of Calcium Folinate in Cancer Cell Line Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium folinate, also known as leucovorin, is a derivative of folic acid that plays a crucial role in cancer chemotherapy. It is not a chemotherapy drug itself but is used as a supportive agent to either enhance the efficacy of certain cytotoxic drugs or to mitigate their toxicity.[1][2] In the realm of cancer cell line research, this compound is an indispensable tool for investigating mechanisms of drug action, potentiation, and resistance.

This document provides detailed application notes and experimental protocols for the use of this compound in cancer cell line studies, with a focus on its two primary applications: as a potentiating agent for 5-fluorouracil (5-FU) and as a rescue agent for high-dose methotrexate (MTX) therapy.[3][4]

Mechanism of Action

This compound is a reduced form of folic acid and serves as a precursor to 5,10-methylenetetrahydrofolate. This active metabolite is essential for two key processes in cancer therapy research:

  • Potentiation of 5-Fluorouracil (5-FU): The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), inhibits thymidylate synthase (TS), an enzyme critical for DNA synthesis and repair.[5][6][7] 5,10-methylenetetrahydrofolate, derived from this compound, forms a stable ternary complex with FdUMP and TS.[4] This stabilization enhances the inhibition of TS, leading to a "thymineless death" of cancer cells.[4][8]

  • Rescue from Methotrexate (MTX) Toxicity: Methotrexate is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme that converts dihydrofolate to the active tetrahydrofolate.[3][9][10] This blockade depletes the intracellular pool of reduced folates, leading to toxicity in rapidly dividing cells, including normal cells.[3][11] this compound bypasses the DHFR block by providing a direct source of reduced folates, thereby rescuing healthy cells from the toxic effects of MTX.[3][9][10][12]

Applications in Cancer Cell Line Research

This compound is utilized in a variety of in vitro studies to:

  • Investigate the synergistic effects of 5-FU-based chemotherapy regimens.

  • Study the mechanisms of resistance to antifolate drugs like methotrexate.

  • Elucidate the role of the folate pathway in cancer cell metabolism and proliferation.

  • Screen for novel therapeutic agents that target thymidylate synthase or other folate-dependent enzymes.

Data Presentation: Quantitative Analysis of this compound's Effects

The following tables summarize quantitative data from studies on the effects of this compound in combination with chemotherapeutic agents on various cancer cell lines.

Table 1: Potentiation of 5-Fluorouracil (5-FU) by Folinate Salts in Colorectal Cancer Cell Lines

Cell LineTreatment (72h)IC50 (µM)Reference
HT-295-FU0.45 ± 0.01[13]
Caco-25-FU1.32 ± 0.50[13]

Data from Di Paolo et al. (2017) demonstrated the concentration-dependent inhibitory activity of 5-FU on colorectal cancer cell lines. The simultaneous combination of folinate salts with 5-FU was shown to enhance its antiproliferative activity.[13]

Table 2: Reversal of Methotrexate (MTX) Cytotoxicity by Leucovorin in Various Cancer Cell Lines

Cell LineDrugIC50 (µM)Leucovorin Rescue Concentration (µM)Reference
MCF-7 (Breast)MTXNot specified0.5 - 50[14]
Osteosarcoma Cell LinesMTX10⁻⁶ - 10⁻⁷ MNot specified[15]
Human Lymphoid Cell Lines (LAZ-007, RAJI)MTXNot specifiedNot specified[10][12]

These studies highlight the ability of leucovorin (this compound) to rescue various cancer cell lines from the cytotoxic effects of methotrexate. The degree of rescue is dependent on the concentration of leucovorin and the timing of its administration.[14][15]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: Cell Viability Assay (MTT Assay) to Assess 5-FU Potentiation

This protocol is designed to determine the effect of this compound on the cytotoxicity of 5-FU in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HT-29 colorectal cancer cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound solution (sterile)

  • 5-Fluorouracil (5-FU) solution (sterile)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of 5-FU with and without a fixed, non-toxic concentration of this compound (e.g., 20 µM).

  • Remove the medium from the wells and add 100 µL of the treatment solutions. Include wells with medium only (blank), cells with medium (negative control), and cells with this compound only.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curves and determine the IC50 values for 5-FU with and without this compound.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol assesses the induction of apoptosis by 5-FU in the presence or absence of this compound.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound solution

  • 5-Fluorouracil (5-FU) solution

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 5-FU and/or this compound as described in the cell viability assay protocol.

  • Cell Harvesting: After the desired treatment period (e.g., 48 hours), harvest the cells by trypsinization.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer provided in the apoptosis kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 3: Methotrexate Rescue Assay

This protocol evaluates the ability of this compound to rescue cells from methotrexate-induced cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Methotrexate (MTX) solution

  • This compound solution

  • 96-well cell culture plates

  • Cell viability assay reagents (e.g., MTT)

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • MTX Treatment: Treat the cells with a cytotoxic concentration of MTX (e.g., 1 µM) for a defined period (e.g., 24 hours).

  • Leucovorin Rescue: After MTX treatment, remove the medium and add fresh medium containing various concentrations of this compound.

  • Incubate for an additional 48-72 hours.

  • Cell Viability Assessment: Determine cell viability using the MTT assay or another suitable method.

  • Data Analysis: Plot the cell viability against the concentration of this compound to determine the concentration required for effective rescue.

Visualizations

The following diagrams illustrate key pathways and workflows related to the application of this compound in cancer cell line research.

Potentiation_of_5FU cluster_cell Cancer Cell cluster_complex Stable Ternary Complex CF This compound THF Tetrahydrofolate CF->THF Conversion MTHF 5,10-Methylene- tetrahydrofolate THF->MTHF MTHF_c MTHF MTHF->MTHF_c FU 5-Fluorouracil FdUMP FdUMP FU->FdUMP Metabolism FdUMP_c FdUMP FdUMP->FdUMP_c TS Thymidylate Synthase dUMP dUMP TS_c TS TS->TS_c dTMP dTMP dUMP->dTMP Catalysis DNA DNA Synthesis (Inhibited) dTMP->DNA MTHF_c->TS_c FdUMP_c->TS_c TS_c->DNA Inhibition

Caption: Mechanism of 5-FU potentiation by this compound.

Methotrexate_Rescue cluster_cell Normal Cell MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits DHF Dihydrofolate THF Tetrahydrofolate DHF->THF Conversion Folate_Metabolism Folate-Dependent Biosynthesis (DNA, RNA, Amino Acids) THF->Folate_Metabolism CF This compound (Leucovorin) CF->THF Bypasses DHFR Block

Caption: Leucovorin rescue from methotrexate toxicity.

Experimental_Workflow cluster_assays Downstream Assays start Start: Seed Cancer Cells treatment Treat with Chemotherapeutic Agent +/- this compound start->treatment incubation Incubate for Defined Period (e.g., 24, 48, 72 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V) incubation->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) incubation->cell_cycle analysis Data Analysis and Interpretation viability->analysis apoptosis->analysis cell_cycle->analysis

Caption: General workflow for in vitro cancer cell line experiments.

References

Application Notes and Protocols for Leucovorin Rescue in In Vivo Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-dose methotrexate (HDMTX) is a cornerstone of treatment for various cancers, including osteosarcoma, acute lymphoblastic leukemia, and certain lymphomas.[1][2] Its efficacy is rooted in the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular replication.[1] However, this potent antimetabolite activity is not selective for cancer cells and can lead to severe, life-threatening toxicities in healthy, rapidly dividing tissues.[3] Leucovorin (folinic acid), a reduced folate, serves as a rescue agent, bypassing the DHFR block to replenish the folate pool in normal cells, thereby mitigating methotrexate's toxic effects.[4][5][6] This strategy of Leucovorin rescue allows for the administration of higher, more effective doses of methotrexate.[7][8] These application notes provide detailed protocols for the implementation of Leucovorin rescue in preclinical in vivo cancer models, a critical step in the evaluation of novel cancer therapies and treatment regimens.

Signaling Pathway of Methotrexate and Leucovorin Rescue

Methotrexate, a folic acid antagonist, competitively inhibits dihydrofolate reductase (DHFR). This enzyme is responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines and thymidylate, which are building blocks for DNA and RNA. By blocking DHFR, methotrexate depletes the intracellular pool of THF, leading to an inhibition of DNA synthesis and cell death, particularly in rapidly proliferating cancer cells.

Leucovorin is a 5-formyl derivative of THF and can be converted to THF without the need for DHFR.[7] When administered after methotrexate, Leucovorin replenishes the THF pool in normal cells, allowing for the resumption of DNA synthesis and mitigating the toxic effects of the chemotherapy. The selective "rescue" of normal tissues is thought to be due to differences in transport and/or metabolism of Leucovorin between normal and some tumor cells.[8]

cluster_0 Cellular Folate Metabolism cluster_1 Pharmacological Intervention DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA DHFR Dihydrofolate Reductase (DHFR) MTX Methotrexate (MTX) MTX->DHFR Inhibition Leucovorin Leucovorin Leucovorin->THF Bypasses DHFR Block

Methotrexate and Leucovorin signaling pathway.

Experimental Protocols

General In Vivo Leucovorin Rescue Protocol for Xenograft Models

This protocol provides a generalized framework for Leucovorin rescue in mouse xenograft models and should be optimized for specific tumor models and experimental goals.[7]

Materials:

  • Female nude mice (6-8 weeks old)[7]

  • Tumor cells for implantation (e.g., H2052 mesothelioma cells)[7][9]

  • Matrigel[7]

  • Methotrexate solution for injection

  • Leucovorin (Calcium Folinate) solution for injection

  • Calipers for tumor measurement

  • Animal balance

  • Sterile syringes and needles

  • Appropriate caging and husbandry supplies

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ H2052 cells) mixed with Matrigel into the flank of each mouse.[7]

    • Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³) before initiating treatment.

  • Animal Grouping and Treatment:

    • Randomize mice into treatment groups (e.g., Vehicle control, Methotrexate alone, Methotrexate + Leucovorin rescue, Leucovorin alone).

    • Administer high-dose methotrexate via the desired route (e.g., subcutaneous, intraperitoneal, or intravenous). Dosing will vary based on the tumor model and study objectives.

    • Initiate Leucovorin rescue 16 to 24 hours after methotrexate administration.[7][10] The timing and dose of Leucovorin are critical variables to optimize.

  • Monitoring and Data Collection:

    • Measure tumor volume with calipers every 2-3 days.[7]

    • Monitor body weight and the overall health of the mice daily.[7] Signs of toxicity include weight loss, ruffled fur, and lethargy.

    • Continue the experiment for a predetermined duration or until tumors in the control group reach a specified size.[7]

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker assessment).[7]

    • Compare tumor growth inhibition and changes in body weight between the different treatment groups.[7]

Experimental Workflow Diagram

start Start tumor_implant Tumor Cell Implantation (e.g., subcutaneous) start->tumor_implant tumor_growth Allow Tumors to Establish (e.g., 100-200 mm³) tumor_implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize hdmtx_admin Administer High-Dose Methotrexate (HDMTX) randomize->hdmtx_admin leucovorin_admin Administer Leucovorin (16-24h post-HDMTX) hdmtx_admin->leucovorin_admin monitor Monitor Tumor Volume, Body Weight, and Health leucovorin_admin->monitor endpoint Study Endpoint (e.g., predetermined time or tumor size) monitor->endpoint analysis Data Analysis: Tumor Growth Inhibition, Toxicity Assessment endpoint->analysis end End analysis->end

References

Application Notes and Protocols for Combining Calcium Folinate with 5-Fluorouracil in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the synergistic effects of combining calcium folinate (leucovorin) with 5-fluorouracil (5-FU) in both in vitro and in vivo experimental cancer models.

Introduction

5-Fluorouracil (5-FU), a pyrimidine analog, is a cornerstone of chemotherapy for various solid tumors, particularly colorectal cancer.[1] Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, leading to the disruption of DNA replication and repair.[1] this compound, a stable form of reduced folate, significantly enhances the cytotoxic effects of 5-FU.[2] Mechanistically, this compound is converted intracellularly to 5,10-methylenetetrahydrofolate, which forms a stable ternary complex with the 5-FU metabolite fluorodeoxyuridine monophosphate (FdUMP) and thymidylate synthase. This stabilization leads to prolonged inhibition of TS, thereby potentiating the anticancer activity of 5-FU.[3]

Key Experimental Applications

The combination of this compound and 5-FU can be investigated in various experimental contexts:

  • Cytotoxicity and Apoptosis Assays: To determine the enhanced cell-killing effects of the combination compared to 5-FU alone.

  • In Vivo Xenograft Models: To assess the impact of the combination on tumor growth and regression in a living organism.

  • Mechanism of Action Studies: To investigate the molecular pathways affected by the drug combination, such as the p53 signaling pathway.

Data Presentation

In Vitro Cytotoxicity Data

The following table summarizes representative half-maximal inhibitory concentration (IC50) values for 5-FU in human colon cancer cell lines, demonstrating the typical range of sensitivity. The potentiation by this compound is often observed as a reduction in the IC50 of 5-FU.

Cell Line5-FU IC50 (µM) after 72h exposureReference
HCT116~5-10[3]
SW480~25-50[3]
HT-29~5-15[4]
In Vivo Tumor Growth Inhibition

This table provides an example of tumor growth inhibition in a xenograft model.

Treatment GroupMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control1500 ± 2500
5-FU (50 mg/kg)800 ± 15046.7
This compound (50 mg/kg)1450 ± 2003.3
5-FU (50 mg/kg) + this compound (50 mg/kg)400 ± 10073.3

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the measurement of cell viability in response to 5-FU and this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human colon cancer cell line (e.g., HT-29)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • 5-Fluorouracil (5-FU)

  • This compound (Leucovorin)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HT-29 cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed 5 x 10³ cells in 100 µL of medium per well in a 96-well plate.

    • Incubate overnight to allow for cell attachment.[5]

  • Drug Preparation and Treatment:

    • Prepare a 10 mM stock solution of 5-FU in DMSO.

    • Prepare a 10 mM stock solution of this compound in sterile water.

    • On the day of treatment, prepare serial dilutions of 5-FU and a fixed concentration of this compound (e.g., 10 µM) in complete medium.

    • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with 5-FU only, this compound only, and vehicle control (medium with the highest concentration of DMSO used, typically <0.1%).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[3]

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.[6]

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes on an orbital shaker.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value for 5-FU with and without this compound.

Protocol 2: In Vivo Xenograft Study in Nude Mice

This protocol describes the evaluation of the antitumor efficacy of 5-FU combined with this compound in a human colon cancer xenograft model.

Materials:

  • BALB/c nude mice (6-8 weeks old)[7][8]

  • Human colon cancer cells (e.g., HCT116)

  • Matrigel

  • 5-Fluorouracil (for injection)

  • This compound (for injection)

  • Sterile saline (0.9% NaCl)

  • Calipers

  • Animal balance

Procedure:

  • Tumor Cell Implantation:

    • Harvest HCT116 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[9]

  • Tumor Growth Monitoring and Grouping:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=6-8 mice per group):

      • Group 1: Vehicle control (saline)

      • Group 2: 5-FU alone (e.g., 50 mg/kg)

      • Group 3: this compound alone (e.g., 50 mg/kg)

      • Group 4: 5-FU (50 mg/kg) + this compound (50 mg/kg)[2]

  • Drug Preparation and Administration:

    • Prepare fresh solutions of 5-FU and this compound in sterile saline on each treatment day.

    • Administer the drugs via intraperitoneal (IP) injection.[2]

    • For the combination group, a simultaneous administration is often more effective than sequential.[2]

    • Treat the mice once weekly for 3 weeks.[10]

  • Monitoring and Endpoint:

    • Continue to monitor tumor volume and body weight of the mice throughout the experiment.

    • The primary endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a fixed time point (e.g., 21-28 days).

    • At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

Mandatory Visualizations

G cluster_0 Cellular Metabolism cluster_1 Folate Cycle 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Metabolism TS TS FdUMP->TS Inhibits 5,10-CH2-THF 5,10-CH2-THF Ternary_Complex Stable Ternary Complex (FdUMP - TS - 5,10-CH2-THF) FdUMP->Ternary_Complex dUMP dUMP dTMP dTMP dUMP->dTMP Methylation DNA_Synthesis DNA_Synthesis dTMP->DNA_Synthesis TS->dTMP TS->Ternary_Complex Calcium_Folinate Calcium_Folinate Calcium_Folinate->5,10-CH2-THF Conversion 5,10-CH2-THF->TS Cofactor 5,10-CH2-THF->Ternary_Complex Ternary_Complex->TS Prolonged Inhibition

Caption: Mechanism of 5-FU and this compound Synergy.

G start Start seed_cells Seed Cells in 96-well Plate (5,000 cells/well) start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_drugs Add 5-FU +/- this compound incubate_24h->add_drugs incubate_72h Incubate 72h add_drugs->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan (DMSO) incubate_4h->dissolve_formazan read_absorbance Read Absorbance (570nm) dissolve_formazan->read_absorbance end End read_absorbance->end

Caption: In Vitro Cytotoxicity Assay Workflow.

G start Start implant_cells Implant Tumor Cells (HCT116 in Nude Mice) start->implant_cells monitor_growth Monitor Tumor Growth implant_cells->monitor_growth randomize Randomize Mice into Treatment Groups monitor_growth->randomize treat_weekly Weekly IP Injections (3 weeks) randomize->treat_weekly monitor_tumor_toxicity Monitor Tumor Volume & Animal Weight treat_weekly->monitor_tumor_toxicity endpoint Endpoint Reached monitor_tumor_toxicity->endpoint euthanize_excise Euthanize & Excise Tumors endpoint->euthanize_excise analyze Analyze Data euthanize_excise->analyze end End analyze->end

Caption: In Vivo Xenograft Experiment Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Calcium Folinate Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the instability of calcium folinate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution changing color and showing reduced potency?

This compound is susceptible to degradation in aqueous solutions, primarily through oxidation and hydrolysis. This degradation can lead to a change in color (often yellowing) and a decrease in the concentration of the active substance. The main degradation products include N5-formyl-tetrahydropteroyl-glutamic acid, N10-formyl-folic acid, and folic acid. The stability of the solution is significantly influenced by factors such as pH, temperature, light exposure, and the concentration of the this compound itself.

Q2: What is the optimal pH for storing aqueous solutions of this compound?

The stability of this compound in aqueous solution is highly pH-dependent. The optimal pH range for maximum stability is generally between 6.5 and 8.5. Outside of this range, both acidic and alkaline conditions can accelerate degradation. It is crucial to buffer your solution appropriately to maintain a stable pH.

Q3: How does temperature affect the stability of this compound solutions?

As with most chemical reactions, the degradation of this compound is accelerated at higher temperatures. For short-term storage, it is recommended to keep solutions refrigerated (2-8°C). For long-term storage, freezing the solution (at or below -20°C) may be an option, but it is essential to verify that the freeze-thaw cycle does not negatively impact the formulation.

Q4: What precautions should I take regarding light exposure?

This compound is sensitive to light, particularly in solution. Exposure to ultraviolet (UV) and visible light can catalyze oxidative degradation. Therefore, it is imperative to protect solutions from light at all times by using amber-colored vials or by wrapping containers in aluminum foil. All experimental manipulations should be performed under subdued light conditions.

Troubleshooting Guide

Issue 1: Rapid Degradation of this compound in Solution
Symptom Possible Cause Recommended Action
Rapid loss of potency confirmed by HPLC. Inappropriate pH. Measure the pH of your solution. Adjust to a range of 6.5-8.5 using a suitable buffer system (e.g., phosphate buffer).
High storage temperature. Store the solution at 2-8°C for short-term use. For longer-term storage, consider frozen storage at -20°C after validating stability during freeze-thaw cycles.
Exposure to light. Protect the solution from light by using amber vials or by wrapping the container in foil. Minimize light exposure during handling.
Oxidative degradation. Consider adding an antioxidant such as sodium metabisulfite or ascorbic acid to the formulation. The optimal concentration of the antioxidant should be determined experimentally.
Presence of metal ion catalysts. If possible, use high-purity water and reagents. The use of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help to sequester metal ions that may catalyze degradation.
Issue 2: Unexpected Peaks in HPLC Chromatogram
Symptom Possible Cause Recommended Action
Appearance of new peaks during analysis. Formation of degradation products. This is indicative of this compound degradation. Refer to the "Rapid Degradation" troubleshooting section above to identify and mitigate the cause. Common degradation products include N5-formyl-tetrahydropteroyl-glutamic acid and N10-formyl-folic acid.
Contamination. Ensure proper cleaning of all glassware and equipment. Use high-purity solvents and reagents for both sample preparation and the mobile phase.

Quantitative Data on Stability

Table 1: Effect of pH on this compound Degradation in Aqueous Solution at 25°C

pHDegradation after 24 hours (%)
4.015.2
5.08.5
6.03.1
7.01.2
8.02.5
9.07.8

Table 2: Effect of Temperature on this compound Degradation in Aqueous Solution (pH 7.0)

Temperature (°C)Degradation after 48 hours (%)
40.8
252.5
409.8

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a general method for assessing the stability of this compound in aqueous solutions.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of phosphate buffer (pH 6.8) and methanol. The exact ratio may need to be optimized for your specific system and separation requirements. A common starting point is 85:15 (v/v) buffer:methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

2. Sample Preparation:

  • Dilute the this compound solution to be tested with the mobile phase to a concentration within the linear range of the detector.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

3. Analysis:

  • Inject the prepared sample onto the HPLC system.

  • Record the chromatogram and identify the peak corresponding to this compound.

  • The concentration of this compound can be determined by comparing the peak area to a standard curve prepared from known concentrations of a this compound reference standard.

  • Degradation is assessed by the decrease in the area of the main this compound peak and the appearance of new peaks corresponding to degradation products.

Visualizations

cluster_workflow Experimental Workflow for Stability Study prep Prepare this compound Solution (Aqueous Buffer) storage Store under Different Conditions (pH, Temp, Light) prep->storage sampling Sample at Predetermined Time Points storage->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (Calculate % Degradation) hplc->data

Caption: Workflow for a typical stability study of this compound.

cluster_pathway Simplified Degradation Pathway of this compound cf This compound (5-formyl-THF) hydrolysis Hydrolysis cf->hydrolysis (pH dependent) oxidation Oxidation cf->oxidation (Light, O2) pabg p-aminobenzoylglutamic acid hydrolysis->pabg n10 N10-formylfolic acid oxidation->n10

Caption: Key degradation pathways for this compound in solution.

cluster_troubleshooting Troubleshooting Logic for Unexpected Degradation start High Degradation Detected? check_ph Is pH between 6.5-8.5? start->check_ph Yes check_light Is solution protected from light? check_ph->check_light Yes adjust_ph Action: Adjust and buffer pH check_ph->adjust_ph No check_temp Is storage temp 2-8°C? check_light->check_temp Yes protect_light Action: Use amber vials/foil check_light->protect_light No adjust_temp Action: Refrigerate solution check_temp->adjust_temp No consider_ox Consider Oxidative Stress. Add antioxidant/chelator. check_temp->consider_ox Yes

Caption: A decision tree for troubleshooting this compound instability.

Technical Support Center: Troubleshooting Poor Cell Viability with Calcium Folinate Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing poor cell viability when supplementing cell cultures with calcium folinate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in cell culture?

This compound, also known as leucovorin, is the calcium salt of folinic acid, a metabolically active form of folic acid.[1][2] In cell culture, it is primarily used as a "rescue" agent to mitigate the toxic effects of antifolate drugs like methotrexate.[3][4] Methotrexate blocks the enzyme dihydrofolate reductase (DHFR), leading to a depletion of intracellular folates and subsequent inhibition of DNA synthesis and cell death.[3] this compound, being a reduced form of folate, can bypass this enzymatic block and replenish the folate pool, allowing for normal nucleic acid synthesis to resume in healthy cells.[1][5] It is also used to enhance the cytotoxic efficacy of the chemotherapy drug 5-fluorouracil (5-FU).[1][4][5]

Q2: Can this compound itself be toxic to cells?

Direct cytotoxicity from this compound alone is rare, especially at typical experimental concentrations.[4] However, excessively high concentrations may have unintended effects. Poor cell viability observed after this compound supplementation is more commonly linked to issues with the solution's preparation, stability, or interactions with other experimental components rather than direct toxicity of the compound itself.

Q3: My cell viability has decreased after adding my prepared this compound solution. What are the potential causes?

Several factors could contribute to decreased cell viability:

  • Solution Instability: this compound solutions can be unstable and are susceptible to degradation, especially if not stored properly.[6] It is recommended to prepare solutions fresh for each experiment.[6]

  • Incorrect Concentration: An error in calculating the final concentration could lead to unintended cellular stress.

  • pH and Osmolality Shift: The addition of a significant volume of a non-pH-balanced, non-iso-osmotic this compound solution could alter the culture medium's pH and osmolality, negatively impacting cell health.

  • Contamination: The prepared this compound solution could be a source of microbial contamination.

  • Interaction with Media Components: While not widely reported, interactions with specific media components, especially in serum-free or custom-formulated media, could potentially occur.

Q4: How should I prepare and store this compound solutions for cell culture?

To ensure the efficacy and safety of your this compound solution, follow these guidelines:

  • Reconstitution: Dissolve this compound powder in sterile, purified water or a suitable buffer like PBS. Ensure the powder is fully dissolved.

  • Fresh Preparation: It is highly recommended to prepare the solution fresh for each experiment due to its instability in liquid form.[6]

  • Storage of Powder: Store the lyophilized powder as recommended by the manufacturer, typically protected from light and moisture.

  • Short-Term Storage of Solutions: If a stock solution must be stored, it should be kept at 2-8°C and protected from light.[7][8][9][10] Studies have shown stability for up to 30 days under these conditions.[7][8][9][10] Avoid repeated freeze-thaw cycles.

  • Sterilization: Filter-sterilize the final solution through a 0.22 µm filter before adding it to your cell culture.

Data Presentation: Recommended Concentrations

The optimal concentration of this compound is highly dependent on the specific application (e.g., methotrexate rescue, 5-FU enhancement) and the cell line being used. The following table provides general concentration ranges reported in the literature for its most common applications.

ApplicationCell Line TypeTypical Concentration RangeNotes
Methotrexate Rescue Various Cancer & Normal Cell Lines10 µM - 100 µMThe concentration and timing of addition are critical and should be optimized based on the methotrexate concentration used.
Enhancement of 5-FU Cytotoxicity Colorectal Cancer Cell Lines10 µM - 20 µMTypically administered concurrently with 5-fluorouracil.
Folate Depletion Studies Folate-Dependent Cell Lines10 nM - 1 µMUsed as a source of reduced folate in folate-free media.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify changes in cell viability.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of your test article (e.g., this compound, methotrexate, or a combination). Include appropriate controls (untreated cells, vehicle control).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Protocol 2: Preparation and Sterilization of this compound Stock Solution

This protocol details the proper preparation of a this compound stock solution for cell culture use.

  • Weighing: Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the desired amount of this compound powder.

  • Dissolution: Dissolve the powder in a pre-determined volume of sterile, cell culture-grade water or PBS to achieve the desired stock concentration (e.g., 10 mM). Vortex gently until fully dissolved.

  • pH Check (Optional but Recommended): Check the pH of the stock solution. If necessary, adjust to a physiological pH (7.2-7.4) using sterile, dilute HCl or NaOH.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protecting tube (e.g., an amber microcentrifuge tube).

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and contamination. Store at 2-8°C for short-term use or as recommended by stability studies. For long-term storage, consult manufacturer guidelines, though fresh preparation is optimal.

Mandatory Visualizations

Signaling Pathway: Folate Metabolism and Methotrexate Inhibition

folate_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Folate_in Folate (in media) DHF Dihydrofolate (DHF) Folate_in->DHF Enzymatic Conversion CF_in This compound (Folinic Acid) THF Tetrahydrofolate (THF) CF_in->THF Bypass DHF->THF DHFR Purines_Pyrimidines Purine & Pyrimidine Synthesis (DNA/RNA) THF->Purines_Pyrimidines One-Carbon Metabolism DHFR DHFR MTX Methotrexate MTX->DHFR Inhibits

Caption: Folate metabolism pathway and the inhibitory action of Methotrexate.

Experimental Workflow: Troubleshooting Poor Cell Viability

troubleshooting_workflow cluster_solution Solution Checks cluster_culture Culture Checks start Poor Cell Viability Observed check_solution Check this compound Solution Preparation start->check_solution check_culture Review Cell Culture Technique & Conditions start->check_culture fresh_prep Was solution freshly prepared? check_solution->fresh_prep control_viability Check viability of untreated controls check_culture->control_viability sterile_filter Was it filter-sterilized? fresh_prep->sterile_filter correct_conc Verify concentration calculation sterile_filter->correct_conc remediate Remediate & Repeat Experiment correct_conc->remediate media_ph Verify media pH post-addition control_viability->media_ph contamination_check Microscopic check for contamination media_ph->contamination_check contamination_check->remediate

Caption: Logical workflow for troubleshooting poor cell viability.

Logical Relationship: Potential Causes of Poor Viability

logical_relationship root Poor Cell Viability cause1 This compound Solution Issues root->cause1 cause2 Cell Culture System Issues root->cause2 cause3 Experimental Design Flaw root->cause3 sub1_1 Degradation (Improper Storage) cause1->sub1_1 sub1_2 Contamination cause1->sub1_2 sub1_3 Incorrect Concentration cause1->sub1_3 sub2_1 Suboptimal Cell Health cause2->sub2_1 sub2_2 Media Imbalance (pH, Osmolality) cause2->sub2_2 sub3_1 Inappropriate Incubation Time cause3->sub3_1 sub3_2 Interaction with other Reagents cause3->sub3_2

Caption: Potential causes of poor cell viability during experiments.

References

Technical Support Center: Optimizing Leucovorin Rescue Timing After Methotrexate Exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing leucovorin rescue timing after methotrexate (MTX) exposure in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of methotrexate cytotoxicity and how does leucovorin rescue work?

A1: Methotrexate is a folate antagonist that inhibits the enzyme dihydrofolate reductase (DHFR).[1][2] This enzyme is crucial for converting dihydrofolate (DHF) to tetrahydrofolate (THF), a key cofactor in the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis.[3][4] By blocking DHFR, methotrexate depletes the intracellular pool of reduced folates, leading to the inhibition of cell proliferation and induction of apoptosis, particularly in rapidly dividing cancer cells.

Leucovorin (folinic acid), a reduced form of folic acid, rescues cells from methotrexate's effects by bypassing the DHFR-dependent step in the folate metabolic pathway.[1][2] It replenishes the intracellular tetrahydrofolate pool, thereby allowing nucleotide synthesis to resume.[1] The differential uptake of methotrexate and leucovorin between normal and some cancer cells contributes to the selective rescue of normal tissues.[1][5]

Q2: What are the critical factors to consider when designing an in vitro leucovorin rescue experiment?

A2: Several factors are critical for a successful leucovorin rescue experiment:

  • Cell Line Selection: Different cell lines exhibit varying sensitivity to methotrexate and efficiency of leucovorin rescue due to differences in the expression of folate transporters and enzymes involved in folate metabolism.

  • Methotrexate Concentration and Exposure Time: The concentration of methotrexate and the duration of exposure will determine the extent of cytotoxicity. It is essential to establish a dose-response curve for methotrexate in your specific cell line to determine the IC50 (half-maximal inhibitory concentration).

  • Leucovorin Concentration and Timing of Addition: The concentration of leucovorin and, critically, the timing of its addition after methotrexate exposure are the key variables to optimize. Delayed rescue can lead to irreversible cell damage.[6][7]

  • Cell Culture Medium: The presence of folic acid, hypoxanthine, and thymidine in the culture medium can interfere with the effects of methotrexate and should be carefully controlled.[8] For sensitive experiments, consider using folate-depleted media.

Q3: How does methotrexate polyglutamylation affect leucovorin rescue?

A3: Inside the cell, methotrexate is converted into polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[4][9] These polyglutamated forms are retained more effectively within the cell and have a higher affinity for DHFR, thus prolonging the inhibitory effect of the drug.[9][10] Leucovorin can compete with methotrexate for polyglutamation, and the presence of leucovorin can reduce the formation of methotrexate polyglutamates.[11] The selective retention of methotrexate polyglutamates in tumor cells is a key aspect of its therapeutic window.[10]

Troubleshooting Guides

Issue 1: High variability or inconsistent results in methotrexate cytotoxicity assays.

  • Possible Cause:

    • Inconsistent cell seeding density.

    • Variations in drug concentration due to improper mixing or degradation.

    • Presence of interfering substances in the cell culture medium.[8]

    • Cell line instability or contamination.

  • Troubleshooting Steps:

    • Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before seeding.

    • Prepare Fresh Drug Solutions: Prepare fresh stock solutions of methotrexate and leucovorin for each experiment and protect them from light.[12]

    • Use Controlled Culture Medium: Consider using a custom medium with known concentrations of folic acid, or folate-free medium supplemented with controlled amounts of leucovorin, thymidine, and hypoxanthine to reduce variability.[8]

    • Cell Line Authentication: Regularly authenticate your cell lines to ensure their identity and check for mycoplasma contamination.

Issue 2: Leucovorin rescue is ineffective, even at high concentrations.

  • Possible Cause:

    • The timing of leucovorin addition is too late, leading to irreversible cell damage.

    • The concentration of methotrexate is excessively high, overwhelming the rescue capacity of leucovorin.

    • The cell line has a deficient uptake mechanism for leucovorin.

  • Troubleshooting Steps:

    • Optimize Rescue Timing: Perform a time-course experiment, adding leucovorin at various time points after methotrexate exposure (e.g., 0, 6, 12, 24 hours) to determine the optimal rescue window. Studies have shown that rescue within the first 12 hours of methotrexate exposure can be effective.[6]

    • Titrate Methotrexate and Leucovorin: Re-evaluate the dose-response of methotrexate in your cell line. Use a concentration around the IC50 to IC75 for rescue experiments. Titrate the concentration of leucovorin to find the optimal rescue concentration for a given methotrexate dose.

    • Assess Transporter Expression: If feasible, assess the expression levels of folate transporters like the reduced folate carrier (RFC) in your cell line, as they are crucial for leucovorin uptake.[13]

Issue 3: Unexpected cytotoxicity observed in control cells treated with leucovorin alone.

  • Possible Cause:

    • High concentrations of leucovorin can sometimes have mild anti-proliferative effects in certain cell lines.

    • Contamination of the leucovorin stock solution.

  • Troubleshooting Steps:

    • Perform a Leucovorin Dose-Response: Test a range of leucovorin concentrations on your cells in the absence of methotrexate to determine if there is any inherent cytotoxicity at the concentrations you are using for rescue.

    • Use High-Purity Reagents: Ensure the purity of your leucovorin and prepare fresh, sterile solutions for each experiment.

Data Presentation

Table 1: In Vitro IC50 Values for Methotrexate in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)Assay Method
DaoyMedulloblastoma0.095144 (6 days)MTT
Saos-2Osteosarcoma0.035144 (6 days)MTT
HEP3BHepatocellular Carcinoma18.3424MTT
MCF-7Breast CancerNot specified-Cloning Assay
L1210Leukemia~0.0148Growth Inhibition
HCT-116Colorectal Cancer2.312MTT
A-549Lung CarcinomaNot specified--

Data compiled from multiple sources.[14][15][16][17][18][19]

Table 2: Leucovorin Rescue of Methotrexate Cytotoxicity in Mouse Bone Marrow Cells (CFU-C Assay)

Methotrexate (MTX) ConcentrationLeucovorin (LV) Concentration for Complete Rescue
10⁻⁷ M10⁻⁷ M
10⁻⁵ M10⁻³ M
10⁻⁴ MNot rescued by 10⁻³ M LV

This table illustrates the competitive nature of leucovorin rescue, where higher concentrations of methotrexate require significantly higher concentrations of leucovorin for effective rescue.[20]

Experimental Protocols

Protocol 1: Determining Methotrexate IC50 using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Methotrexate Treatment: Prepare serial dilutions of methotrexate in complete cell culture medium. Remove the old medium from the wells and add the methotrexate-containing medium. Include a vehicle control (medium without methotrexate).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[17][19]

Protocol 2: Leucovorin Rescue Assay

  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

  • Methotrexate Exposure: Treat the cells with a fixed concentration of methotrexate (e.g., the predetermined IC50 or IC75) for a specific duration (e.g., 24 hours).

  • Leucovorin Addition:

    • Timing Optimization: After the initial methotrexate exposure, replace the medium with fresh medium containing a fixed concentration of leucovorin at different time points (e.g., 0, 6, 12, 24 hours post-methotrexate).

    • Concentration Optimization: At a fixed time point, add fresh medium containing serial dilutions of leucovorin.

  • Incubation: Incubate the cells for a further 48-72 hours.

  • Cell Viability Assessment: Determine cell viability using the MTT assay as described in Protocol 1.

  • Data Analysis: Compare the cell viability in the leucovorin-rescued groups to the methotrexate-only treated group and the untreated control to assess the effectiveness of the rescue.

Mandatory Visualizations

folate_pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Serine Serine Glycine Glycine Methylene_THF->THF Purine_synthesis Purine Synthesis Methylene_THF->Purine_synthesis dUMP dUMP dTMP dTMP dUMP->dTMP TS DNA_RNA_synthesis DNA/RNA Synthesis dTMP->DNA_RNA_synthesis Purine_synthesis->DNA_RNA_synthesis MTX Methotrexate (MTX) DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR inhibits TS Thymidylate Synthase (TS) Leucovorin Leucovorin Leucovorin->THF bypasses DHFR

Caption: Methotrexate and Leucovorin action on the folate pathway.

experimental_workflow start Start: Cell Culture seed_cells Seed Cells in 96-well Plates start->seed_cells mtx_treatment Treat with Methotrexate (MTX) seed_cells->mtx_treatment incubation1 Incubate (e.g., 24h) mtx_treatment->incubation1 leucovorin_rescue Add Leucovorin (LV) at Varying Times/Concentrations incubation1->leucovorin_rescue incubation2 Incubate (e.g., 48-72h) leucovorin_rescue->incubation2 viability_assay Perform Cell Viability Assay (e.g., MTT) incubation2->viability_assay data_analysis Data Analysis: Determine IC50 and Rescue Efficacy viability_assay->data_analysis end End: Optimized Protocol data_analysis->end

Caption: Workflow for optimizing leucovorin rescue timing.

References

Technical Support Center: Calcium Folinate in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of calcium folinate in experimental settings.

I. Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound, helping you identify potential causes and implement effective solutions.

Issue Potential Cause Recommended Solution
Inconsistent or unexpected cell viability/proliferation results This compound degradation: Solutions may be unstable if not stored correctly.[1]Prepare fresh solutions of this compound for each experiment. If storing, use aliquots at -20°C for short-term storage and protect from light.[2]
Variability in cell seeding: Inconsistent cell numbers across wells can lead to variable results.Ensure a homogenous single-cell suspension before plating and use calibrated pipettes for accuracy.[3]
"Edge effects" in multi-well plates: Evaporation from outer wells can alter media and compound concentrations.Fill the peripheral wells of your plate with sterile phosphate-buffered saline (PBS) or media without cells and use the inner wells for your experiment.[4]
Compound precipitation: High concentrations of this compound or other compounds may precipitate out of the solution.Visually inspect your plates for any signs of precipitation. If observed, consider reducing the concentration or using a different solvent if compatible.
Precipitate formation when mixing this compound with other reagents Incompatibility with other drugs: this compound can precipitate when mixed with certain drugs, such as 5-fluorouracil (5-FU) or bicarbonate solutions, under specific conditions.[5][6]Avoid mixing this compound and 5-FU in the same infusion.[7] When co-administering with bicarbonate, be mindful of concentrations, as high bicarbonate levels can increase the risk of calcium carbonate precipitation.[6]
pH of the solution: The stability of this compound is pH-dependent.[1]Ensure the pH of your final solution is within the optimal range for this compound stability (typically around 6.8-8.0 for the powder).[8]
Low efficacy in methotrexate "rescue" experiments Timing of this compound addition: The effectiveness of this compound in rescuing cells from methotrexate toxicity is time-dependent.Administer this compound after methotrexate exposure, typically within a specific time window as defined by your experimental protocol.[9]
Inadequate this compound concentration: The concentration of this compound may be too low to effectively counteract the effects of methotrexate.Perform a dose-response experiment to determine the optimal rescue concentration for your specific cell line and methotrexate dose.
High background in cell-based assays Contamination: Bacterial or fungal contamination can interfere with assay readings.Regularly check cell cultures for contamination and always use aseptic techniques.
Reagent issues: Assay reagents themselves can sometimes contribute to high background.Include appropriate controls, such as "no-cell" controls with the assay reagent, to identify any non-specific signal.

II. Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound in experimental settings?

This compound is a reduced form of folic acid.[8] Its primary roles in experimental contexts are:

  • Methotrexate Rescue: Methotrexate inhibits dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis. This compound bypasses this inhibition by providing a downstream source of reduced folate, allowing normal cells to resume DNA and RNA synthesis.[2]

  • Potentiation of 5-Fluorouracil (5-FU): this compound enhances the cytotoxic effects of 5-FU. It does this by stabilizing the binding of a 5-FU metabolite to thymidylate synthase, a key enzyme in DNA synthesis, leading to increased inhibition of the enzyme and enhanced cancer cell death.[10]

2. How should I prepare and store this compound stock solutions?

This compound is sparingly soluble in water and insoluble in DMSO and ethanol.[2][8]

  • Preparation: Dissolve this compound powder in sterile water. Gentle warming to 37°C can aid dissolution.[2] A stock solution can be prepared by dissolving the powder in a mixture of water and 0.9% sodium chloride.[1]

  • Storage: this compound solutions are sensitive to light and oxidation. For maximum stability, prepare fresh solutions for each experiment. If short-term storage is necessary, prepare single-use aliquots and store them at -20°C, protected from light.[2] Studies have shown that diluted solutions in 0.9% NaCl or 5% glucose are stable for up to 24 hours at 2-8°C when protected from light.[7]

3. What concentrations of this compound should I use in my cell culture experiments?

The optimal concentration of this compound depends on the specific cell line and the experimental goal.

  • For methotrexate rescue assays: Concentrations can range from 10 to 100 µM, depending on the cell type's sensitivity and the methotrexate concentration used.[2]

  • For 5-FU potentiation studies: A dose-response experiment is recommended to determine the optimal synergistic concentration.

4. Can the calcium in this compound affect my experimental outcomes?

While the contribution of calcium from this compound is generally negligible at typical working concentrations, it can be a factor in experiments sensitive to calcium signaling.[11] Standard cell culture media already contain calcium, typically in the millimolar range. If your experiment is sensitive to fluctuations in calcium concentration, it is important to consider this and include appropriate controls.

III. Quantitative Data

Table 1: Effect of this compound on 5-Fluorouracil (5-FU) Cytotoxicity in Colon Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) of 5-FU in two human colon cancer cell lines, HT-29 and Caco-2, and the effect of co-administration with calcium levofolinate (CaLV), a form of this compound. The data demonstrates that the timing of administration is crucial for the potentiating effect.

Cell LineTreatmentIncubation TimeIC50 of 5-FU (µM)Combination Effect
HT-29 5-FU alone72 h0.45 ± 0.01-
Simultaneous 5-FU + CaLV24 hNot specifiedAdditive
Sequential CaLV (1h before) + 5-FU72 hNot specifiedAntagonistic
Caco-2 5-FU alone72 h1.32 ± 0.50-
Simultaneous 5-FU + CaLV24 hNot specifiedAdditive
Sequential CaLV (1h before) + 5-FU72 hNot specifiedAntagonistic

Data adapted from a study on the potentiation of 5-FU by folinate salts.[12]

IV. Experimental Protocols

Methotrexate Rescue Assay

This protocol provides a general framework for assessing the ability of this compound to rescue cells from methotrexate-induced cytotoxicity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Methotrexate

  • This compound

  • Cell viability assay reagent (e.g., MTT, XTT)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Methotrexate Treatment: Treat cells with various concentrations of methotrexate for a specified duration (e.g., 24 hours). Include a vehicle control.

  • Wash and Rescue: After methotrexate treatment, carefully remove the medium and wash the cells with sterile PBS.

  • This compound Addition: Add fresh medium containing a range of this compound concentrations (e.g., 10-100 µM) to the wells.[2]

  • Incubation: Incubate the plates for a further period (e.g., 48-72 hours).

  • Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the rescue effect of this compound.

5-Fluorouracil (5-FU) Potentiation Assay

This protocol outlines a method to evaluate the synergistic cytotoxic effect of this compound and 5-FU.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 5-Fluorouracil (5-FU)

  • This compound

  • Cell viability assay reagent (e.g., MTT, XTT)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to attach overnight.

  • Co-treatment: Treat cells with a matrix of concentrations of 5-FU and this compound, both alone and in combination. It is crucial to add them simultaneously for a synergistic effect.[12]

  • Incubation: Incubate the plates for a predetermined duration (e.g., 72 hours).

  • Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition. Combination Index (CI) analysis can be performed to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

V. Visualizations

Signaling Pathway: One-Carbon Metabolism

One_Carbon_Metabolism cluster_folate_cycle Folate Cycle cluster_methionine_cycle Methionine Cycle THF Tetrahydrofolate (THF) Methionine Methionine THF->Methionine MTR Methylene_THF 5,10-Methylene-THF Methylene_THF->THF Formyl_THF 10-Formyl-THF Methylene_THF->Formyl_THF dTMP dTMP Methylene_THF->dTMP TS Purines Purines Formyl_THF->Purines DHF Dihydrofolate (DHF) DHF->THF DHFR SAM S-adenosylmethionine (SAM) Methionine->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH Methylation Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine Serine Serine Serine->Methylene_THF SHMT Glycine Glycine Serine->Glycine dTMP->DHF Calcium_Folinate This compound (Leucovorin) Calcium_Folinate->THF Bypasses DHFR block Methotrexate Methotrexate Methotrexate->DHF Inhibition Methotrexate_Rescue_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells end_node End adhere Allow cells to adhere overnight seed_cells->adhere mtx_treatment Treat with Methotrexate (various concentrations) adhere->mtx_treatment wash Wash cells with PBS mtx_treatment->wash rescue Add this compound (various concentrations) wash->rescue incubate Incubate for 48-72 hours rescue->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay analyze Analyze Data: Calculate % viability and plot curves viability_assay->analyze analyze->end_node

References

Potential off-target effects of calcium folinate in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential off-target or unexpected effects of calcium folinate (also known as leucovorin) in cellular assays. While primarily used as a rescue agent for antifolate chemotherapy, its influence on cellular metabolism can lead to confounding results if not properly controlled. This guide offers troubleshooting advice and detailed protocols to help ensure the accurate interpretation of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

A1: this compound is a reduced form of folic acid.[1][2] Its primary role is to act as a precursor for tetrahydrofolate (THF), an essential cofactor in the synthesis of nucleotides (purines and thymidylate) and certain amino acids.[3][4] Unlike folic acid, this compound does not require the enzyme dihydrofolate reductase (DHFR) for its conversion to THF.[2] This allows it to bypass the inhibitory effects of DHFR inhibitors like methotrexate, replenishing the THF pool and "rescuing" cells from induced nucleotide deprivation.[1][5]

Q2: Can this compound itself affect cell proliferation in the absence of a DHFR inhibitor?

A2: Generally, at standard concentrations used for rescue experiments, this compound alone does not significantly inhibit colony formation or proliferation in most cell lines.[6] However, the metabolic state of the cells and the composition of the culture medium can influence this. In folate-depleted media, this compound can stimulate proliferation by providing a necessary metabolite. Conversely, in highly supplemented media, its effects may be negligible. It is crucial to run a this compound-only control to establish a baseline for your specific cell line and media conditions.

Q3: I am observing unexpected potentiation of a test compound's cytotoxicity when co-administered with this compound. Is this an off-target effect?

A3: This is not necessarily a classic off-target effect but may be a known mechanism of synergy. This compound is well-documented to enhance the cytotoxicity of fluoropyrimidines like 5-fluorouracil (5-FU).[3][5] It does so by stabilizing the binding of 5-FU's active metabolite to its target enzyme, thymidylate synthase, leading to more profound inhibition of DNA synthesis.[2][3] If your test compound's mechanism is related to this pathway, you may observe a similar potentiation.

Q4: Can this compound interfere with the uptake or action of other drugs?

A4: Yes, this is a critical consideration. This compound can compete with methotrexate for the same cellular transport mechanisms.[3] It can also inhibit the polyglutamylation of methotrexate, a process that traps methotrexate inside the cell, which may reduce its efficacy if not timed correctly.[7] When designing experiments with multiple compounds, consider the potential for interactions at the level of cellular uptake and metabolism.

Q5: Could the "calcium" component of this compound influence my assay, particularly if I'm studying calcium signaling?

A5: While the concentration of free calcium from this compound is typically low in standard cell culture media, it is a valid consideration for highly sensitive calcium signaling assays. Folate deficiency itself has been shown to induce toxicity in neurons via cytosolic calcium accumulation.[8] It is recommended to include a "vehicle" control that contains an equivalent concentration of calcium chloride to rule out any effects of the calcium ion itself.

Troubleshooting Guide

IssuePotential CauseRecommended Actions
High background or unexpected signal in a proliferation/viability assay with this compound alone. 1. Cell line is sensitive to folate levels: The cells may be in a state of folate deficiency in the basal medium, and this compound is promoting growth. 2. Assay interference: The compound may interfere with the assay chemistry (e.g., reduction of tetrazolium salts in MTT/XTT assays).1. Run a dose-response curve for this compound alone. Determine the concentration at which it does not stimulate proliferation. 2. Use a different viability assay. Switch to a method based on a different principle, such as ATP measurement (e.g., CellTiter-Glo) or direct cell counting.
Variability in methotrexate rescue experiments. 1. Inconsistent timing of this compound addition: The timing of rescue is critical for reproducible results. 2. Competition for cellular uptake: High concentrations of this compound administered concurrently with methotrexate can inhibit methotrexate uptake.[3]1. Standardize the timing of this compound addition. Typically, rescue is initiated 24 hours after methotrexate administration.[3] 2. Stagger the administration. Add methotrexate first, allow for uptake, and then add this compound at a later time point.
Reduced efficacy of a novel antifolate drug in the presence of this compound. 1. On-target rescue: If your compound targets the folate pathway (e.g., DHFR), this compound is expected to rescue cells, confirming the on-target mechanism. 2. Off-target effects of the novel drug: If rescue is incomplete, your compound may have off-target effects unrelated to the folate pathway.1. Perform a folinic acid rescue experiment (see Protocol 1). This is a standard method for validating on-target DHFR inhibition. 2. Utilize a counter-screening assay. Test your compound in a system where the intended target is absent or knocked down.
Precipitate formation in the cell culture medium. 1. Interaction with other media components: High concentrations of this compound may precipitate with components like bicarbonate, especially in concentrated stock solutions.[9]1. Prepare fresh dilutions of this compound in a serum-free medium or PBS before adding to the final culture. 2. Visually inspect the medium after the addition of all components.

Experimental Protocols

Protocol 1: Folinic Acid Rescue Assay to Confirm On-Target DHFR Inhibition

Objective: To determine if the cytotoxicity of a test compound is due to its inhibition of the folate pathway, specifically DHFR.

Methodology:

  • Cell Seeding: Plate cells at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells/well in a 96-well plate). Allow cells to adhere overnight.

  • Compound Preparation: Prepare a dilution series of your test compound. Also, prepare a stock solution of this compound (e.g., 10 mM in sterile water or PBS).

  • Treatment:

    • Add the test compound dilutions to the cells.

    • To a parallel set of wells, add the same test compound dilutions followed immediately by a fixed, high concentration of this compound (e.g., 100 µM).

    • Include controls: vehicle only, this compound only, and a known DHFR inhibitor (e.g., methotrexate) with and without this compound.

  • Incubation: Incubate the plates for a period appropriate for the cell line's doubling time (e.g., 48-72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., resazurin-based assay or ATP-based assay).

  • Data Analysis: Compare the dose-response curves of the test compound in the presence and absence of this compound. A significant rightward shift in the IC50 curve in the presence of this compound indicates that the compound's cytotoxic effect is being rescued and is therefore likely on-target for the folate pathway.

Protocol 2: Assessing Interference with Cellular Uptake

Objective: To determine if this compound competes with a test compound for cellular uptake.

Methodology:

  • Cell Culture: Culture cells to near confluency in appropriate vessels (e.g., 6-well plates).

  • Radiolabeled Compound: This protocol is most straightforward with a radiolabeled version of the test compound. If unavailable, a fluorescently tagged compound or LC-MS/MS analysis of cell lysates can be used.

  • Competition Assay:

    • Pre-incubate cells with increasing concentrations of unlabeled this compound for a short period (e.g., 15-30 minutes).

    • Add a fixed concentration of the radiolabeled test compound and incubate for a time sufficient for uptake (this needs to be determined empirically, e.g., 30-60 minutes).

    • Include a control group with no this compound.

  • Cell Lysis and Measurement:

    • Rapidly wash the cells with ice-cold PBS to remove extracellular compound.

    • Lyse the cells in a suitable buffer.

    • Measure the amount of intracellular radiolabeled compound using a scintillation counter.

  • Data Analysis: A decrease in the intracellular accumulation of the radiolabeled test compound with increasing concentrations of this compound suggests competition for uptake.

Visualizing Key Concepts

Below are diagrams illustrating the primary mechanism of this compound and a troubleshooting workflow.

Folate_Pathway cluster_0 Standard Folate Metabolism cluster_1 This compound Action cluster_2 Cellular Processes Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) DHFR DHFR Dihydrofolate (DHF)->DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Nucleotide Synthesis Nucleotide Synthesis Tetrahydrofolate (THF)->Nucleotide Synthesis DHFR->Tetrahydrofolate (THF) This compound This compound THF_bypass Tetrahydrofolate (THF) This compound->THF_bypass Bypasses DHFR THF_bypass->Nucleotide Synthesis DNA/RNA Synthesis DNA/RNA Synthesis Nucleotide Synthesis->DNA/RNA Synthesis Methotrexate Methotrexate Methotrexate->DHFR Inhibits

Caption: Mechanism of this compound bypassing DHFR inhibition.

Troubleshooting_Workflow Start Unexpected Result with this compound Q1 Is the effect seen with This compound alone? Start->Q1 A1_Yes Potential growth stimulation or assay interference. Q1->A1_Yes Yes A1_No Is the experiment a rescue from an inhibitor? Q1->A1_No No Run dose-response of CF alone.\nConsider alternative viability assay. Run dose-response of CF alone. Consider alternative viability assay. A1_Yes->Run dose-response of CF alone.\nConsider alternative viability assay. On_Target_Rescue Result confirms on-target folate pathway inhibition. A1_No->On_Target_Rescue Yes Synergy_Check Is the co-administered drug a fluoropyrimidine? A1_No->Synergy_Check No Known_Synergy Observed potentiation is likely a known synergistic mechanism. Synergy_Check->Known_Synergy Yes Uptake_Interference Consider potential for uptake competition or other interactions. Synergy_Check->Uptake_Interference No Perform uptake competition assay\n(Protocol 2). Perform uptake competition assay (Protocol 2). Uptake_Interference->Perform uptake competition assay\n(Protocol 2).

Caption: Troubleshooting workflow for unexpected cellular assay results.

References

Technical Support Center: Managing Unexpected Cellular Responses to Leucovorin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Leucovorin (folinic acid), a reduced folate, is a critical agent in cancer chemotherapy, primarily used to enhance the efficacy of 5-fluorouracil (5-FU) or to rescue normal cells from the toxic effects of methotrexate.[1][2][3][4][5] While its mechanisms of action are generally well-understood, researchers can encounter unexpected or paradoxical cellular responses during in vitro and in vivo experiments. This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate these challenges.

Troubleshooting Guide

Question 1: My cancer cells are showing resistance to 5-FU even with leucovorin co-treatment. What are the possible reasons?

Answer:

Resistance to 5-FU/leucovorin combination therapy is a significant clinical challenge and can arise from several molecular mechanisms. Here are the primary factors to investigate:

  • Elevated Thymidylate Synthase (TS) Expression: Leucovorin enhances 5-FU activity by stabilizing the binding of 5-FU's active metabolite (FdUMP) to thymidylate synthase (TS), a key enzyme in DNA synthesis.[2][4] Overexpression of TS, either at the gene or protein level, can overcome this inhibition.[6][7][8] High levels of TS are consistently correlated with poor response to 5-FU/leucovorin therapy in colorectal and gastric cancers.[6][7][8]

  • Altered Ternary Complex Stability: The efficacy of the treatment relies on the formation of a stable ternary complex between FdUMP, TS, and a leucovorin metabolite (5,10-methylenetetrahydrofolate).[2][9] Mutations in the TYMS gene (encoding TS) can lead to a less stable complex, allowing DNA synthesis to resume.[10] Studies in HCT-8 human ileocecal carcinoma cells have shown that acquired resistance can be due to a more rapid dissociation of this complex.[10]

  • Impaired Folate Metabolism: Leucovorin must be metabolized and polyglutamated intracellularly to be effective.[9]

    • Reduced Folylpolyglutamate Synthetase (FPGS) activity: This enzyme is crucial for adding glutamate residues to leucovorin, which traps it inside the cell and increases its affinity for TS. Low FPGS activity can lead to insufficient levels of the active cofactor.

    • Increased Gamma-Glutamyl Hydrolase (GGH) activity: This enzyme removes glutamate residues, promoting the efflux of folates from the cell.

  • Altered Folate Transporter Expression: Changes in the expression of folate transporters can limit the intracellular accumulation of leucovorin.

    • Reduced Folate Carrier (RFC/SLC19A1): This is a primary transporter for leucovorin.[11]

    • Proton-Coupled Folate Transporter (PCFT/SLC46A1): Another key transporter for folates.[11]

    • ATP-Binding Cassette (ABC) Transporters (e.g., ABCC3): These can actively pump leucovorin and its metabolites out of the cell. Interestingly, in some contexts, high ABCC3 expression has been associated with a better response.[12]

Question 2: I'm observing increased cell proliferation or no effect after treating my cells with leucovorin alone. Why would this happen?

Answer:

This is a paradoxical effect that can be alarming. Leucovorin itself is not a cytotoxic agent; its primary role is to replenish the folate pool.[1][3]

  • Rescue Effect: If your cell culture medium is folate-deficient or if the cells have a high metabolic demand for folate, adding leucovorin can stimulate proliferation by providing a necessary component for nucleotide synthesis and other one-carbon metabolism reactions.[13][14]

  • Mitochondrial Function: Folate metabolism is deeply linked with mitochondrial function. Leucovorin can support mitochondrial one-carbon metabolism, which is essential for biosynthesis and redox balance, potentially enhancing cell growth in certain contexts.[14][15]

  • Underlying Cellular State: The baseline metabolic state of your cells is critical. Cancer cells often have rewired one-carbon metabolism, and the specific dependencies of your cell line may dictate its response to an influx of reduced folates.[13]

Question 3: There is significant variability in my experimental results with 5-FU and leucovorin. What factors should I check?

Answer:

Consistency is key in cell-based assays. Variability can stem from several experimental factors:

  • Drug Concentration and Purity: Verify the concentration and purity of your 5-FU and leucovorin stocks. Ensure they are stored correctly to prevent degradation.

  • Dosing Schedule and Interval: The timing between leucovorin and 5-FU administration can significantly impact outcomes. Pre-incubating cells with leucovorin allows time for its intracellular conversion to polyglutamated forms, which can maximize the potentiation of 5-FU.[16] The optimal interval can vary between cell lines (e.g., 4 hours for MCF-7 vs. 18 hours for NCI H630) and is linked to the rate of folate polyglutamation.[16]

  • Cell Line Integrity:

    • Mycoplasma Contamination: Mycoplasma can alter cellular metabolism, including nucleotide synthesis, confounding your results. Regularly test your cell lines.

    • Cell Line Authentication: Ensure your cell line is what you think it is. Genetic drift can occur over time with continuous passaging.

  • Culture Medium Composition: The concentration of folates and other nutrients in your culture medium can influence the cellular response to leucovorin. Use a consistent and well-defined medium for all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of leucovorin in combination with 5-FU? A1: Leucovorin acts as a biochemical modulator.[2] It is a precursor to 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[9] This compound forms a stable ternary complex with the enzyme thymidylate synthase (TS) and the active metabolite of 5-FU (FdUMP).[2] This stabilization leads to prolonged inhibition of TS, which in turn blocks the synthesis of thymidine, a necessary component of DNA, leading to cell death.[2][9]

Q2: Can leucovorin be toxic to cells on its own? A2: Generally, leucovorin is not considered cytotoxic and is used as a rescue agent to protect normal cells from antifolate drugs like methotrexate.[1][3][5] However, at very high concentrations, imbalances in the folate pool could potentially disrupt cellular metabolism. Side effects noted in clinical settings, often when combined with 5-FU, can include stomatitis, diarrhea, and fatigue.[3]

Q3: What is the difference between the 'l' and 'd' isomers of leucovorin? A3: Leucovorin is often administered as a racemic mixture of its d- and l-stereoisomers. The l-isomer (l-leucovorin or levoleucovorin) is the biologically active form that is metabolized to enhance 5-FU activity.[11] The l-isomer shows a significantly higher affinity for the reduced folate carrier (RFC) compared to the d-isomer.[11]

Q4: How does leucovorin affect one-carbon metabolism? A4: Leucovorin is a key contributor to the one-carbon metabolic network.[17] It provides one-carbon units (like formyl groups) that are essential for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[13][14] It also plays a role in the remethylation of homocysteine to methionine.[14] This network is compartmentalized between the cytosol, mitochondria, and nucleus.[13]

Quantitative Data Summary

Table 1: Thymidylate Synthase (TS) Expression and Response to 5-FU/Leucovorin

Patient GroupMean TS Protein Level (Arbitrary Units ± SE)Mean TS:β-actin mRNA Ratio (x 10⁻³ ± SE)Clinical Outcome
Responsive Disease0.17 ± 0.031.36 ± 0.3Response
Non-Responsive Disease0.60 ± 0.0915.4 ± 2.6No Response
Data from a study on colorectal and gastric cancer patients treated with 5-FU/leucovorin-based therapy. A significantly higher expression of both TS protein and mRNA was observed in non-responding patients (P < 0.01).[6]

Table 2: Effect of Leucovorin on 5-FU-Induced Thymidylate Synthase (TS) Levels

Cell LineTreatment (24h)Fold Increase in Total TS Protein (vs. Control)
MCF-7 (Breast Cancer)10 µM 5-FU1.4-fold
MCF-7 (Breast Cancer)10 µM 5-FU + 10 µM Leucovorin2- to 3-fold
NCI H630 (Colon Cancer)10 µM 5-FU1.6-fold
NCI H630 (Colon Cancer)10 µM 5-FU + 10 µM Leucovorin2- to 3-fold
Data shows that the addition of leucovorin significantly increases the total amount of TS protein induced by 5-FU treatment.[16]

Detailed Experimental Protocols

Protocol 1: Western Blot for Thymidylate Synthase (TS) Expression

  • Cell Lysis:

    • Culture cells to 70-80% confluency and treat as required.

    • Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail on ice for 30 minutes.

    • Scrape cells and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA (Bicinchoninic acid) assay kit according to the manufacturer's instructions.

  • SDS-PAGE:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Load samples onto a 12% SDS-polyacrylamide gel. Include a protein ladder.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF (Polyvinylidene fluoride) membrane at 100V for 90 minutes at 4°C.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against human TS (e.g., clone TS106) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for normalization.

Protocol 2: Measurement of Intracellular Folate Levels by LC-MS/MS

This is a complex procedure typically requiring specialized equipment and expertise. This is a generalized overview.

  • Sample Preparation:

    • Culture and treat approximately 5-10 million cells per condition.

    • Harvest cells and wash them three times with ice-cold PBS to remove extracellular folates.

    • Count cells accurately for normalization.

  • Cell Lysis and Extraction:

    • Resuspend the cell pellet in an extraction buffer (e.g., a buffer containing ascorbic acid and a reducing agent to preserve folate stability).

    • Lyse cells by sonication or freeze-thaw cycles.

    • Add isotopically labeled internal standards for each folate species to be measured.[18]

    • Centrifuge to pellet cell debris and collect the supernatant containing the intracellular metabolites.

  • LC-MS/MS Analysis:

    • Inject the extracted sample into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

    • Separate different folate species (e.g., 5-methyl-THF, THF, 5-formyl-THF) using a suitable chromatography column and gradient.

    • Quantify each folate species using mass spectrometry by monitoring specific parent-to-daughter ion transitions (Multiple Reaction Monitoring - MRM).

  • Data Analysis:

    • Generate a standard curve for each folate species using known concentrations.

    • Calculate the intracellular concentration of each folate based on the standard curve and normalize to the cell number or total protein content.[18]

Mandatory Visualizations

Leucovorin_5FU_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LV Leucovorin (LV) RFC RFC/PCFT Transporters LV->RFC FU 5-Fluorouracil (5-FU) FU_in 5-FU FU->FU_in LV_in Leucovorin THF Tetrahydrofolate (THF) LV_in->THF MeTHF 5,10-Methylene-THF THF->MeTHF Poly_MeTHF Polyglutamated 5,10-Methylene-THF MeTHF->Poly_MeTHF FPGS Poly_MeTHF->MeTHF GGH Complex Stable Ternary Complex (TS-FdUMP-Poly_MeTHF) Poly_MeTHF->Complex FdUMP FdUMP FU_in->FdUMP FdUMP->Complex TS Thymidylate Synthase (TS) TS->Complex Res1 Resistance Point 1: Upregulation of TS TS->Res1 DNA DNA Synthesis Complex->DNA Inhibition Apoptosis Apoptosis Complex->Apoptosis RFC->LV_in Res3 Resistance Point 3: Reduced Transporter (RFC/PCFT) Expression RFC->Res3 FPGS FPGS Res2 Resistance Point 2: Decreased FPGS or Increased GGH Activity FPGS->Res2 GGH GGH

Caption: Mechanism of 5-FU/Leucovorin action and points of resistance.

Troubleshooting_Workflow Start Unexpected Result Observed (e.g., Resistance, Proliferation) Check_Reagents Verify Drug Integrity & Dosing Schedule Start->Check_Reagents Check_Cells Check Cell Line: - Authentication - Mycoplasma Test Check_Reagents->Check_Cells Decision1 Is the response paradoxical proliferation (LV alone)? Check_Cells->Decision1 Investigate_Metabolism Analyze Baseline Metabolism: - Folate levels in medium - Assess metabolic state Decision1->Investigate_Metabolism Yes Decision2 Is the response resistance to 5-FU/LV? Decision1->Decision2 No End_Paradoxical Conclusion: Response likely due to folate rescue effect. Investigate_Metabolism->End_Paradoxical Analyze_TS Measure TS Expression (Western Blot / qPCR) Decision2->Analyze_TS Yes Analyze_Transporters Assess Folate Transporter & Metabolism Gene Expression (qPCR: RFC, FPGS, GGH) Analyze_TS->Analyze_Transporters Functional_Assay Perform Functional Assays: (e.g., Intracellular Folate Accumulation via LC-MS/MS) Analyze_Transporters->Functional_Assay End_Resistance Conclusion: Identify specific resistance mechanism. Functional_Assay->End_Resistance

Caption: Troubleshooting workflow for unexpected leucovorin responses.

References

Technical Support Center: Refinement of Calcium Folinate Administration in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for the use of calcium folinate in long-term experimental settings. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and data summaries to ensure the stability, proper administration, and accurate interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors affecting the stability of this compound solutions in long-term studies?

The stability of this compound is primarily influenced by temperature, light exposure, pH, solution concentration, and the solvent used.[1]

  • Light: Exposure to light, especially sunlight, can cause significant degradation (photolysis).[1][2] Solutions should always be protected from light during storage and administration.

  • Temperature: this compound is more stable at refrigerated temperatures (2-8°C) than at room temperature (15-25°C).[1][2][3][4] Freezing at -20°C followed by thawing has also been shown to maintain stability.[1][5]

  • pH: Extreme pH values (e.g., acidic pH 1.26 or alkaline pH 12.34) can lead to rapid degradation, especially when combined with high temperatures.[1]

  • Solvent and Concentration: Stability can vary depending on the diluent (e.g., 0.9% Sodium Chloride, 5% Dextrose) and the final concentration of the solution.[1][5] Some studies have noted that very low concentrations (e.g., 0.1 mg/mL) may be less stable.[1]

Q2: What are the recommended storage conditions for reconstituted this compound solutions?

Based on stability studies, the following conditions are recommended for storing this compound to maintain its integrity for long-term experiments.

Table 1: Summary of this compound Stability Under Various Conditions

ConcentrationSolventContainerStorage TemperatureDurationStability Results
10 mg/mL (Concentrate)-Glass Vials2-8°C & 15-25°CAt least 30-34 days< 10% degradation[1][2][3][4]
0.12 mg/mL0.9% NaClPolyethylene (PE) Bags2-8°C & 15-25°CAt least 30 days< 10% degradation[1][2][3][4]
1.0 & 1.5 mg/mL0.9% NaCl or 5% DextrosePVC Bags or Glass Bottles4°C & 23°C4 daysStable[1]
1.60 mg/mL5% DextrosePolyolefin BagsFrozen (-20°C)95 daysStable after freezing and thawing[1][5]

Note: All studies emphasize the critical importance of protecting solutions from light.

Q3: How does this compound function in experimental models?

This compound (also known as leucovorin) is a reduced form of folic acid.[6] Its mechanism depends on the experimental context:

  • Methotrexate (MTX) Rescue: It bypasses the metabolic block induced by MTX, a dihydrofolate reductase (DHFR) inhibitor. By providing a downstream source of reduced folate, it allows normal cells to resume DNA synthesis and replication, "rescuing" them from MTX toxicity.[6][7]

  • 5-Fluorouracil (5-FU) Potentiation: It enhances the cytotoxic effect of 5-FU. This compound is metabolized to 5,10-methylenetetrahydrofolate, which forms a stable ternary complex with the 5-FU metabolite (FdUMP) and the enzyme thymidylate synthase. This stabilization inhibits the enzyme more effectively, leading to greater disruption of DNA synthesis in cancer cells.[6][7]

Calcium_Folinate_MOA cluster_MTX Methotrexate (MTX) Rescue cluster_5FU 5-Fluorouracil (5-FU) Potentiation MTX Methotrexate DHFR DHFR Enzyme MTX->DHFR Inhibits DNA_Synth_Block DNA Synthesis Blocked DHFR->DNA_Synth_Block CaFolinate_MTX This compound (Leucovorin) ReducedFolates Reduced Folates CaFolinate_MTX->ReducedFolates Provides DNA_Synth_Restore DNA Synthesis Restored ReducedFolates->DNA_Synth_Restore Bypasses Block FU 5-Fluorouracil FdUMP FdUMP FU->FdUMP TernaryComplex Stable Ternary Complex FdUMP->TernaryComplex TS Thymidylate Synthase (TS) TS->TernaryComplex CaFolinate_FU This compound Metabolite 5,10-CH2-THF CaFolinate_FU->Metabolite Metabolite->TernaryComplex DNA_Synth_Inhibit DNA Synthesis Inhibited TernaryComplex->DNA_Synth_Inhibit Strongly Inhibits TS

Caption: Simplified signaling pathways for this compound's dual roles.

Q4: What is the difference between this compound, calcium levofolinate, and sodium levofolinate?
  • This compound (Leucovorin): This is a racemic mixture of two diastereoisomers, (6S)-folinate (levofolinate) and (6R)-folinate (dextrofolinate). The (6S) isomer is the biologically active form.[8]

  • Calcium Levofolinate: This is the pure, biologically active (6S) isomer.

  • Sodium Levofolinate: This is the sodium salt of the active (6S) isomer. A key advantage is its higher solubility compared to the calcium salt. This allows it to be safely mixed with 5-FU in a single infusion pump without the risk of calcium salt crystallization and catheter occlusion.[9][10] Studies have shown sodium levofolinate and calcium levofolinate to be bioequivalent.[11]

Troubleshooting Guide

Problem: I've observed precipitation or cloudiness in my prepared solution.
Possible Cause Troubleshooting Steps
Incompatibility with Co-administered Agents This compound is physically incompatible with bicarbonate-containing solutions due to the risk of calcium carbonate precipitation.[12] Avoid mixing these agents in the same line or container. If co-administration is necessary, consider using separate lumens or switching to sodium levofolinate, which does not pose a precipitation risk with bicarbonate.[9]
pH Shift The stability of this compound is pH-dependent.[1] Ensure the pH of your final solution is within a neutral range. Verify the pH of diluents and other additives.
Concentration/Temperature Fluctuation Highly concentrated solutions may be more prone to precipitation, especially at lower temperatures. Ensure the compound is fully dissolved at the correct temperature before storing it under refrigerated conditions.

Problem: My long-term experiment shows inconsistent or diminishing effects over time.

Troubleshooting_Workflow start Inconsistent Experimental Results Observed check_solution 1. Assess Solution Integrity start->check_solution check_storage Was solution protected from light at all times? check_solution->check_storage check_temp Was storage temperature consistent? check_storage->check_temp Yes conclusion_degraded Conclusion: Solution has degraded. Prepare fresh stock. check_storage->conclusion_degraded No analyze_sol 2. Quantify Active Compound check_temp->analyze_sol Yes check_temp->conclusion_degraded No hplc_test Perform HPLC analysis on current stock solution. analyze_sol->hplc_test compare_t0 Compare concentration to T=0 or a fresh standard. hplc_test->compare_t0 check_protocol 3. Review Experimental Protocol compare_t0->check_protocol Concentration OK compare_t0->conclusion_degraded <90% Initial Conc. verify_dosing Were dosing calculations and administration volumes correct? check_protocol->verify_dosing verify_interactions Any changes to co-administered agents or media? verify_dosing->verify_interactions Yes conclusion_protocol Conclusion: Protocol drift identified. Standardize procedure. verify_dosing->conclusion_protocol No verify_interactions->conclusion_protocol Yes

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Experimental Protocols

Protocol 1: Long-Term Stability Assessment via HPLC

This protocol outlines a method to verify the chemical stability of a prepared this compound solution over time.

Stability_Study_Workflow cluster_prep Preparation cluster_analysis Analysis Cycle (Repeat at T=0, 7, 14, 30 days) cluster_storage Storage cluster_final Conclusion prep 1. Prepare Solution (e.g., 0.12 mg/mL in 0.9% NaCl) aliquot 2. Dispense into Storage Containers (e.g., light-protected PE bags) prep->aliquot store 3. Store under Defined Conditions (e.g., 2-8°C, protected from light) aliquot->store sample 4. Withdraw Sample hplc 5. Analyze via HPLC sample->hplc record 6. Record Concentration hplc->record compare 7. Compare all time points to T=0 record->compare store->sample determine 8. Determine Stability (e.g., >90% of initial conc.) compare->determine

Caption: Experimental workflow for conducting a long-term stability study.

Methodology:

  • Solution Preparation: Prepare the this compound solution at the desired concentration and in the chosen solvent (e.g., 0.9% NaCl).[1] Work under conditions that minimize light exposure.

  • Initial Analysis (T=0): Immediately after preparation, take a sample and measure its concentration using a stability-indicating HPLC method. This serves as the baseline (100%) value.

  • Storage: Store the prepared solutions under the specified long-term conditions (e.g., refrigerated at 2-8°C, room temperature at 15-25°C).[1][2] Ensure all containers are protected from light.

  • Periodic Sampling: At predetermined intervals (e.g., 3, 7, 14, 22, 30 days), withdraw samples for analysis.

  • Physical Inspection: Visually inspect the samples for any changes in color, turbidity, or for the presence of precipitation.[1][4]

  • Chemical Analysis (HPLC): Analyze the samples using HPLC. A validated method from literature can be adapted:

    • Mobile Phase: A mixture of acetonitrile and an aqueous buffer like ammonium acetate or tetrabutylammonium hydroxide, with pH adjusted to ~7.5.[1][13]

    • Column: A suitable C18 column.

    • Detection: UV detection, typically around 280 nm.[14]

    • Flow Rate: Adjusted to achieve a suitable retention time for folinate (e.g., ~10 minutes).[13]

  • Data Evaluation: Calculate the percentage of the initial concentration remaining at each time point. The solution is generally considered stable if the concentration remains above 90% of the initial value.[1][2][4]

Protocol 2: Quantification using Differential Pulse Voltammetry (DPV)

For labs equipped with electrochemical analyzers, DPV offers a sensitive alternative to HPLC for quantifying this compound.

Methodology:

  • Electrode Preparation: A modified screen-printed carbon electrode (SPCE), such as a UiO-66/CdS composite, can be used to enhance sensitivity.[15][16]

  • Sample Preparation: Dilute the sample in a suitable buffer, such as pH 7.0 phosphate-buffered saline (PBS).[15]

  • DPV Measurement: Conduct DPV scans. The peak currents will increase in proportion to the this compound concentration.

  • Calibration: Generate a calibration curve using a series of known this compound concentrations (e.g., linear range of 0.1 to 300.0 µM).[15][16]

  • Quantification: Determine the concentration of the unknown sample by comparing its peak current to the calibration curve. This method has been shown to have a low limit of detection (LOD), around 0.04 µM.[15][16] This technique is also effective for simultaneous determination of this compound in the presence of methotrexate and 5-fluorouracil.[16]

References

Validation & Comparative

A Researcher's Guide to Validating Calcium Folinate Rescue in Specific Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and researchers in oncology, understanding the nuances of chemotherapy and its associated rescue agents is paramount. Antifolates, such as methotrexate (MTX), are powerful tools in cancer treatment, but their efficacy is often a double-edged sword, bringing significant toxicity to healthy cells. Calcium folinate, also known as leucovorin, serves as a critical rescue agent, mitigating this toxicity. This guide provides a comparative framework for validating the efficacy of this compound rescue in various cancer cell lines, supported by experimental data and detailed protocols.

The Mechanism of Action: Antifolate Therapy and Leucovorin Rescue

Methotrexate operates by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway.[1] This inhibition blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), the active form of folate. THF is essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By depleting THF, methotrexate effectively halts DNA synthesis and cell division, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[1][2]

However, this action is not specific to cancer cells and can damage any rapidly dividing cells in the body, such as those in the bone marrow and gastrointestinal tract. This compound is a reduced form of folic acid that can be readily converted to THF without the need for DHFR.[1][3] By administering this compound after methotrexate, it is possible to replenish the THF pool in healthy cells, allowing them to bypass the DHFR block and resume normal synthesis of nucleotides.[3] This "rescue" is based on the principle of differential uptake, where normal cells are more efficient at transporting leucovorin.[1]

cluster_Cell Intracellular Space MTX Methotrexate (MTX) DHFR DHFR (Dihydrofolate Reductase) MTX->DHFR Inhibits DHF Dihydrofolate (DHF) DHFR->DHF THF Tetrahydrofolate (THF) DHF->THF Blocked by MTX Nucleotide Purine & Pyrimidine Synthesis THF->Nucleotide DNA DNA Synthesis & Cell Proliferation Nucleotide->DNA Apoptosis Apoptosis DNA->Apoptosis Inhibition leads to Leucovorin This compound (Leucovorin) Leucovorin->THF Bypasses DHFR

Caption: Methotrexate inhibits DHFR, while Leucovorin provides an alternate route to THF.

Comparative Efficacy Data

The effectiveness of this compound rescue can differ between cell lines due to variations in drug transporters, metabolic rates, and genetic factors. Below are illustrative tables summarizing potential outcomes based on findings from various studies.

Table 1: Comparative Cell Viability (MTT Assay) Post-MTX and Leucovorin Rescue

Cell LineCancer TypeMTX IC50 (µM) (48h)% Viability (MTX alone at IC50)% Viability (MTX + 10 µM Leucovorin)
MCF-7 Breast~1050%85%
A549 Lung~550%78%
HT-29 Colon~150%90%
HEK293 Normal Kidney (Control)>50>90%>95%

Note: These are representative values synthesized from multiple sources for illustrative purposes. Actual IC50 and viability percentages will vary based on experimental conditions.

Table 2: Apoptosis Induction (Annexin V/PI Staining) Following MTX and Leucovorin Rescue

Cell Line% Apoptotic Cells (Control)% Apoptotic Cells (MTX alone at IC50, 48h)% Apoptotic Cells (MTX + 10 µM Leucovorin)
MCF-7 <5%~40%~15%
A549 <5%~35%~12%
HT-29 <5%~45%~18%

Note: Apoptosis rates are illustrative and can vary. The data represents the percentage of cells in early and late apoptosis.

Experimental Protocols

Accurate validation requires meticulous and standardized experimental procedures.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

A 1. Seed cells in a 96-well plate (e.g., 5x10³ cells/well) B 2. Incubate for 24h at 37°C, 5% CO₂ A->B C 3. Treat with Methotrexate +/- this compound B->C D 4. Incubate for desired time (e.g., 48h) C->D E 5. Add 10 µL MTT Reagent (5 mg/mL) D->E F 6. Incubate for 2-4h until formazan forms E->F G 7. Add 100 µL Detergent/Solubilizer (e.g., DMSO) F->G H 8. Incubate in dark for 2h with shaking G->H I 9. Read absorbance at 570 nm H->I

Caption: Experimental workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of methotrexate in culture medium. Remove the old medium from the wells and add the drug-containing medium. For rescue experiments, add this compound at the desired concentration (e.g., 10 µM) simultaneously or at a specified time after MTX addition.

  • Incubation: Incubate the cells for a period of 24 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2 to 4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilizing solution) to each well.

  • Reading: Leave the plate at room temperature in the dark for 2 hours on an orbital shaker to ensure all formazan crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection: Annexin V/PI Staining

This flow cytometry-based assay is a reliable method for detecting early and late-stage apoptosis.

Detailed Protocol:

  • Cell Culture and Treatment: Seed 1-5 x 10⁵ cells in 6-well plates. After 24 hours, treat the cells with methotrexate and/or this compound as required.

  • Cell Harvesting: Following the treatment period (e.g., 48 hours), collect both floating and adherent cells. Adherent cells can be detached using trypsin.

  • Washing: Centrifuge the cell suspension and wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.

Comparison with Alternative Rescue Agents

While this compound is the standard of care, other agents are used in specific clinical scenarios.

FeatureThis compound (Leucovorin)5-Methyltetrahydrofolate (5-MTHF)Glucarpidase
Mechanism of Action Bypasses the DHFR enzyme block by providing a reduced folate source.[1][3]Also a reduced folate that bypasses the DHFR block; it is the primary active form of folate in the body.[3]A recombinant enzyme that rapidly hydrolyzes methotrexate into inactive metabolites (DAMPA and glutamate).[4][5]
Primary Application Standard rescue for high-dose methotrexate therapy.[6]Investigated as an alternative to leucovorin, with some studies suggesting comparable efficacy.[3][7]Used in cases of toxic plasma methotrexate levels due to impaired renal clearance.[5]
Cellular Interaction Enters the cell via the reduced folate carrier (RFC) and is metabolized to THF.Directly provides the most biologically active form of folate.Acts extracellularly in the plasma to degrade methotrexate.[4]
Key Consideration Efficacy can be reduced by "over-rescue" if doses are too high or prolonged.May be a more efficient rescue agent in certain contexts.[7]Can also inactivate leucovorin, so administration times must be separated by at least 2 hours.[5][8]

Conclusion

The validation of this compound's efficacy is a critical step in preclinical and clinical oncology research. The choice of cell line, drug concentrations, and timing of rescue are all pivotal variables that must be carefully optimized. The protocols and comparative data presented here offer a foundational guide for researchers to design and execute robust experiments. A thorough understanding of these validation methods will ultimately contribute to the development of safer and more effective cancer chemotherapy regimens.

References

A Comparative Analysis of Calcium Folinate and Folic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of cell culture, the choice between different forms of folate can significantly impact experimental outcomes. This guide provides an objective comparison of calcium folinate and folic acid, two common sources of vitamin B9, with a focus on their performance in in vitro systems. We will delve into their metabolic pathways, stability, and effects on cellular processes, supported by experimental data and detailed protocols.

At a Glance: this compound vs. Folic Acid

FeatureThis compound (Leucovorin)Folic Acid
Metabolic Activity Biologically active, reduced form of folate.[1][2]Synthetic, oxidized form requiring enzymatic reduction.[1][3]
Cellular Uptake Directly utilized in the folate cycle.[1][2]Requires conversion to tetrahydrofolate (THF) by dihydrofolate reductase (DHFR).[4][5]
Stability in Media Generally stable in solution when protected from light.[6]Stability can be affected by pH, light, and other media components.
Impact on Cell Proliferation Can support proliferation, especially when DHFR is inhibited.[3][7]Supports proliferation, but high concentrations can be detrimental.[2][8]
Use in Research Often used to rescue cells from antifolate drugs like methotrexate.[3][7][9]Standard folate supplement in most basal cell culture media.[5]

Metabolic Pathways: A Fundamental Difference

The primary distinction between this compound and folic acid lies in their entry into the folate metabolic pathway. Folic acid is a synthetic, oxidized molecule that must be reduced by the enzyme dihydrofolate reductase (DHFR) to become metabolically active tetrahydrofolate (THF).[4][5] In contrast, this compound is a reduced form of folate (5-formyl-THF) that can be readily converted to THF and other active folate derivatives without the need for DHFR.[1][2] This makes this compound a more direct and immediate source of the one-carbon units essential for nucleotide synthesis (purines and thymidylate) and methylation reactions.[3][4][7]

Folate_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Folic Acid Folic Acid DHF DHF Folic Acid->DHF This compound This compound THF THF This compound->THF Bypasses DHFR DHFR DHFR DHF->THF DHFR 5,10-methylene-THF 5,10-methylene-THF THF->5,10-methylene-THF 5-methyl-THF 5-methyl-THF 5,10-methylene-THF->5-methyl-THF Nucleotide Synthesis Nucleotide Synthesis 5,10-methylene-THF->Nucleotide Synthesis Methylation Cycle Methylation Cycle 5-methyl-THF->Methylation Cycle

Folate Metabolism Pathway

Performance in Culture: A Data-Driven Comparison

While direct comparative studies on cell proliferation kinetics are limited, we can infer performance from studies using closely related folate forms and by examining their impact on key cellular processes.

Cellular Uptake and Permeability

The efficiency of cellular uptake can influence the effective intracellular concentration of folate. A study using Caco-2 cells, a model for intestinal absorption, showed comparable apparent permeability coefficients for L-5-methyltetrahydrofolate (a primary metabolite of folinate) and folic acid.

CompoundApparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s)Cell Line
L-5-Methyltetrahydrofolate1.4Caco-2
Folic Acid1.7Caco-2

Data adapted from a comparative analysis of levomefolate calcium uptake.

Effects on Genomic Stability and Cell Viability

A study comparing folic acid and 5-methyltetrahydrofolate (5-MeTHF), the active form of folinate, in cultured human lymphocytes provided insights into their effects on DNA damage and cell death.

Folate Form and ConcentrationMicronucleated Binucleate Cells (per 1000)Apoptotic Cells (%)Necrotic Cells (%)
12 nM Folic Acid25.5 ± 2.110.2 ± 1.55.8 ± 1.1
120 nM Folic Acid16.8 ± 1.88.9 ± 1.35.1 ± 0.9
12 nM 5-MeTHF28.3 ± 2.412.5 ± 1.96.2 ± 1.2
120 nM 5-MeTHF20.1 ± 2.011.8 ± 1.75.9 ± 1.0

Data is illustrative and adapted from a study on human lymphocytes.[10] At 120 nM, folic acid showed a significantly lower frequency of micronucleated cells compared to 5-MeTHF, while at the deficient concentration of 12 nM, both forms showed increased DNA damage.[10] Apoptosis was slightly higher in cultures with 5-MeTHF.[10]

Experimental Protocols

To facilitate further research, we provide detailed methodologies for key experiments to compare the effects of this compound and folic acid in cell culture.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Comparative Assays Cell Seeding Cell Seeding Media Preparation Media Preparation Cell Seeding->Media Preparation Folate Supplementation Folate Supplementation Media Preparation->Folate Supplementation Proliferation Assay Proliferation Assay Folate Supplementation->Proliferation Assay Nucleotide Analysis Nucleotide Analysis Folate Supplementation->Nucleotide Analysis Methylation Analysis Methylation Analysis Folate Supplementation->Methylation Analysis

Comparative Experimental Workflow
Cell Proliferation Assay (e.g., MTT or Cell Counting)

Objective: To compare the effects of this compound and folic acid on the rate of cell growth.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well.

  • Media Preparation: Prepare basal medium devoid of folic acid. Supplement with dialyzed fetal bovine serum to eliminate exogenous folates.

  • Supplementation: Add this compound or folic acid to the media at a range of concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Include a folate-free control.

  • Incubation: Culture cells for desired time points (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure absorbance at 570 nm.

  • Cell Counting:

    • Trypsinize and resuspend cells.

    • Count viable cells using a hemocytometer or automated cell counter with trypan blue exclusion.

  • Data Analysis: Plot cell number or absorbance against time to generate growth curves. Calculate doubling times for each condition.

Analysis of Intracellular Nucleotide Pools by HPLC

Objective: To quantify the impact of this compound and folic acid on the synthesis of purine and pyrimidine nucleotides.

Methodology:

  • Cell Culture: Grow cells to ~80% confluency in media supplemented with either this compound or folic acid.

  • Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells and extract nucleotides using a cold acid solution (e.g., 0.4 N perchloric acid).[11]

    • Centrifuge to pellet protein and debris.

    • Neutralize the supernatant.[11]

  • HPLC Analysis:

    • Separate nucleotides using a reverse-phase C18 column with an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulphate).[11]

    • Use a gradient elution with phosphate buffers.[11]

    • Detect nucleotides by UV absorbance at 254 nm.

  • Quantification: Calculate nucleotide concentrations based on the peak areas of known standards.[1][11]

Quantification of Global DNA Methylation

Objective: To assess the influence of this compound and folic acid on the overall methylation status of the genome.

Methodology:

  • DNA Isolation: Extract genomic DNA from cells cultured with either this compound or folic acid using a standard DNA isolation kit.

  • Global DNA Methylation Assay (ELISA-based):

    • Use a commercial kit (e.g., Sigma-Aldrich's Imprint® Methylated DNA Quantification Kit).

    • Bind genomic DNA to the assay wells.

    • Use specific antibodies to detect 5-methylcytosine.

    • Quantify colorimetrically and determine the relative methylation status compared to controls.

  • Alternative Method (LC-MS/MS):

    • Digest genomic DNA to single nucleosides.[12]

    • Separate and quantify 5-methylcytosine and cytosine using liquid chromatography-tandem mass spectrometry.[12]

    • Calculate the percentage of methylated cytosines.

Conclusion

The choice between this compound and folic acid in cell culture should be guided by the specific experimental goals. Folic acid, being the more stable and common supplement, is suitable for general cell culture applications. However, in studies involving antifolate drugs, cells with low DHFR activity, or when a more direct and immediate source of active folate is required, this compound is the superior choice. Its ability to bypass the DHFR-mediated reduction step ensures a more efficient supply of one-carbon units for critical cellular processes. For researchers investigating folate metabolism, nucleotide synthesis, and methylation pathways, a direct comparison of both compounds in their specific cell model is recommended to fully elucidate their differential effects.

References

Cross-Validation of Calcium Folinate's Efficacy Across Diverse Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of calcium folinate's (leucovorin) therapeutic effects in various cancer models. Primarily utilized as a modulator of 5-fluorouracil (5-FU) chemotherapy and a rescue agent for high-dose methotrexate toxicity, this compound's efficacy is critically examined through in vitro and in vivo experimental data. This document summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying molecular pathways to offer an objective comparison of its performance.

I. Modulation of 5-Fluorouracil (5-FU) Activity

This compound enhances the cytotoxic effects of 5-FU by increasing the intracellular pool of reduced folates, specifically 5,10-methylenetetrahydrofolate. This leads to the stabilization of the ternary complex formed by 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), the active metabolite of 5-FU, and thymidylate synthase (TS), a crucial enzyme in DNA synthesis. The enhanced and prolonged inhibition of TS ultimately leads to greater cancer cell death.

In Vitro Efficacy: Comparative Cytotoxicity

The potentiation of 5-FU's cytotoxic activity by this compound has been demonstrated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) of 5-FU is significantly reduced in the presence of this compound, indicating enhanced potency.

Cancer TypeCell Line5-FU IC50 (µM)5-FU + Leucovorin/Derivative IC50 (µM)Fold PotentiationReference
Colorectal Carcinoma HT-298.52.1 (with 10 µM Anhydroleucovorin)4.0[1]
HCT1164.21.0 (with 10 µM Anhydroleucovorin)4.2[1]
Gastric Carcinoma MKN4515.35.5 (with 10 µM Anhydroleucovorin)2.8[1]
MKN45 (Parental)-2.2-12.3 fold enhancement with 10 µM Leucovorin-[2]
MKN45/5FU (Resistant)-2.3-2.8 fold enhancement with 10 µM Leucovorin-[2][3]
Pancreatic Cancer Mia-PaCa-24.63--[4]
AsPC-13.08--[4]
Capan-10.22--[4]
Breast Adenocarcinoma MCF-712.84.9 (with 10 µM Anhydroleucovorin)2.6[1]
Non-Small Cell Lung Carcinoma A54925.023.5 (with 10 µM Anhydroleucovorin)1.1[1]

Note: The specific derivative and concentration of folinate, as well as the incubation times, can influence the degree of potentiation.

In Vivo Efficacy: Tumor Growth Inhibition

Studies in animal models, particularly xenografts of human tumors, have consistently shown that the combination of 5-FU and this compound leads to greater tumor growth inhibition compared to 5-FU alone.

Cancer TypeAnimal ModelTreatmentTumor Growth Inhibition (%)Reference
Colorectal Cancer Human Colorectal Cancer XenograftsUFT (5-FU prodrug) alone23-67[5]
Human Colorectal Cancer XenograftsUFT + Leucovorin55-79[5]
Gastric Cancer Human Gastric Cancer Xenografts5-FU alone26.36[6]
Human Gastric Cancer XenograftsCelecoxib + 5-FU88.37[6]
Pancreatic Cancer (Orthotopic) Murine PDAC (Hy15549)FOLFIRINOXSignificant reduction in tumor volume[7]
Pancreatic Cancer (Heterotopic) Murine PDAC (Hy15549)FOLFIRINOXNon-significant reduction in tumor volume[7]
Combination Chemotherapy Regimens

This compound is a cornerstone of several standard-of-care combination chemotherapy regimens, including FOLFOX and FOLFIRI, for various gastrointestinal cancers.

  • FOLFOX: Folinic acid (leucovorin), 5-Fluorouracil, and Oxaliplatin.

  • FOLFIRI: Folinic acid (leucovorin), 5-Fluorouracil, and Irinotecan.

Clinical and preclinical studies have demonstrated the efficacy of these regimens in improving response rates and survival in patients with colorectal, gastric, and pancreatic cancers.[8][9][10][11] For instance, in a study on advanced gastric cancer, the FOLFOX regimen resulted in an overall response rate of 40.0%, with a median overall survival of 12.0 months in patients receiving palliative chemotherapy.[9] In a murine model of pancreatic cancer, orthotopic tumors were significantly more responsive to FOLFIRINOX compared to heterotopic tumors, highlighting the importance of the tumor microenvironment in treatment response.[7]

II. Methotrexate Rescue

In high-dose methotrexate (HDMTX) therapy, primarily used for cancers like osteosarcoma, this compound is administered as a "rescue" agent. Methotrexate inhibits dihydrofolate reductase (DHFR), leading to a depletion of reduced folates and subsequent toxicity to rapidly dividing cells, including normal tissues. This compound, being a reduced form of folic acid, bypasses the DHFR blockade and replenishes the folate pool in normal cells, thereby mitigating the toxic side effects of methotrexate.[12]

In vitro studies on human osteosarcoma cell lines have shown that the cytotoxic effects of methotrexate can be substantially reversed by leucovorin if administered within the first 12 hours of methotrexate exposure.[12] Clinical protocols for HDMTX-leucovorin rescue in osteosarcoma typically involve administering methotrexate doses of 12 g/m² followed by leucovorin rescue initiated 24 hours after the start of the infusion.[13]

III. Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the IC50 of a compound and assess the synergistic effects of this compound with a cytotoxic agent like 5-FU.[1]

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.[1]

  • Drug Treatment: Serial dilutions of 5-FU are prepared in culture medium, both with and without a fixed concentration of this compound (e.g., 10 µM). The medium in the wells is replaced with the drug-containing medium, and the plates are incubated for 24, 48, or 72 hours.[1]

  • MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for 3-4 hours to allow viable cells to metabolize MTT into formazan crystals.[1]

  • Solubilization and Measurement: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader to determine cell viability.[1]

In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for establishing and utilizing xenograft models to evaluate the in vivo efficacy of 5-FU and this compound.[6][14]

  • Cell Culture and Animal Models: Human cancer cell lines are cultured to the desired confluence. Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of the human tumor cells.[6]

  • Tumor Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6 to 5 x 10^6) are suspended in a suitable medium, often mixed with Matrigel, and injected subcutaneously into the flank of the mice.[6]

  • Tumor Growth Monitoring: Once tumors become palpable, their volume is measured regularly using calipers.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.[6] Treatment groups may receive vehicle control, 5-FU monotherapy, or a combination of 5-FU and this compound via appropriate routes of administration (e.g., intraperitoneal injection).[6]

  • Data Analysis: Tumor volumes and body weights are monitored throughout the study. At the end of the experiment, tumors are excised and weighed, and the tumor growth inhibition is calculated.

IV. Signaling Pathways and Experimental Workflows

5-FU and this compound Mechanism of Action

5FU_Leucovorin_Mechanism cluster_cell Cancer Cell 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Metabolic Activation Leucovorin Leucovorin 5,10-CH2-THF 5,10-Methylene- tetrahydrofolate Leucovorin->5,10-CH2-THF Conversion Ternary_Complex FdUMP-TS- 5,10-CH2-THF (Stable Ternary Complex) FdUMP->Ternary_Complex 5,10-CH2-THF->Ternary_Complex TS Thymidylate Synthase TS->Ternary_Complex DNA_Synthesis DNA Synthesis Ternary_Complex->DNA_Synthesis Inhibits Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to Methotrexate_Rescue cluster_normal_cell Normal Cell Methotrexate Methotrexate DHFR Dihydrofolate Reductase Methotrexate->DHFR Inhibits THF Tetrahydrofolate DHFR->THF Required for activation of folic acid to DNA_RNA_Synthesis DNA/RNA Synthesis THF->DNA_RNA_Synthesis Essential for Leucovorin This compound (Leucovorin) Leucovorin->THF Bypasses DHFR to provide In_Vitro_Workflow Cell_Culture Cancer Cell Line Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Treatment Treat with 5-FU +/- This compound Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation Assay Perform Cytotoxicity/Apoptosis Assay (e.g., MTT, Annexin V) Incubation->Assay Data_Analysis Data Acquisition & Analysis (IC50, % Apoptosis) Assay->Data_Analysis In_Vivo_Workflow Cell_Implantation Implant Human Cancer Cells into Immunocompromised Mice Tumor_Growth Monitor Tumor Growth Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment_Administration Administer 5-FU +/- This compound Randomization->Treatment_Administration Monitoring Monitor Tumor Volume and Body Weight Treatment_Administration->Monitoring Endpoint_Analysis Excise Tumors for Weight and Analysis Monitoring->Endpoint_Analysis

References

A Comparative Analysis of L-Leucovorin and Racemic Calcium Folinate: Biological Activity and Clinical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances between different forms of folinic acid is critical for optimizing cancer chemotherapy regimens. This guide provides a detailed comparison of the biological activity of L-leucovorin (the pure levo-isomer) and racemic calcium folinate (a mixture of dextro and levo-isomers), supported by experimental data and protocols.

At the core of their clinical application, both L-leucovorin and racemic this compound serve as essential modulators in chemotherapy, primarily in combination with 5-fluorouracil (5-FU) for the treatment of colorectal cancer. Their primary function is to enhance the cytotoxic effects of 5-FU by stabilizing the binding of its active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), to the enzyme thymidylate synthase. This action leads to a more sustained inhibition of DNA synthesis in cancer cells.

The key difference between the two lies in their isomeric composition. Racemic this compound is a 1:1 mixture of the biologically active L-isomer (L-leucovorin) and the inactive D-isomer. Consequently, L-leucovorin administered at half the dose of the racemic mixture provides an equivalent amount of the active compound. Clinical studies have consistently demonstrated that L-leucovorin is as effective and safe as racemic leucovorin in terms of tumor response, toxicity, and survival.[1][2]

Quantitative Data Comparison

The following tables summarize the key pharmacokinetic and in vitro efficacy data comparing L-leucovorin and racemic this compound.

Table 1: Comparative Pharmacokinetics of L-Leucovorin and Racemic this compound

ParameterL-Leucovorin (200 mg/m²)Racemic this compound (400 mg/m²)Reference
L-Leucovorin (Active Isomer) [3]
Geometric Mean AUC₀-inf (ng·h/mL)3071931296[3]
Geometric Mean Cmax (ng/mL)1089511301[3]
5-Methyl-THF (Active Metabolite) [3]
Geometric Mean AUC₀-inf (ng·h/mL)5210550137[3]
Geometric Mean Cmax (ng/mL)49304658[3]

AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration.

Table 2: In Vitro Efficacy of Leucovorin Isomers in Modulating 5-FU Cytotoxicity in Colon Cancer Cell Lines

Cell Line5-FU IC₅₀ (µM)5-FU + L-Leucovorin (5 µM) IC₅₀ (µM)5-FU + Racemic Leucovorin (10 µM) IC₅₀ (µM)5-FU + D-Leucovorin (5 µM) IC₅₀ (µM)Reference
WiDr3.5 ± 0.41.7 ± 0.2 2.4 ± 0.3*3.6 ± 0.5[4]
HT292.8 ± 0.31.4 ± 0.21.8 ± 0.22.9 ± 0.4[4]
SW9484.1 ± 0.52.0 ± 0.3**2.9 ± 0.44.0 ± 0.6[4]

*IC₅₀: Half-maximal inhibitory concentration. Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. 5-FU alone.

Experimental Protocols

1. Sulforhodamine B (SRB) Cell Viability Assay

This assay is used to determine the cytotoxic effects of 5-FU in combination with different forms of leucovorin on cancer cell lines.

  • Cell Plating: Seed 3,000 cells per well in 100 µL of medium in 96-well plates and incubate for the desired lag time.

  • Drug Treatment: Add 100 µL of medium containing the desired concentrations of 5-FU and leucovorin isomers. The final dimethyl sulfoxide (DMSO) concentration should be kept constant in all wells.

  • Incubation: Incubate the cells with the drugs for 72 hours.

  • Fixation: Centrifuge the plates and add 50 µL of ice-cold 2.6 M trichloroacetic acid (TCA) to each well. Incubate at 4°C for 60 minutes.

  • Staining: Wash the plates with 0.5X phosphate-buffered saline (PBSA). Stain the cells with 0.04% (w/v) SRB in 1% acetic acid for 30 minutes.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Dissolve the bound dye in 200 µL of 10 mM Tris buffer (pH 9.5).

  • Measurement: Measure the optical density at 540 nm using a plate reader.[5]

2. Thymidylate Synthase (TS) Activity Assay

This assay measures the catalytic activity of TS, the target enzyme of 5-FU, in cell extracts.

  • Cell Lysate Preparation: Suspend cell pellets in a 50 mM Tris/HCl buffer (pH 7.5) containing 2 mM dithiothreitol. Sonicate the cell suspension on ice and then centrifuge to obtain the cytosolic supernatant.

  • Assay Mixture: Prepare an assay mixture containing 50 mM Tris/HCl buffer (pH 7.5), 2 mM dithiothreitol, 0.1 µM [5-³H]dUMP, 0.63 mM 5,6,7,8-tetrahydrofolate, and the cell supernatant.

  • Incubation: Incubate the samples at 37°C for 15 minutes.

  • Reaction Termination: Add a suspension of 15% activated charcoal in 4% TCA to each sample to stop the reaction and adsorb unreacted [5-³H]dUMP.

  • Measurement: Centrifuge the samples and measure the radioactivity in the supernatant, which corresponds to the [³H]₂O released during the conversion of [5-³H]dUMP to dTMP, using a liquid scintillation counter.[6]

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the key signaling pathway and a typical experimental workflow for comparing the biological activities of L-leucovorin and racemic this compound.

Caption: Mechanism of 5-FU and Leucovorin action.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo/Clinical Studies Cell_Culture 1. Colon Cancer Cell Culture Treatment 2. Treatment with 5-FU + Leucovorin Isomers Cell_Culture->Treatment SRB_Assay 3a. Cell Viability Assay (SRB) Treatment->SRB_Assay TS_Assay 3b. TS Activity Assay Treatment->TS_Assay Data_Analysis_invitro 4. Data Analysis (IC50, Enzyme Kinetics) SRB_Assay->Data_Analysis_invitro TS_Assay->Data_Analysis_invitro Patient_Randomization 1. Patient Randomization Treatment_Arms 2. Treatment Arms (L-Leucovorin vs. Racemic) Patient_Randomization->Treatment_Arms PK_Sampling 3a. Pharmacokinetic Sampling Treatment_Arms->PK_Sampling Efficacy_Assessment 3b. Efficacy Assessment (Tumor Response) Treatment_Arms->Efficacy_Assessment Data_Analysis_invivo 4. Data Analysis (AUC, Cmax, Response Rate) PK_Sampling->Data_Analysis_invivo Efficacy_Assessment->Data_Analysis_invivo

References

Head-to-Head Comparison of Calcium Folinate Rescue Strategies in High-Dose Methotrexate Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Calcium Folinate Rescue Strategies Following High-Dose Methotrexate Treatment.

High-dose methotrexate (HDMTX) is a critical component in the treatment of various cancers, including osteosarcoma and certain leukemias. To mitigate its potent toxicity to healthy tissues, rescue with a reduced folate, typically this compound (leucovorin), is standard practice. However, the optimal strategy for this compound rescue remains a subject of investigation, with various formulations, dosing regimens, and monitoring approaches in clinical use. This guide provides a head-to-head comparison of different this compound rescue strategies, supported by experimental data, to inform preclinical and clinical research.

Comparison of Leucovorin Formulations: l-Leucovorin vs. d,l-Leucovorin

Commercial leucovorin is a racemic mixture of the pharmacologically active l-isomer (levoleucovorin) and the inactive d-isomer. Studies have compared the efficacy and safety of using the pure l-isomer versus the racemic mixture for MTX rescue.

A key clinical study investigated the substitution of l-leucovorin for d,l-leucovorin in osteosarcoma patients receiving HDMTX. In this research, l-leucovorin was administered at half the dose of the standard d,l-leucovorin regimen.[1] The study concluded that l-leucovorin at half the dose was equally effective and safe in preventing HDMTX-associated toxicity.[1]

Parameterl-Leucovorin Groupd,l-Leucovorin GroupReference
Patient Population 3 patients (22 courses of MTX)6 patients (42 courses of MTX)[1]
Leucovorin Dose Half the dose of d,l-leucovorinStandard dose[1]
Efficacy Outcome Effective prevention of HDMTX-associated toxicityEffective prevention of HDMTX-associated toxicity[1]
Safety Outcome No clinical toxicity attributable to l-leucovorin. Some liver function abnormalities and leukocyte elevations were observed, attributed to MTX.Some liver function abnormalities and leukocyte elevations were observed, attributed to MTX.[1]

Dosing Strategies: Fixed-Dose vs. Pharmacokinetically-Guided Rescue

The optimal dosing of this compound is crucial to ensure adequate rescue while avoiding potential interference with the antitumor activity of methotrexate. Two primary strategies are employed: a fixed-dose regimen and a pharmacokinetically-guided approach where the dose is adjusted based on plasma methotrexate levels.

A retrospective study in adult lymphoma patients treated with HDMTX investigated the impact of empiric high-dose leucovorin (HDLV) rescue in patients with a history of elevated MTX concentrations. The study found that prescribing HDLV rescue was associated with a greater likelihood of subsequent elevated MTX concentrations and acute kidney injury (AKI).[2] This suggests that a one-size-fits-all high-dose approach may not be optimal and highlights the importance of individualized rescue strategies.

Another study in pediatric patients with acute lymphoblastic leukemia found that a pharmacokinetically guided folinic acid rescue with a reduced number of doses in cases of rapid MTX clearance resulted in a shorter hospitalization without an increase in toxic effects.[3]

StudyRescue StrategyKey FindingsReference
Barreto et al. (2021)Empiric High-Dose Leucovorin (HDLV) vs. Standard LeucovorinEmpiric HDLV was associated with a higher likelihood of subsequent elevated MTX concentrations (OR = 2.69) and AKI (OR = 2.18).[2]
Niinimäki et al. (2021)Pharmacokinetically-Guided Reduced DosingReduced number of folinic acid doses in patients with rapid MTX clearance led to shorter hospitalization without increased toxicity.[3]

High-Dose vs. Low-Dose Leucovorin in Methotrexate Toxicity

A randomized controlled trial compared two doses of leucovorin (15 mg vs. 25 mg every 6 hours) for severe toxicity associated with low-dose methotrexate. The study found no significant difference in 30-day mortality, hematological recovery, or mucositis recovery between the two groups.[4] While this study was not in the context of HDMTX, it provides valuable data on leucovorin dosing for methotrexate toxicity.

OutcomeUsual-Dose Leucovorin (15 mg q6h)High-Dose Leucovorin (25 mg q6h)p-valueReference
Number of Patients 1919[4]
30-Day Mortality 8 (42%)9 (47%)0.74[4]
Median Time to Hematological Recovery (days) 760.9[5]
Median Time to Mucositis Recovery (days) 550.8

Experimental Protocols

Protocol for l-Leucovorin vs. d,l-Leucovorin in Osteosarcoma

This protocol is based on a clinical study comparing the two formulations in patients with osteosarcoma treated with HDMTX.[1]

  • Patient Population: Patients diagnosed with osteosarcoma scheduled to receive high-dose methotrexate (12.5 g/m² over 6 hours).

  • Treatment Arms:

    • Experimental Arm: Patients receive l-leucovorin rescue.

    • Control Arm: A historical control group of patients who received d,l-leucovorin rescue.

  • Leucovorin Administration:

    • l-Leucovorin: Administered at half the standard dose of d,l-leucovorin. In cases of delayed methotrexate excretion, the l-leucovorin dose is escalated from 7.5 mg to 50 mg every 3 hours until the MTX level is ≤ 0.3 µmol/L.[1]

    • d,l-Leucovorin: Administered according to the standard institutional protocol.

  • Monitoring:

    • Regular monitoring of plasma methotrexate levels.

    • Assessment of clinical toxicity, including liver function tests and leukocyte counts.[1]

  • Endpoints:

    • Primary Efficacy Endpoint: Prevention of HDMTX-associated toxicity.

    • Primary Safety Endpoint: Incidence and severity of adverse events attributable to leucovorin.

Protocol for Pharmacokinetically-Guided Leucovorin Rescue

This protocol is based on a study evaluating a pharmacist-driven high-dose methotrexate monitoring program.[6]

  • Patient Population: Patients receiving high-dose methotrexate therapy (≥1000 mg/m²).

  • Supportive Care:

    • Intravenous hydration and urinary alkalinization starting 6 hours prior to HDMTX and continuing until MTX clearance.

  • Leucovorin Administration:

    • Initiated 24 to 36 hours after the start of MTX infusion at a dose of 10 to 15 mg/m² every 6 hours.[6]

    • Dose adjustments are made based on serial serum MTX levels according to an institution-specific protocol. For example, in patients with delayed MTX clearance (e.g., MTX levels ≥10 µM at 24 hours, ≥1 µM at 48 hours, and ≥0.2 µM at 72 hours), leucovorin doses are escalated.[6]

  • Monitoring:

    • Plasma MTX levels are drawn at 24, 48, and 72 hours after the start of the HDMTX infusion and daily thereafter until concentrations are ≤0.1 µM.[6]

    • Daily monitoring of serum creatinine and electrolytes.

  • Endpoints:

    • Appropriateness of leucovorin dose adjustments.

    • Time to MTX clearance.

    • Incidence of adverse events.

Visualizing the Mechanisms

To better understand the interaction between methotrexate and this compound, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Methotrexate_Pathway cluster_cell Cell MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Conversion Purines_Thymidylate Purine & Thymidylate Synthesis THF->Purines_Thymidylate DNA_RNA DNA & RNA Synthesis Purines_Thymidylate->DNA_RNA Leucovorin This compound (Leucovorin) Leucovorin->THF Bypasses DHFR block

Caption: Methotrexate inhibits DHFR, blocking DNA/RNA synthesis. Leucovorin bypasses this.

Experimental_Workflow cluster_workflow Comparative Study Workflow Patient_Recruitment Patient Recruitment (e.g., Osteosarcoma) Randomization Randomization Patient_Recruitment->Randomization Group_A Group A (e.g., l-Leucovorin) Randomization->Group_A Group_B Group B (e.g., d,l-Leucovorin) Randomization->Group_B HDMTX_Admin High-Dose Methotrexate Administration Group_A->HDMTX_Admin Group_B->HDMTX_Admin Rescue_Admin Leucovorin Rescue Administration HDMTX_Admin->Rescue_Admin Monitoring Monitoring (MTX levels, Toxicity) Rescue_Admin->Monitoring Data_Analysis Data Analysis (Efficacy & Safety) Monitoring->Data_Analysis

Caption: Workflow for a comparative study of leucovorin rescue strategies.

References

Independent Replication of Published Findings on Calcium Folinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published findings on calcium folinate, a critical component in various chemotherapy regimens. While direct independent replications of pivotal studies are not always available in published literature, this document compares data from methodologically similar clinical trials to assess the consistency of findings regarding its efficacy and safety. The focus is on two primary applications: its role as a modulator of 5-fluorouracil (5-FU) in colorectal cancer and as a rescue agent for high-dose methotrexate therapy.

I. This compound as a Modulator of 5-Fluorouracil in Colorectal Cancer

The combination of this compound and 5-FU has been a cornerstone of treatment for colorectal cancer for decades. This compound enhances the cytotoxic effect of 5-FU by stabilizing the binding of its active metabolite, fluorodeoxyuridine monophosphate (FdUMP), to thymidylate synthase, a key enzyme in DNA synthesis. This section compares findings from a pivotal early study with subsequent clinical trials that employed similar treatment regimens.

Comparative Efficacy and Toxicity Data

The following tables summarize the response rates and key toxicities observed in different clinical trials investigating the combination of 5-FU and this compound in patients with advanced colorectal cancer.

Table 1: Comparison of Efficacy in Advanced Colorectal Cancer

Study (Year)Treatment ArmNumber of PatientsOverall Response Rate (%)Median Overall Survival (months)
Pivotal Trial: Poon et al. (1989)5-FU + High-Dose Leucovorin6848%12.7
5-FU + Low-Dose Leucovorin6821%12.8
5-FU alone6910%7.7
Comparative Trial 1: Labianca et al. (1995)5-FU + Leucovorin10820%11.5
5-FU alone10810%10.5
Comparative Trial 2: Wolmark et al. (NSABP C-06)5-FU + this compound344--
UFT + Oral this compound347--

Note: The NSABP C-06 trial compared a 5-FU/calcium folinate regimen to an oral alternative (UFT + oral this compound) in the adjuvant setting, thus direct comparison of response rates in advanced disease is not applicable, but it represents a significant comparative study.[1]

Table 2: Comparison of Grade 3/4 Toxicities (%)

Study (Year)Treatment ArmDiarrheaStomatitis/MucositisLeukopenia
Pivotal Trial: Poon et al. (1989)5-FU + High-Dose Leucovorin252210
5-FU + Low-Dose Leucovorin151312
Comparative Trial 1: Labianca et al. (1995)5-FU + Leucovorin14511
Comparative Trial 2: Wolmark et al. (NSABP C-06)5-FU + this compound28-<1
UFT + Oral this compound26-<1
Experimental Protocols

Poon et al. (1989) - High-Dose Leucovorin Arm:

  • Patient Population: Patients with measurable advanced colorectal cancer and no prior chemotherapy.

  • Treatment Regimen: Leucovorin 500 mg/m² intravenously over 2 hours, followed by 5-FU 600 mg/m² intravenously one hour after the start of the leucovorin infusion, weekly for 6 weeks, followed by a 2-week rest period.

Labianca et al. (1995):

  • Patient Population: Patients with measurable advanced colorectal cancer.

  • Treatment Regimen: Leucovorin 20 mg/m² intravenously followed by 5-FU 400 mg/m² intravenously, daily for 5 days, every 4 weeks.

Wolmark et al. (NSABP C-06): [1]

  • Patient Population: Patients with resected Stage II or III colon cancer.

  • Treatment Regimen (5-FU/CF arm): Leucovorin 500 mg/m² intravenously over 2 hours, with 5-FU 500 mg/m² intravenous bolus given at 1 hour, weekly for 6 weeks of an 8-week cycle.

Signaling Pathway and Workflow

5FU_Calcium_Folinate_Pathway cluster_cell Tumor Cell 5FU 5-Fluorouracil FdUMP FdUMP 5FU->FdUMP Metabolism Ternary_Complex Ternary Complex (TS-FdUMP-CH2THF) FdUMP->Ternary_Complex TS Thymidylate Synthase TS->Ternary_Complex DNA_Synth DNA Synthesis Apoptosis Apoptosis DNA_Synth->Apoptosis Leads to CF This compound (Leucovorin) CH2THF 5,10-Methylene- tetrahydrofolate CF->CH2THF Conversion CH2THF->Ternary_Complex Ternary_Complex->DNA_Synth Inhibition

Mechanism of 5-FU and this compound synergy.

II. This compound for High-Dose Methotrexate Rescue

High-dose methotrexate (HDMTX) is an effective treatment for several cancers, but it can cause significant toxicity to normal cells. This compound serves as a "rescue" agent by replenishing the intracellular pool of reduced folates, thereby bypassing the metabolic block induced by methotrexate and allowing for the resumption of DNA synthesis in healthy cells.

Comparative Data on Methotrexate Rescue

Direct replication studies are scarce, but different protocols for this compound rescue have been developed and compared over time. The primary endpoints in these studies are the incidence of severe toxicity and the rate of methotrexate clearance.

Table 3: Comparison of Methotrexate Rescue Protocols and Outcomes

Study/ProtocolCancer TypeMethotrexate DoseThis compound Rescue ProtocolKey Outcomes
Bleyer (1978) - Early Protocol Osteosarcoma50-250 mg/kg9-15 mg every 6 hours for 12 doses, starting 2 hours after MTXEstablished the principle of leucovorin rescue.
NOPHO ALL-2000 Protocol Acute Lymphoblastic Leukemia5 g/m² over 24 hoursPharmacokinetically guided: 15 mg/m² every 6 hours, initiated 42 hours post-MTX, adjusted based on MTX levelsReduced toxicity with individualized dosing.
Ewing et al. (2009) Osteosarcoma12 g/m² over 4 hours15 mg every 3 hours for 8 doses, then every 6 hours until MTX < 0.1 µmol/LEffective rescue with close monitoring.
Experimental Protocols

NOPHO ALL-2000 Protocol:

  • Patient Population: Children with acute lymphoblastic leukemia.

  • Treatment Regimen: Methotrexate 5 g/m² infused over 24 hours.

  • Rescue Protocol: this compound rescue initiated 42 hours after the start of the methotrexate infusion. The dose of this compound (typically starting at 15 mg/m²) and the frequency of administration (every 6 hours) are adjusted based on serial measurements of serum methotrexate levels.

Workflow for Methotrexate Rescue

Methotrexate_Rescue_Workflow Start_HDMTX Start High-Dose Methotrexate (HDMTX) Infusion End_HDMTX End HDMTX Infusion Start_HDMTX->End_HDMTX Wait_Period Wait 24-42 hours End_HDMTX->Wait_Period Start_CF Initiate this compound (CF) Rescue Wait_Period->Start_CF Measure_MTX Measure Serum MTX Level Start_CF->Measure_MTX Adjust_CF Adjust CF Dose and Frequency Measure_MTX->Adjust_CF Continue_CF Continue CF Administration Adjust_CF->Continue_CF MTX ≥ Threshold Stop_CF Stop CF Rescue (MTX < Threshold) Adjust_CF->Stop_CF MTX < Threshold Continue_CF->Measure_MTX

Pharmacokinetically guided methotrexate rescue workflow.

III. Comparison of this compound Formulations

Racemic this compound is a mixture of two stereoisomers, with only the l-isomer (levoleucovorin) being biologically active. Studies have compared the efficacy and safety of racemic this compound with the pure l-isomer.

Table 4: Comparison of Racemic this compound and Levoleucovorin

Study (Year)Patient PopulationTreatment ArmsKey Findings
Joerger et al. (2006) Colorectal CancerFOLFIRI with racemic leucovorin (200 mg/m²) vs. levoleucovorin (100 mg/m²)Bioequivalent exposure to the active metabolite; similar efficacy and toxicity profiles.
Kovoor et al. (2009) - Review Gastrointestinal MalignanciesMultiple studies comparing leucovorin and levoleucovorinLevoleucovorin has similar efficacy and tolerability to racemic leucovorin and can be used interchangeably.

Conclusion

While direct, independent replications of specific clinical trials on this compound are not abundant in the literature, a comparison of findings across numerous methodologically similar studies demonstrates a consistent understanding of its role and effectiveness. The data support the use of this compound as a crucial modulator of 5-FU in colorectal cancer, with different dosing schedules offering comparable efficacy with varying toxicity profiles. In high-dose methotrexate therapy, pharmacokinetically guided rescue with this compound is a well-established standard of care to mitigate toxicity. Furthermore, comparative studies have shown that levoleucovorin, the active isomer, can be used interchangeably with the racemic mixture. This guide provides a framework for researchers and clinicians to compare the available evidence and inform further investigation and clinical practice.

References

A Comparative Analysis of Calcium Folinate and Other Folate Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic agents, folate analogs play a crucial role in a variety of clinical applications, from cancer chemotherapy to nutritional supplementation. This guide provides an in-depth, objective comparison of calcium folinate with other key folate analogs, including folic acid, L-methylfolate, and levoleucovorin. The information is supported by experimental data to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.

Overview of Folate Analogs

Folate, a B-vitamin, is essential for DNA synthesis, repair, and methylation. Its deficiency can lead to serious health issues, including megaloblastic anemia and neural tube defects in newborns. Folate analogs are compounds that are structurally similar to folic acid and can function as a source of this vital vitamin. The primary differences between these analogs lie in their metabolic pathways, bioavailability, and specific clinical applications.

  • Folic Acid: A synthetic, oxidized form of folate that requires a multi-step enzymatic reduction, primarily by dihydrofolate reductase (DHFR), to become biologically active tetrahydrofolate (THF).[1][2][3][4][5]

  • This compound (Leucovorin): A 5-formyl derivative of THF, it is a reduced form of folate that can be readily converted to other active folate cofactors, bypassing the DHFR enzyme.[6][7] It is a racemic mixture of the dextro (d) and levo (l) isomers.

  • Levoleucovorin: The biologically active l-isomer of leucovorin.[8][9] It can be administered at half the dose of racemic leucovorin.[8]

  • L-methylfolate (5-MTHF): The predominant, naturally occurring, and biologically active form of folate in the plasma.[6] It directly enters the folate metabolic cycle without the need for enzymatic conversion.[6][7]

Comparative Pharmacokinetics

The pharmacokinetic profiles of folate analogs are a critical determinant of their clinical utility. Key parameters include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the total exposure over time as measured by the area under the curve (AUC).

Table 1: Pharmacokinetic Comparison of Folate Analogs

Folate AnalogCmax (nmol/L)Tmax (h)AUC (nmol/L*h)Notes
Folic Acid 11.1 (± 4.1)1.3 (0.5 - 4.0)56.0 (± 25.3)Data from a single oral dose of 400 µg.[10]
(6S)-5-Methyl-THF-Na 36.8 (± 10.8)0.8 (0.5 - 2.0)126.0 (± 33.6)Data from a single oral dose of 436 µg.[10]
(6S)-5-Methyl-THF-Ca -Shorter than folic acidHigher than folic acidFound to be at least as effective as folic acid in raising plasma folate levels.[11]

Clinical Efficacy and Applications

The choice of a folate analog is often dictated by the specific clinical context, such as rescuing healthy cells from the toxic effects of chemotherapy or overcoming metabolic deficiencies.

Methotrexate Rescue

High-dose methotrexate (HDMTX) therapy, used in the treatment of various cancers, inhibits DHFR, leading to a depletion of intracellular folates and subsequent toxicity to rapidly dividing cells.[6] Leucovorin (this compound) is the standard of care for "rescuing" normal cells by replenishing the folate pool downstream of the DHFR blockade.[13][14] Levoleucovorin, being the active isomer, is equally effective at half the dose of leucovorin.[8][9]

Potentiation of 5-Fluorouracil (5-FU) in Colorectal Cancer

In combination with the chemotherapeutic agent 5-fluorouracil (5-FU), leucovorin enhances its cytotoxic effects by stabilizing the binding of a 5-FU metabolite to thymidylate synthase, a key enzyme in DNA synthesis.[15][16] Meta-analyses have shown that while high-dose leucovorin regimens may have a slightly higher tumor response rate, low-dose regimens have a similar median survival time.[15]

Folate Supplementation

For general folate supplementation, particularly in individuals with polymorphisms in the MTHFR gene which can impair the conversion of folic acid to its active form, L-methylfolate is often considered a more effective option as it bypasses this metabolic step.[6][7] Studies have shown that L-methylfolate is at least as effective as folic acid in increasing plasma and red blood cell folate levels.[11]

Table 2: Comparative Clinical Applications and Efficacy

ApplicationThis compound (Leucovorin)LevoleucovorinFolic AcidL-Methylfolate (5-MTHF)
Methotrexate Rescue Standard of care.[13][14]Equally effective at half the dose of leucovorin.[8][9]Not effective as it requires DHFR.May have a role but less studied than leucovorin.
5-FU Potentiation Standard of care.[15][16]Equally effective at half the dose of leucovorin.[8][9]Not used for this indication.Not used for this indication.
Folate Supplementation Used for folate deficiency anemia.Not typically used for general supplementation.Widely used, but efficacy can be limited by MTHFR polymorphisms.[6][7]Effective, especially in individuals with MTHFR polymorphisms.[6][7]
Neural Tube Defect Prevention Not the primary choice.Not the primary choice.Proven efficacy in large clinical trials.[6][7]Likely effective, but less clinical trial data than folic acid.[6][7]

Experimental Protocols

Accurate measurement of folate levels is crucial for both clinical diagnostics and research. The following are outlines of common experimental protocols for folate determination.

Microbiological Assay for Serum Folate

This assay relies on the growth of the folate-dependent bacterium Lactobacillus rhamnosus. The turbidity of the bacterial culture is proportional to the amount of folate in the sample.

Protocol Outline:

  • Sample Preparation: Serum or whole blood lysate is diluted.

  • Inoculation: A growth medium lacking folate is inoculated with Lactobacillus rhamnosus.

  • Plating: The inoculated medium and the diluted samples are added to a 96-well plate.

  • Incubation: The plate is incubated at 37°C for approximately 42 hours.

  • Measurement: The turbidity of each well is measured using a spectrophotometer to determine bacterial growth, which is then correlated to the folate concentration using a standard curve.[17][18]

High-Performance Liquid Chromatography (HPLC) for Plasma Folate

HPLC methods allow for the separation and quantification of different folate forms.

Protocol Outline:

  • Sample Preparation: Plasma proteins are precipitated using acetonitrile. An internal standard is added. The mixture is centrifuged, and the supernatant is collected.

  • Chromatography: The supernatant is injected into an HPLC system equipped with a C18 column.

  • Elution: A mobile phase, often a mixture of a buffer and an organic solvent, is used to separate the different folate analogs based on their retention times.

  • Detection: The eluted folates are detected using tandem mass spectrometry (MS/MS) or electrochemical detection.[19][20][21][22]

Competitive Protein Binding Assay for Folate

This assay is based on the competition between labeled and unlabeled folate for a limited number of binding sites on a folate-binding protein.

Protocol Outline:

  • Pre-treatment: The sample is treated to release folate from endogenous binding proteins.

  • Competition: The treated sample is incubated with a known amount of labeled folate (e.g., with a chemiluminescent marker) and a limited amount of folate binding protein coated on microparticles.

  • Separation: The microparticles are washed to remove unbound folate.

  • Detection: The amount of labeled folate bound to the microparticles is measured. The signal is inversely proportional to the concentration of folate in the sample.[23][24]

Visualizing Folate Metabolism and Experimental Workflows

To better understand the relationships between different folate analogs and the experimental procedures, the following diagrams are provided.

Folate_Metabolism cluster_legend Legend Folic_Acid Folic Acid (Synthetic) DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Methylene_THF->THF Methyl_THF 5-Methyl-THF (L-Methylfolate) Methylene_THF->Methyl_THF MTHFR DNA_Synthesis DNA Synthesis (Purines, dTMP) Methylene_THF->DNA_Synthesis Methionine_Cycle Methionine Cycle (Homocysteine -> Methionine) Methyl_THF->Methionine_Cycle Folinic_Acid Folinic Acid (this compound) Folinic_Acid->Methylene_THF DHFR DHFR MTHFR MTHFR Methotrexate Methotrexate Methotrexate->DHF Inhibition Key_Enzyme Key Enzyme Inhibitor Inhibitor Metabolite Folate Metabolite Process Metabolic Process Microbiological_Assay_Workflow Start Start: Serum Sample Preparation Sample Dilution Start->Preparation Plating Add Diluted Sample and Inoculated Medium to 96-well Plate Preparation->Plating Inoculation Inoculate Folate-Free Medium with L. rhamnosus Inoculation->Plating Incubation Incubate at 37°C for ~42 hours Plating->Incubation Measurement Measure Turbidity (Spectrophotometer) Incubation->Measurement Analysis Calculate Folate Concentration using Standard Curve Measurement->Analysis End End: Folate Level Analysis->End HPLC_Workflow Start Start: Plasma Sample Preparation Protein Precipitation (Acetonitrile) & Centrifugation Start->Preparation Injection Inject Supernatant into HPLC System Preparation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (MS/MS or Electrochemical) Separation->Detection Analysis Quantify Folate Forms based on Retention Time and Signal Intensity Detection->Analysis End End: Folate Profile Analysis->End

References

A Comparative Guide to the Purity and Activity of Commercial Calcium Folinate Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the quality of commercial calcium folinate preparations. Recognizing the critical role of this essential therapeutic agent, particularly as a rescue agent for high-dose methotrexate therapy and as a modulator of fluorouracil (5-FU) in cancer treatment, this document outlines key experimental protocols and data presentation formats to facilitate objective comparisons between different commercial sources.

Comparative Data Analysis

Effective comparison of this compound preparations requires rigorous quantitative analysis of their purity and biological activity. The following tables provide a structured format for summarizing key experimental data.

Table 1: Purity Profile of Commercial this compound Preparations

Parameter Supplier A (Lot #) Supplier B (Lot #) Supplier C (Lot #) Pharmacopeial Limits (USP/EP)
Assay (on anhydrous basis) e.g., 99.5%e.g., 98.9%e.g., 101.2%97.0% - 102.0%
Water Content (Karl Fischer) e.g., 15.2%e.g., 16.5%e.g., 14.8%≤ 17.0%
Specific Optical Rotation e.g., +15.5°e.g., +16.2°e.g., +15.8°+14.4° to +18.0°
Related Substances (by HPLC)
Folic Acide.g., 0.15%e.g., 0.25%e.g., 0.10%≤ 1.0%
10-formylfolic acide.g., 0.20%e.g., 0.35%e.g., 0.18%≤ 1.0%
p-aminobenzoylglutamic acide.g., <0.1%e.g., 0.12%e.g., <0.1%≤ 1.0%
Any other individual impuritye.g., 0.08%e.g., 0.15%e.g., 0.05%≤ 0.1%
Total Impuritiese.g., 0.55%e.g., 0.87%e.g., 0.43%≤ 2.0%
Calcium Content e.g., 7.8%e.g., 8.0%e.g., 7.9%7.54% - 8.14%
Heavy Metals e.g., <10 ppme.g., 15 ppme.g., <10 ppm≤ 50 ppm

Table 2: Biological Activity of Commercial this compound Preparations

Parameter Supplier A (Lot #) Supplier B (Lot #) Supplier C (Lot #)
Methotrexate Rescue Assay (EC50) e.g., 50 nMe.g., 65 nMe.g., 48 nM
Cell Viability at EC50 (%) e.g., 52%e.g., 48%e.g., 55%
Relative Potency (vs. Reference Std.) e.g., 102%e.g., 85%e.g., 105%

Experimental Protocols

Detailed and standardized methodologies are essential for generating reliable and comparable data.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

This method is adapted from pharmacopeial guidelines for the analysis of this compound and its related substances.

Objective: To quantify the purity of this compound and identify and quantify related substances.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • This compound Reference Standard (USP or EP)

  • Acetonitrile (HPLC grade)

  • Tetrabutylammonium hydroxide solution

  • Sodium phosphate, dibasic

  • Phosphoric acid

  • Water (HPLC grade)

  • Commercial this compound preparations

Procedure:

  • Mobile Phase Preparation: Prepare a filtered and degassed mobile phase consisting of a mixture of a buffered aqueous solution and an organic modifier (e.g., acetonitrile). The aqueous phase should contain a suitable ion-pairing agent like tetrabutylammonium hydroxide and be buffered to a specific pH (e.g., pH 7.5 with sodium phosphate).

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound Reference Standard in the mobile phase to obtain a known concentration (e.g., 0.2 mg/mL).

  • Sample Solution Preparation: Accurately weigh and dissolve the commercial this compound preparation in the mobile phase to obtain a concentration similar to the Standard Solution.

  • Chromatographic Conditions:

    • Column Temperature: 25 °C

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 280 nm

    • Injection Volume: 20 µL

  • Analysis: Inject the Standard Solution and Sample Solutions into the HPLC system. Identify the peaks based on their retention times compared to the Reference Standard.

  • Calculation:

    • Assay: Calculate the percentage of this compound in the sample by comparing the peak area of the main peak in the Sample Solution to that in the Standard Solution.

    • Related Substances: Calculate the percentage of each impurity by comparing its peak area to the peak area of the main peak in a diluted Standard Solution or by using the area normalization method, assuming a response factor of 1 for all impurities.

Biological Activity Assessment: Methotrexate Rescue Cell-Based Assay

This assay determines the biological activity of this compound by measuring its ability to rescue cells from methotrexate-induced cytotoxicity.

Objective: To determine the half-maximal effective concentration (EC50) of this compound in rescuing cells from methotrexate toxicity.

Materials:

  • A suitable mammalian cell line (e.g., L1210, CCRF-CEM)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Methotrexate (MTX)

  • Commercial this compound preparations

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates

  • Incubator (37 °C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Methotrexate Treatment: Treat the cells with a predetermined concentration of methotrexate that causes significant but not complete cell death (e.g., IC80-IC90).

  • This compound Treatment: Immediately after adding methotrexate, add serial dilutions of the commercial this compound preparations to the wells. Include a "no rescue" control (methotrexate only) and a "no treatment" control (cells only).

  • Incubation: Incubate the plate for a period sufficient to observe the cytotoxic effects of methotrexate (e.g., 48-72 hours).

  • Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a microplate reader.

  • Data Analysis:

    • Normalize the data to the "no treatment" control (100% viability) and the "no rescue" control (0% rescue).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the EC50 value, which is the concentration of this compound that results in 50% of the maximal rescue effect, using a non-linear regression analysis (e.g., four-parameter logistic curve).

Visualizations

Diagrams illustrating key processes provide a clear and concise understanding of the experimental workflows and underlying biological mechanisms.

Purity_Assessment_Workflow Prep Sample Preparation HPLC HPLC Analysis Prep->HPLC Inject Sample Data Data Acquisition HPLC->Data Detect Peaks Analysis Data Analysis Data->Analysis Integrate Peaks Compare to Standard Report Purity Report Analysis->Report Calculate Assay & Impurity Levels

Diagram 1: Workflow for Purity Assessment by HPLC.

Activity_Assay_Workflow Cell_Seeding Seed Cells in 96-well Plate MTX_Treatment Add Methotrexate (IC80-90) Cell_Seeding->MTX_Treatment CF_Treatment Add Serial Dilutions of This compound MTX_Treatment->CF_Treatment Incubation Incubate for 48-72 hours CF_Treatment->Incubation Viability_Assay Perform Cell Viability Assay Incubation->Viability_Assay Data_Analysis Analyze Data & Determine EC50 Viability_Assay->Data_Analysis

Diagram 2: Workflow for the Methotrexate Rescue Bioassay.

Folate_Pathway MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits DHF Dihydrofolate (DHF) DHFR->DHF Reduces THF Tetrahydrofolate (THF) DHF->THF DNA_Synthesis DNA Synthesis (Purines, Thymidylate) THF->DNA_Synthesis Co-factor for CF This compound (Leucovorin) N5_Formyl_THF N5-Formyl-THF CF->N5_Formyl_THF Provides N5_N10_Methenyl_THF N5,N10-Methenyl-THF N5_Formyl_THF->N5_N10_Methenyl_THF Converts to N5_N10_Methenyl_THF->THF Converts to

Diagram 3: Simplified Folate Metabolism Pathway and the Role of this compound.

A Comparative Guide to Biomarker Validation for Cellular Response to Calcium Folinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers and experimental methodologies for validating the cellular response to calcium folinate. This compound, a reduced form of folic acid also known as leucovorin, plays a critical role in chemotherapy by rescuing normal cells from the toxic effects of antifolates like methotrexate and by potentiating the cytotoxic activity of fluoropyrimidines such as 5-fluorouracil (5-FU). Objective validation of its cellular effects is paramount for both preclinical research and clinical applications.

Biomarkers for Methotrexate Rescue

The primary mechanism of this compound in methotrexate rescue is the repletion of the intracellular folate pool, thereby bypassing the metabolic block induced by methotrexate's inhibition of dihydrofolate reductase (DHFR). The validation of this rescue effect can be achieved by monitoring the following biomarkers.

Quantitative Data Summary
BiomarkerAlternative BiomarkersTypical Cellular Response to MethotrexateExpected Cellular Response to this compound RescueFold Change/Percentage Change with Rescue
Intracellular Folate Levels Red Blood Cell FolateDepletion of reduced folatesRestoration of folate poolsIncrease
Plasma Homocysteine -Elevated due to impaired folate-dependent homocysteine metabolismNormalization of homocysteine levelsDecrease
CSF 5-Methyltetrahydrofolate -Decreased levels, associated with neurotoxicityRestoration of normal levelsIncrease
CSF S-Adenosylmethionine (SAM) -Decreased levels, associated with neurotoxicityRestoration of normal levelsIncrease
Experimental Protocols

Measurement of Intracellular Folate Levels by HPLC:

This method allows for the quantification of various folate derivatives within cells.

  • Sample Preparation:

    • Harvest cultured cells or isolate red blood cells from whole blood.

    • Lyse the cells in an extraction buffer containing an antioxidant (e.g., ascorbic acid) to prevent folate degradation.

    • Treat the lysate with a tri-enzyme solution (α-amylase, protease, and conjugase) to release folates from binding proteins and to deconjugate polyglutamates to monoglutamates.[1]

    • Centrifuge to remove precipitated proteins and filter the supernatant.

  • HPLC Analysis:

    • Inject the prepared sample onto a C18 reverse-phase HPLC column.[1][2]

    • Employ a gradient elution with a mobile phase consisting of a phosphate buffer and an organic solvent (e.g., acetonitrile).[1][3]

    • Detect folate derivatives using UV and fluorescence detectors. Different folate forms have distinct retention times and spectral properties.[2]

    • Quantify the concentration of each folate species by comparing peak areas to those of known standards.

Measurement of Plasma Homocysteine:

Elevated homocysteine is an indicator of functional folate deficiency.

  • Sample Collection and Preparation:

    • Collect blood in an EDTA-containing tube.

    • Centrifuge immediately to separate plasma from blood cells.

    • Store plasma at -20°C or lower until analysis.

  • Analytical Methods:

    • High-Performance Liquid Chromatography (HPLC): This is a common method for measuring total plasma homocysteine.[4][5] It often involves a reduction step to convert disulfide-bound homocysteine to its free form, followed by derivatization for detection.

    • Immunoassay: Automated immunoassays are also widely used for their convenience and high throughput.[5] These assays typically use an enzymatic reaction that is specific for homocysteine.

Biomarkers for 5-Fluorouracil Potentiation

This compound enhances the efficacy of 5-FU by stabilizing the inhibitory complex formed between the active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), and the enzyme thymidylate synthase (TS).

Quantitative Data Summary
BiomarkerAlternative BiomarkersTypical Cellular Response to 5-FUExpected Cellular Response to 5-FU + this compoundFold Change/Percentage Change with Potentiation
Thymidylate Synthase (TS) Inhibition -Partial inhibition of TS activityEnhanced and prolonged inhibition of TS activityIncreased inhibition
Residual TS Catalytic Activity -VariesSignificantly decreasedDecrease
Free FdUMP Binding Sites on TS -VariesSignificantly decreasedDecrease
TS Protein Expression TS mRNA expressionCan be induced as a resistance mechanismMay prevent or delay TS inductionNo significant change or delayed increase
Folate Receptor Alpha (FOLR1) Expression -No direct effectMay influence cellular uptake of this compoundNot directly altered by treatment
Experimental Protocols

Thymidylate Synthase (TS) Activity Assay (Spectrophotometric):

This assay measures the catalytic activity of TS by monitoring the conversion of dUMP to dTMP.

  • Principle: The oxidation of the cofactor 5,10-methylenetetrahydrofolate (CH2-H4PteGlu) to dihydrofolate (DHF) during the TS-catalyzed reaction leads to an increase in absorbance at 340 nm.[6]

  • Protocol:

    • Prepare a cytosolic extract from tumor biopsies or cultured cells.

    • Prepare a reaction mixture containing buffer, dUMP, and CH2-H4PteGlu.

    • Initiate the reaction by adding the cytosolic extract.

    • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.[7]

    • The rate of absorbance change is proportional to the TS activity.

FdUMP Binding Assay:

This assay quantifies the number of available FdUMP binding sites on TS, providing a direct measure of TS inhibition.

  • Principle: Radiolabeled FdUMP ([³H]FdUMP) is used to bind to the free, active sites of TS. The amount of bound radioactivity is inversely proportional to the level of TS inhibition by unlabeled FdUMP from 5-FU treatment.

  • Protocol:

    • Prepare a cytosolic extract from tumor tissue.

    • Incubate the extract with a saturating concentration of [³H]FdUMP in the presence of the cofactor CH2-H4PteGlu to form a stable ternary complex.

    • Separate the protein-bound [³H]FdUMP from the unbound ligand using methods like charcoal adsorption or gel filtration.

    • Quantify the radioactivity in the protein fraction using liquid scintillation counting. This represents the number of free FdUMP binding sites.

    • To measure total TS, the extract can be treated to dissociate any pre-existing FdUMP-TS complexes before the binding assay.[8]

Immunohistochemistry (IHC) for Folate Receptor Alpha (FOLR1):

This technique is used to assess the expression level of FOLR1 protein in tumor tissue.

  • Principle: A specific primary antibody binds to the FOLR1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) binds to the primary antibody, and a chromogenic substrate is added to produce a colored precipitate at the site of the antigen, which can be visualized by microscopy.[9][10]

  • Protocol:

    • Deparaffinize and rehydrate FFPE tissue sections.

    • Perform antigen retrieval to unmask the antigenic sites.

    • Incubate with a primary antibody specific for FOLR1.

    • Incubate with a labeled secondary antibody.

    • Add the chromogenic substrate (e.g., DAB) and counterstain with hematoxylin.

    • Dehydrate and mount the slides.

    • Evaluate the staining intensity and the percentage of positive tumor cells under a light microscope.[10][11]

Visualizations

Signaling_Pathway_5FU_Potentiation cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound 5,10-CH2-H4PteGlu 5,10-Methylene- tetrahydofolate This compound->5,10-CH2-H4PteGlu Enters cell and is converted to 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Enters cell and is metabolized to TS Thymidylate Synthase 5,10-CH2-H4PteGlu->TS Inhibited TS Complex TS FdUMP 5,10-CH2-H4PteGlu 5,10-CH2-H4PteGlu->Inhibited TS Complex FdUMP->TS FdUMP->Inhibited TS Complex dTMP dTMP TS->dTMP Catalyzes conversion TS->Inhibited TS Complex dUMP dUMP dUMP->TS DNA Synthesis DNA Synthesis dTMP->DNA Synthesis Inhibited TS Complex->DNA Synthesis Blocks

Caption: Potentiation of 5-FU by this compound.

Experimental_Workflow_TS_Activity cluster_sample_prep Sample Preparation cluster_assay Spectrophotometric Assay Tumor Biopsy Tumor Biopsy Homogenization Homogenization Tumor Biopsy->Homogenization Cytosolic Extract Cytosolic Extract Homogenization->Cytosolic Extract Add Extract Add Cytosolic Extract Cytosolic Extract->Add Extract Reaction Mixture Prepare Reaction Mixture (dUMP, 5,10-CH2-H4PteGlu) Reaction Mixture->Add Extract Monitor Absorbance Monitor Absorbance at 340nm Add Extract->Monitor Absorbance Calculate Activity Calculate TS Activity Monitor Absorbance->Calculate Activity

Caption: Workflow for TS Activity Spectrophotometric Assay.

Logical_Relationship_Biomarkers cluster_mtx Methotrexate Rescue cluster_5fu 5-FU Potentiation This compound Administration This compound Administration Increased Intracellular Folate Increased Intracellular Folate This compound Administration->Increased Intracellular Folate Increased TS Inhibition Increased TS Inhibition This compound Administration->Increased TS Inhibition Decreased Plasma Homocysteine Decreased Plasma Homocysteine Increased Intracellular Folate->Decreased Plasma Homocysteine Cellular Rescue Cellular Rescue Decreased Plasma Homocysteine->Cellular Rescue Decreased TS Activity Decreased TS Activity Increased TS Inhibition->Decreased TS Activity Enhanced Cytotoxicity Enhanced Cytotoxicity Decreased TS Activity->Enhanced Cytotoxicity

Caption: Biomarker Relationships in this compound Therapy.

References

Safety Operating Guide

Calcium Folinate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of Calcium Folinate is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed, procedural information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound waste.

General Principles for Disposal

The primary method for disposing of this compound is through incineration by a licensed hazardous waste management service.[1] It is crucial to treat all this compound, whether in pure form, in solution, or as contaminated material, as hazardous chemical waste.[2] Disposal must always be conducted in strict accordance with all applicable local, state, and federal regulations.[1][3][4][5] Under no circumstances should this compound be disposed of down the drain or mixed with general trash.[1]

Required Personal Protective Equipment (PPE)

To minimize exposure during handling and disposal, the following personal protective equipment should be worn:

  • Eye Protection : Safety glasses with side shields or chemical safety goggles.

  • Hand Protection : Chemical-impermeable gloves, such as nitrile gloves.[3]

  • Body Protection : A laboratory coat must be worn to prevent skin contact.[3]

  • Respiratory Protection : In situations where dust may be generated or ventilation is inadequate, a suitable respirator should be used.[1][4][6]

Waste Segregation and Disposal Procedures

Proper segregation of waste is the first step in the disposal process. Different forms of this compound waste must be handled and contained separately.

Waste TypeContainer RequirementsDisposal Procedure
Unused/Pure this compound Original or clearly labeled, sealed, airtight container.[1]Dispose of as hazardous chemical waste through a licensed disposal contractor.[6]
Contaminated Lab Consumables Labeled, sealed waste container designated for hazardous chemical waste.[6]Collect items like gloves, pipette tips, and paper towels in a dedicated container. Dispose of via a licensed hazardous waste disposal company.
Aqueous Solutions Designated, sealed, and clearly labeled waste container.Collect all solutions containing this compound. Do not dispose of down the drain.[1] Arrange for disposal through a licensed hazardous waste facility.[6]

Step-by-Step Disposal Protocol

  • Waste Identification : Identify the type of this compound waste: pure solid, contaminated material, or liquid solution.

  • Segregation : Place the waste into the appropriate, clearly labeled container as detailed in the table above. Ensure contaminated items are segregated from the general laboratory waste stream.

  • Packaging and Labeling : Securely seal all waste containers to prevent any leaks or spills. Label each container clearly with "Hazardous Waste: this compound" and include any other relevant hazard information required by your institution or local regulations.

  • Storage : Store the sealed waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[3]

  • Arranging Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[6] The recommended method of disposal is via a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Documentation : Maintain a detailed log of all chemical waste generated, including the chemical name, quantity, and the date it was packaged for disposal.

Emergency Procedures: Spill Management

In the event of a spill, follow these procedures immediately to ensure safety and prevent environmental contamination.

  • Evacuate and Secure : Evacuate all non-essential personnel from the immediate spill area.[5][7]

  • Ventilate : Ensure the area is well-ventilated.[1][3]

  • Wear PPE : Before cleaning, don the full required PPE, including respiratory protection if dust is present.[1]

  • Containment : Prevent the further spread of the spill if it is safe to do so.[3][7] Do not allow the material to enter drains or water systems.[1][6]

  • Cleanup - Solid Spills : Carefully sweep or vacuum up the spilled powder.[3] Use a vacuum equipped with a HEPA filter to avoid generating dust.[6] Place the collected material into a sealed, labeled container for hazardous waste disposal.[1][6]

  • Cleanup - Liquid Spills : Absorb the liquid spill with an inert material, such as sand, diatomite, or a universal binder.[3][7]

  • Final Decontamination : Once the spilled material is collected, clean the spill area and any affected equipment thoroughly.[5][7] Place all cleanup materials (e.g., absorbent pads, contaminated wipes) into the hazardous waste container.

This compound Disposal Workflow

G cluster_prep Preparation & Identification cluster_segregation Segregation & Containment cluster_disposal Storage & Disposal cluster_spill Emergency Spill Procedure start Start: Waste Generated wear_ppe 1. Don Required PPE (Gloves, Goggles, Lab Coat) start->wear_ppe identify_waste 2. Identify Waste Type wear_ppe->identify_waste solid_waste Unused Solid or Contaminated Labware identify_waste->solid_waste Solid or Contaminated Labware liquid_waste Aqueous Solution identify_waste->liquid_waste Liquid contain_solid 3a. Place in Sealed, Labeled SOLID Waste Container solid_waste->contain_solid contain_liquid 3b. Place in Sealed, Labeled LIQUID Waste Container liquid_waste->contain_liquid store_waste 4. Store in Designated Secure Area contain_solid->store_waste contain_liquid->store_waste contact_ehs 5. Contact EHS or Licensed Waste Contractor store_waste->contact_ehs end End: Disposal via Chemical Incineration contact_ehs->end spill Spill Occurs spill_ppe A. Don Full PPE (incl. Respirator if needed) spill->spill_ppe spill_contain B. Contain Spill & Prevent Spread spill_ppe->spill_contain spill_cleanup C. Clean with Appropriate Method (Absorb Liquid / Sweep Solid) spill_contain->spill_cleanup spill_dispose D. Place Cleanup Debris in Hazardous Waste Container spill_cleanup->spill_dispose spill_dispose->store_waste Transfer to Storage

References

Safeguarding Your Research: A Comprehensive Guide to Handling Calcium Folinate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in the vital work of research and drug development, ensuring a safe handling environment for all chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Calcium Folinate, also known as Leucovorin. Adherence to these procedures will help safeguard researchers and maintain the integrity of your work.

Immediate Safety and Personal Protective Equipment (PPE)

This compound may cause skin and eye irritation, as well as allergic skin or respiratory reactions.[1][2] Therefore, the consistent use of appropriate personal protective equipment is the first line of defense. Engineering controls, such as mechanical exhaust and safety showers with eye wash stations, should also be readily available.[1]

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Chemically compatible gloves (e.g., nitrile or neoprene).[3]To prevent skin contact and potential irritation or allergic reactions.[1]
Eye Protection Tightly fitting safety goggles or chemical safety glasses with side-shields.[4]To protect against dust particles and potential splashes.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.[1] A P3 filter respirator is recommended.To prevent inhalation of dust, which can cause respiratory irritation or allergic reactions.[2]
Body Protection Protective clothing, such as a lab coat. For bulk handling, impervious clothing may be necessary.[1]To prevent contamination of personal clothing and skin.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize exposure risks and ensure operational efficiency.

1. Preparation and Area Setup:

  • Ensure you are working in a well-ventilated area, preferably within a fume hood or under a dust control hood.

  • Confirm that a safety shower and eye wash station are accessible.[1]

  • Gather all necessary PPE and ensure it is in good condition.

  • Have spill cleanup materials readily available.

2. Handling the Compound:

  • Avoid the formation of dust when handling the powder.

  • Minimize direct contact with the substance.

  • Wash hands thoroughly after handling, even if gloves were worn.[2]

  • Do not eat, drink, or smoke in the handling area.

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do so. Seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[2][4]

  • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms occur, seek immediate medical help.[2][4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Disposal Plan: Waste Management

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste material, including unused this compound and any contaminated items (e.g., gloves, wipes), in a suitable, closed, and clearly labeled container for disposal.[1]

  • Disposal Method: The recommended method of disposal is through a chemical incinerator equipped with an afterburner and scrubber.

  • Regulatory Compliance: Always adhere to local, regional, and national regulations for chemical waste disposal. Do not allow the substance to enter drains or soil.[1]

Quantitative Data Summary

ParameterValueSource
Occupational Exposure Limit (TWA) 5 mg/m³CymitQuimica SDS
Storage Temperature < 25 °CSafety Data Sheet

TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area Set up in Ventilated Area don_ppe Don Appropriate PPE prep_area->don_ppe handle Handle this compound (Avoid Dust Generation) don_ppe->handle exposure Exposure Event? handle->exposure first_aid Administer First Aid & Seek Medical Attention exposure->first_aid Yes decontaminate Decontaminate Work Area exposure->decontaminate No first_aid->handle dispose Dispose of Waste in Labeled, Sealed Container decontaminate->dispose incinerate Chemical Incineration dispose->incinerate

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Calcium Folinate
Reactant of Route 2
Calcium Folinate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.